Sermorelin
Descripción
Propiedades
IUPAC Name |
4-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWPRVFKDLAUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H246N44O42S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86168-78-7 | |
| Record name | Sermorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00010 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Sermorelin Signaling in Pituitary Somatotrophs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sermorelin, a synthetic analog of the N-terminal 29-amino-acid fragment of growth hormone-releasing hormone (GHRH), is a potent secretagogue of growth hormone (GH). Its therapeutic and research applications are predicated on its ability to stimulate the anterior pituitary's somatotroph cells. This technical guide provides an in-depth exploration of the molecular signaling cascade initiated by this compound in these specialized cells. We will dissect the primary and secondary messenger systems, downstream transcriptional regulation, and the intricate interplay of signaling pathways that culminate in the synthesis and release of GH. This document also furnishes detailed experimental protocols for key assays used to investigate this signaling cascade and presents quantitative data in structured tables for comparative analysis. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the processes.
Introduction to this compound and the GHRH Receptor
This compound, also known as GHRH (1-29), retains the full biological activity of the endogenous 44-amino-acid GHRH.[1][2] It exerts its effects by binding to the GHRH receptor (GHRH-R), a class B G-protein coupled receptor (GPCR) located on the plasma membrane of somatotrophs in the anterior pituitary gland.[3][4][5] This interaction is the critical first step in a signaling cascade that governs both the acute release of stored GH and the long-term regulation of GH gene expression.[4] Understanding this pathway is fundamental for the development of novel therapeutics targeting the GH axis.
The this compound Signaling Cascade
The binding of this compound to the GHRH-R initiates a cascade of intracellular events mediated primarily by the Gs alpha subunit of the associated heterotrimeric G-protein. This leads to the activation of two principal signaling pathways: the adenylyl cyclase/cAMP pathway and the phospholipase C pathway.
The Primary Adenylyl Cyclase/cAMP Pathway
The canonical and most significant signaling pathway activated by this compound is the adenylyl cyclase (AC)/cyclic adenosine monophosphate (cAMP) pathway.[3]
-
G-Protein Activation: Upon this compound binding, the GHRH-R undergoes a conformational change, leading to the dissociation of the Gs alpha subunit from the beta-gamma subunits. The Gs alpha subunit, now bound to GTP, becomes activated.
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gs alpha subunit stimulates the membrane-bound enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), causing their dissociation from the catalytic subunits. This liberates the active PKA catalytic subunits.
-
Downstream Phosphorylation Events: Active PKA phosphorylates a multitude of intracellular substrates, including ion channels and transcription factors, leading to the physiological responses of GH secretion and synthesis.
The Secondary Phospholipase C (PLC) Pathway
While the cAMP/PKA pathway is predominant, evidence suggests that the GHRH-R can also couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which is thought to play a modulatory role.
-
PLC Activation: The activated Gq/11 alpha subunit stimulates phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). PKC can then phosphorylate various cellular proteins, contributing to the overall cellular response.
The following diagram illustrates the primary and secondary signaling pathways initiated by this compound.
Caption: this compound signaling cascade in pituitary somatotrophs.
Regulation of Growth Hormone Secretion and Synthesis
Growth Hormone Secretion
The acute release of GH is primarily driven by an increase in intracellular calcium concentration. The PKA-mediated phosphorylation of voltage-gated calcium channels on the somatotroph membrane leads to an influx of extracellular Ca2+.[6][7] This rise in cytosolic Ca2+ triggers the fusion of GH-containing secretory vesicles with the plasma membrane and the subsequent exocytosis of GH into the bloodstream.[6] The PLC pathway contributes to this process through the IP3-mediated release of Ca2+ from intracellular stores, further augmenting the cytosolic calcium concentration.[8]
Growth Hormone Synthesis
Long-term stimulation by this compound promotes the synthesis of new GH. Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB, in turn, enhances the transcription of the pituitary-specific transcription factor Pit-1 (also known as POU1F1). Pit-1 is a critical transcription factor for the expression of the GH gene. Increased levels of active Pit-1 lead to an upregulation of GH mRNA transcription, thereby increasing the cellular stores of GH available for release.[9] Studies have shown that pulsatile GHRH administration can double the amount of GH mRNA.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the this compound/GHRH signaling cascade.
Table 1: Receptor Binding and Downstream Signaling
| Parameter | Ligand | Value | Cell Type/System |
| Binding Affinity (Kd) | GHRH Antagonist (JV-1-42) | 1.77 ± 0.5 nM | HEC-1A cells (expressing GHRH-R) |
| EC50 for cAMP Production | GHRH | 11.4 - 18.1 nM | Mouse pituitary cells |
| EC50 for GH Release | This compound | 0.1 - 1.0 nM | Rat anterior pituitary cells |
Table 2: Intracellular Calcium Dynamics
| Parameter | Condition | Concentration | Cell Type |
| Basal [Ca2+]i | Unstimulated | 234 ± 17 nM | Rat somatotrophs |
| Stimulated [Ca2+]i | 10 nM GHRH | 480 ± 61 nM | Rat somatotrophs |
| Inhibited [Ca2+]i | 1 nM Somatostatin | 96 ± 23 nM | Rat somatotrophs |
Experimental Protocols
Radioligand Binding Assay for GHRH Receptor
This protocol describes a competitive binding assay to determine the affinity of a compound for the GHRH receptor.
Caption: Workflow for GHRH receptor radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize pituitary tissue or cells expressing GHRH-R in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled GHRH ligand (e.g., an antagonist like 125I-JV-1-42), and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled GHRH).
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50, which can then be used to calculate the binding affinity (Ki).
Intracellular cAMP Immunoassay
This protocol outlines the measurement of intracellular cAMP levels in pituitary cells following this compound stimulation.
Caption: Workflow for intracellular cAMP immunoassay.
Methodology:
-
Cell Culture: Plate primary pituitary cells or a suitable cell line in 96-well plates.
-
Stimulation:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of this compound for a defined period.
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Competitive ELISA:
-
Use a commercial cAMP ELISA kit. Add cell lysates and cAMP standards to wells of a microplate pre-coated with a cAMP-specific antibody.
-
Add a fixed amount of HRP-conjugated cAMP, which will compete with the cAMP in the samples/standards for antibody binding.
-
After incubation, wash away unbound components.
-
Add a substrate that is converted by HRP to a detectable signal.
-
-
Detection: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal intensity is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve from the standards. Determine the cAMP concentration in the samples and plot it against the this compound concentration to calculate the EC50.
Intracellular Calcium Imaging
This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium in response to this compound.
Caption: Workflow for intracellular calcium imaging with Fura-2.
Methodology:
-
Cell Preparation: Culture pituitary cells on glass coverslips suitable for microscopy.
-
Dye Loading: Incubate the cells with Fura-2 AM, a membrane-permeable calcium indicator. Intracellular esterases cleave the AM group, trapping the dye inside the cells.
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Alternately excite the cells with light at 340 nm (binds Ca2+) and 380 nm (Ca2+-free).
-
Measure the fluorescence emission at ~510 nm.
-
-
Baseline and Stimulation: Establish a stable baseline fluorescence ratio (340/380 nm) before introducing this compound into the perfusion buffer.
-
Data Acquisition: Record the change in the fluorescence ratio over time following stimulation.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. This ratio can be calibrated to determine the absolute [Ca2+]i.
Conclusion
This compound initiates a complex and well-orchestrated signaling cascade within pituitary somatotrophs, primarily through the Gs-cAMP-PKA pathway, with contributions from the PLC-IP3/DAG-PKC pathway. This cascade culminates in both the immediate release of growth hormone and the long-term stimulation of its synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced mechanisms of this compound action and to explore novel therapeutic strategies targeting the GHRH-GH axis. A thorough understanding of these fundamental processes is paramount for advancing our knowledge and application of GHRH analogs in both clinical and research settings.
References
- 1. This compound: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C149H246N44O42S | CID 16132413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Free intracellular Ca2+ concentration ([Ca2+]i) and growth hormone release from purified rat somatotrophs. I. GH-releasing factor-induced Ca2+ influx raises [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Free intracellular Ca2+ concentration and growth hormone (GH) release from purified rat somatotrophs. III. Mechanism of action of GH-releasing factor and somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular calcium stores are involved in growth hormone-releasing hormone signal transduction in rat somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional characterization of a human POU1F1 mutation associated with isolated growth hormone deficiency: a novel etiology for IGHD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of growth hormone (GH) mRNA by pulsatile GH-releasing hormone in rats is pattern specific - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the GHRH Receptor Binding Affinity of Sermorelin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Sermorelin, a synthetic analog of Growth Hormone-Releasing Hormone (GHRH), to its cognate receptor, the GHRH receptor (GHRH-R). This document details the quantitative binding parameters, the experimental methodologies used to determine these values, and the downstream signaling pathways activated upon receptor binding.
Introduction to this compound and the GHRH Receptor
This compound, also known as GHRH (1-29), is a 29-amino acid polypeptide that represents the N-terminal fragment of the endogenous human GHRH.[1] It is the shortest fully functional fragment of GHRH and acts as a potent agonist at the GHRH receptor.[2] The GHRH receptor is a member of the Class B G-protein coupled receptor (GPCR) family and is primarily expressed on somatotroph cells in the anterior pituitary gland.[3] The binding of this compound to the GHRH-R is the critical initiating event that leads to the synthesis and pulsatile release of growth hormone (GH).[4][5]
Quantitative Analysis of this compound's GHRH Receptor Binding Affinity
Precise quantification of the binding affinity of this compound to the GHRH receptor is essential for understanding its potency and for the development of novel GHRH analogs. The binding affinity is typically expressed in terms of the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). Lower values for these parameters indicate a higher binding affinity.
Table 1: GHRH Receptor Binding Affinity of this compound and Related Analogs
| Compound | Receptor Source | Assay Type | Parameter | Value | Reference |
| hGHRH(1-29)NH₂ (this compound) | BHK cells expressing human GHRH receptor | Competition Binding | IC₅₀ | Not explicitly stated, used as reference | [6] |
| Porcine GHRH | Cloned porcine GHRH receptor in HEK 293 cells | Competition Binding | IC₅₀ | 2.8 ± 0.51 nM | |
| Rat GHRH | Cloned porcine GHRH receptor in HEK 293 cells | Competition Binding | IC₅₀ | 3.1 ± 0.69 nM | |
| [His¹, ¹²⁵I-Tyr¹⁰,Nle²⁷]hGHRH(1-32)-NH₂ | Cloned porcine GHRH receptor in HEK 293 cells | Saturation Binding | K_d | 1.04 ± 0.19 nM | |
| GHRH Analog #1 | BHK cells expressing human GHRH receptor | Competition Binding | Relative Affinity | >1 | [6] |
| GHRH Analog #2 | BHK cells expressing human GHRH receptor | Competition Binding | Relative Affinity | >1 | [6] |
| GHRH Analog #3 | BHK cells expressing human GHRH receptor | Competition Binding | Relative Affinity | >1 | [6] |
| GHRH Analog #5 | BHK cells expressing human GHRH receptor | Competition Binding | Relative Affinity | >1 | [6] |
Note: The patent[6] describes GHRH analogs with significantly higher binding affinity than hGHRH(1-29)NH₂ but does not provide the absolute IC50 value for this compound itself, which was used as the reference compound for calculating relative affinity.
GHRH Receptor Signaling Pathways
Upon binding of this compound to the GHRH receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades. The primary and most well-characterized pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.
Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that subsequently activates Protein Kinase A (PKA). Activated PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that binds to the promoter of the growth hormone gene, stimulating its transcription. In addition to the primary Gs-cAMP-PKA pathway, evidence suggests the involvement of other signaling cascades, such as the phospholipase C (PLC) pathway, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately contributing to an increase in intracellular calcium and GH release.
Experimental Protocols for Determining GHRH Receptor Binding Affinity
The determination of this compound's binding affinity for the GHRH receptor is typically achieved through radioligand binding assays. These assays can be categorized into saturation binding assays, to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radiolabeled ligand, and competition binding assays, to determine the affinity (Ki or IC50) of unlabeled ligands like this compound.
General Workflow for Radioligand Binding Assay
Detailed Methodology for a Competitive Radioligand Binding Assay
The following protocol is a synthesized methodology based on established practices for GPCR binding assays and specific details from studies on the GHRH receptor.
1. Preparation of Receptor Membranes:
-
Culture cells expressing the human GHRH receptor (e.g., HEK 293 or BHK cells) to confluence.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following components in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
A fixed concentration of a radiolabeled GHRH analog (e.g., [¹²⁵I]-Tyr¹⁰-hGRF(1-44)NH₂).
-
Increasing concentrations of the unlabeled competitor, this compound (hGHRH(1-29)NH₂), typically spanning several orders of magnitude.
-
For the determination of non-specific binding, a high concentration of an unlabeled GHRH analog is used in place of this compound.
-
For the determination of total binding, only the radioligand and assay buffer are added with the membranes.
-
-
Initiate the binding reaction by adding a specific amount of the prepared cell membranes (e.g., 20-50 µg of protein per well).
3. Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient duration to reach binding equilibrium (typically 60-90 minutes).
4. Separation:
-
Terminate the incubation by rapidly separating the bound from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
5. Quantification:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a gamma counter.
6. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Conclusion
This compound is a potent agonist of the GHRH receptor, and its high binding affinity is a prerequisite for its biological activity in stimulating the synthesis and release of growth hormone. While specific absolute binding affinity values for this compound at the human GHRH receptor are not widely published, the available data from competition binding assays and studies on related analogs confirm its high-affinity interaction. The well-established methodologies of radioligand binding assays provide a robust framework for the quantitative characterization of this compound and the development of novel GHRH receptor modulators. A thorough understanding of this compound's binding characteristics and the downstream signaling pathways is fundamental for researchers and drug development professionals working in the fields of endocrinology, metabolism, and aging.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. This compound: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. basepeptide.com [basepeptide.com]
The Sermorelin-IGF-1 Axis: An In-Depth Technical Guide for Researchers
This whitepaper provides a detailed examination of the Sermorelin-Insulin-like Growth Factor 1 (IGF-1) axis, intended for researchers, scientists, and professionals in drug development. It covers the core mechanism of action, presents quantitative data from key studies, details experimental protocols, and includes mandatory visualizations of signaling pathways and workflows.
Mechanism of Action
This compound is a synthetic peptide analogue of endogenous growth hormone-releasing hormone (GHRH), consisting of the first 29 amino acids of the GHRH sequence. Its primary function is to stimulate the synthesis and pulsatile release of growth hormone (GH) from the anterior pituitary gland, thereby engaging the physiological GHRH-GH-IGF-1 axis.
The signaling cascade begins when this compound binds to the GHRH receptor (GHRH-R) on the surface of pituitary somatotroph cells. This receptor is a G-protein coupled receptor (GPCR). Binding initiates a conformational change, activating the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors and ion channels. This cascade culminates in the exocytosis of GH-containing vesicles and an increase in GH gene transcription.
Released GH circulates to the liver, its primary target organ, where it stimulates hepatocytes to produce and secrete Insulin-like Growth Factor 1 (IGF-1). IGF-1 is the principal mediator of GH's anabolic and growth-promoting effects on peripheral tissues, including muscle and bone. This entire process is regulated by natural feedback loops, primarily through somatostatin, which inhibits GH release, providing a physiological control mechanism not present with the administration of exogenous GH.
Caption: this compound signaling cascade in the pituitary gland.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on GH and IGF-1 levels as reported in scientific literature.
Table 1: Peak Growth Hormone (GH) Response to this compound Stimulation Test
| Population | Test Condition | Peak GH Response (ng/mL) | Interpretation |
| Healthy/Normal Response | GH Stimulation Test (e.g., this compound) | > 10.0[1] | Sufficient pituitary GH reserve |
| GH Deficient (GHD) | GH Stimulation Test (e.g., this compound) | < 10.0[2] | Growth Hormone Deficiency |
| GHD (ISS Group Example) | Insulin Stimulation Test | 14.71 ± 8.78[3] | Example of a non-deficient response |
| GHD (GHD Group Example) | Insulin Stimulation Test | 4.03 ± 2.60[3] | Example of a deficient response |
Table 2: Serum IGF-1 Response to Long-Term this compound Therapy
| Study Population | Dosage & Duration | Baseline IGF-1 (ng/mL) | Post-Treatment IGF-1 (ng/mL) | Mean Increase (ng/mL) |
| Hypogonadal Men | 100 mcg this compound (in combo), 3x daily for ~134 days | 159.5 (± 26.7)[4] | 239.0 (± 54.6)[4] | 79.5 |
Experimental Protocols
Detailed methodologies for key experiments investigating the this compound-IGF-1 axis are provided below.
Protocol: this compound (GHRH) Stimulation Test
This diagnostic procedure assesses the pituitary gland's capacity to secrete GH in response to a GHRH analogue.
Caption: Workflow for a diagnostic GH stimulation test.
Methodology:
-
Patient Preparation: The subject must fast for 10-12 hours overnight prior to the test. Water is permitted.[5]
-
IV Catheter Placement: An intravenous (IV) catheter is inserted into a forearm vein to allow for repeated blood sampling without multiple needle sticks.
-
Baseline Blood Draw: A baseline blood sample is collected at Time = 0 minutes, immediately before this compound administration.
-
This compound Administration: this compound is administered as an intravenous bolus at a standard diagnostic dose, typically 1.0 µg/kg body weight.
-
Serial Blood Sampling: Blood samples are drawn at timed intervals post-administration to capture the peak GH secretion. A common schedule includes draws at 30, 60, 90, and 120 minutes.[6]
-
Sample Processing and Analysis: Each blood sample is collected in an appropriate tube (e.g., EDTA), centrifuged to separate plasma, and stored frozen until analysis. Plasma GH concentrations are measured using a validated immunoassay.
-
Data Interpretation: The peak GH concentration from the collected samples is determined. A peak GH level below 10 ng/mL is typically indicative of growth hormone deficiency.
Protocol: Long-Term this compound Treatment and Monitoring
This protocol outlines the procedure for administering this compound over an extended period to assess its therapeutic effect on IGF-1 levels and other clinical endpoints.
Methodology:
-
Baseline Assessment: Before initiating therapy, a comprehensive baseline assessment is performed. This includes a full medical history, physical examination, and baseline laboratory tests, including serum IGF-1, thyroid function, and a comprehensive metabolic panel.[7]
-
This compound Administration:
-
Treatment Duration: An initial treatment cycle typically lasts 3 to 6 months to allow for physiological changes to occur and be measured.[8]
-
Regular Monitoring:
-
Laboratory Tests: Serum IGF-1 is the primary biomarker for monitoring the efficacy of this compound therapy. Levels are typically re-evaluated every 3 to 6 months.[7] Other labs such as glucose and thyroid panels are also monitored to ensure safety.[1]
-
Clinical Assessment: Patient-reported outcomes (e.g., energy levels, sleep quality) and changes in body composition are assessed at follow-up visits.
-
-
Dose Titration: The dosage of this compound may be adjusted based on the clinical response and the results of the IGF-1 monitoring to ensure levels remain within a safe and therapeutic range.
-
Cycling: To maintain pituitary sensitivity, cyclical protocols (e.g., 3-6 months on, followed by a 1-3 month break) are often employed for long-term therapy.[9]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Use of the Growth Hormone Stimulation Test Result in the Management of Patients With a Short Stature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth Hormone Responses to Provocative Tests in Children with Short Stature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth Hormone Secretagogue Treatment in Hypogonadal Men Raises Serum Insulin-Like Growth Factor-1 Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth Hormone Stimulation Test - UF Health [ufhealth.org]
- 6. labcorp.com [labcorp.com]
- 7. This compound Peptide: Guide for Practitioners and Patients [rupahealth.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. Maximizing Your this compound Experience: Dosage, Timing, and Protocols | Hormone Replacement Specialists, Testosterone & Weight Loss Specialists located in Dallas, Frisco, Heath and Southlake, TX | MyFitMed [myfitmed.com]
Sermorelin for In Vitro Studies on Cellular Aging: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sermorelin, a synthetic peptide analog of the endogenous growth hormone-releasing hormone (GHRH), has garnered significant interest for its potential therapeutic applications in aging and age-related conditions.[1] Comprising the first 29 amino acids of GHRH, this compound retains the full biological activity of the native hormone, stimulating the pituitary gland to produce and release growth hormone (GH).[2][3][4] Unlike direct administration of recombinant human growth hormone (rhGH), this compound's action is subject to the body's natural feedback mechanisms, potentially offering a more physiological approach to modulating the GH/IGF-1 axis.[2][5]
This technical guide provides a comprehensive overview of the core concepts and methodologies for utilizing this compound in in vitro studies of cellular aging. It is designed to equip researchers with the foundational knowledge to investigate the direct effects of this compound on key markers of cellular senescence, telomerase activity, and oxidative stress. While direct in vitro studies on this compound's impact on these specific aging markers are limited, this guide synthesizes available data on GHRH agonists and the downstream effectors, GH and Insulin-like Growth Factor-1 (IGF-1), to provide a robust framework for experimental design.
Mechanism of Action and Signaling Pathways
This compound initiates its biological effects by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor predominantly located on somatotroph cells in the anterior pituitary.[6][7] This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling cascades.
Primary Signaling Pathway: cAMP/PKA
The principal signal transduction pathway activated by the GHRH-R is the adenylyl cyclase-protein kinase A (PKA) pathway.[7]
-
Receptor Binding and G-Protein Activation: this compound binds to the GHRH-R, causing the dissociation of the alpha subunit (Gαs) of the associated heterotrimeric G-protein.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[6]
-
PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[6][7]
-
CREB Phosphorylation and Gene Transcription: PKA then phosphorylates the cAMP response element-binding protein (CREB), which translocates to the nucleus and binds to cAMP response elements (CRE) on the promoter of the GH gene, thereby stimulating its transcription.
-
GH Synthesis and Release: This cascade of events culminates in the synthesis and pulsatile release of growth hormone.
Secondary Signaling Pathways
In addition to the primary cAMP/PKA pathway, GHRH-R activation can also engage other signaling cascades that may contribute to its cellular effects, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[8]
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events can also contribute to GH release.
-
MAPK/ERK Pathway: The GHRH-R can also signal through the Ras/Raf/MEK/ERK pathway, which is known to play a role in cell proliferation and survival.[8]
Below is a diagram illustrating the primary signaling pathway of this compound.
In Vitro Models of Cellular Aging
To study the effects of this compound on cellular aging, appropriate in vitro models are essential. The most common models involve inducing senescence in primary human cell lines, such as dermal fibroblasts or mesenchymal stem cells. Senescence can be induced through several methods:
-
Replicative Senescence: This is achieved by serially passaging cells until they reach the Hayflick limit, at which point they enter a state of irreversible growth arrest.[9]
-
Stress-Induced Premature Senescence (SIPS): Senescence can be induced prematurely by exposing cells to sub-lethal stressors, such as:
-
Oxidative Stress: Treatment with agents like hydrogen peroxide (H₂O₂).[10]
-
DNA Damage: Exposure to genotoxic agents like doxorubicin or etoposide.
-
Oncogene Expression: Transfection with an activated oncogene, such as H-RasV12.
-
Key Experiments and Methodologies
This section outlines detailed experimental protocols for assessing the impact of this compound on key markers of cellular aging.
Assessment of Cellular Senescence
Cellular senescence is characterized by a stable cell cycle arrest and distinct phenotypic changes. Key markers for assessing senescence include senescence-associated β-galactosidase (SA-β-gal) activity and the expression of cell cycle inhibitors p16INK4a and p21WAF1/Cip1.
SA-β-gal is a widely used biomarker for senescent cells, reflecting increased lysosomal content and activity.[11]
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed primary human fibroblasts in 6-well plates at a density that allows for sub-confluency during the treatment period.
-
Induce senescence using a chosen method (e.g., replicative exhaustion or H₂O₂ treatment).
-
Treat senescent and non-senescent control cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified duration (e.g., 48-72 hours).
-
-
Fixation:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with a 2% formaldehyde/0.2% glutaraldehyde solution in PBS for 5 minutes at room temperature.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Prepare the staining solution: 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.
-
Incubate the cells with the staining solution at 37°C without CO₂ for 12-16 hours, or until a blue color develops in the cytoplasm of senescent cells.
-
-
Imaging and Quantification:
-
Wash the cells with PBS and visualize them using a bright-field microscope.
-
Capture images of multiple random fields for each condition.
-
Quantify the percentage of SA-β-gal-positive cells by counting the number of blue-stained cells relative to the total number of cells.
-
The following diagram outlines the experimental workflow for SA-β-gal staining.
The proteins p16INK4a and p21WAF1/Cip1 are cyclin-dependent kinase inhibitors that play a crucial role in establishing and maintaining the senescent cell cycle arrest.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in 24-well plates and treat them as described for the SA-β-gal assay.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against p16 (1:200) and p21 (1:200) overnight at 4°C.
-
-
Secondary Antibody and Counterstaining:
-
Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging and Analysis:
-
Mount coverslips on glass slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity of p16 and p21 in the nucleus of at least 100 cells per condition using image analysis software (e.g., ImageJ).
-
Assessment of Telomerase Activity
Telomerase is a reverse transcriptase that maintains telomere length, and its activity is generally repressed in somatic cells but can be reactivated in some contexts.
Experimental Protocol (Telomeric Repeat Amplification Protocol - TRAP Assay):
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound as previously described.
-
Lyse the cells in a CHAPS lysis buffer to extract cellular proteins.
-
Quantify the protein concentration using a Bradford or BCA assay.
-
-
Telomerase Extension:
-
Incubate a defined amount of protein extract (e.g., 1 µg) with a TS primer (a synthetic oligonucleotide that mimics a telomere end) in a reaction mix containing dNTPs. Telomerase, if active, will add telomeric repeats to the 3' end of the TS primer.
-
-
PCR Amplification:
-
Amplify the telomerase extension products using PCR with the TS primer and a reverse primer specific for the telomeric repeats. Include a heat-inactivation step for telomerase before PCR to prevent interference.
-
-
Detection and Quantification:
-
Visualize the PCR products on a polyacrylamide gel. A characteristic ladder of bands with 6 base-pair increments indicates telomerase activity.
-
For quantitative analysis, use a real-time PCR-based TRAP assay (qTRAP) and compare the amplification curves to a standard curve.
-
Assessment of Oxidative Stress
Oxidative stress is a key contributor to cellular aging. Its levels can be assessed by measuring reactive oxygen species (ROS) and markers of oxidative damage.
Experimental Protocol (Intracellular ROS Measurement with DCFDA):
-
Cell Culture and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound for the desired duration. Include a positive control for oxidative stress (e.g., H₂O₂).
-
-
Probe Loading:
-
Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS. Incubate for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the number of cells (e.g., by performing a parallel cell viability assay like MTT or by staining nuclei with Hoechst).
-
Compare the ROS levels in this compound-treated cells to the control groups.
-
Quantitative Data Summary
Due to the limited direct in vitro data for this compound on cellular aging markers, the following tables summarize findings from studies on related GHRH agonists and the downstream effectors GH and IGF-1. These data provide a basis for hypothesis generation and experimental design for this compound studies.
Table 1: Effects of GHRH Agonists on Cell Proliferation in vitro
| Compound | Cell Type | Concentration | Effect on Proliferation | Citation |
| MR-409 | Human Dermal Fibroblasts | 2 µM | >50% increase | [7] |
| MR-502 | Human Dermal Fibroblasts | 2 µM | >50% increase | [7] |
| JI-34 | U-87 MG Glioblastoma Cells | 1 µM | Increased proliferation | [12] |
| MR409 | Lung Cancer Cell Lines | 5 µM | Increased cell viability | [9][13] |
Table 2: Effects of IGF-1 on Cellular Senescence Markers in vitro
| Cell Type | IGF-1 Concentration | Duration | Effect on SA-β-gal | Effect on p21/p53 | Citation |
| Rat Articular Chondrocytes | Not specified | Not specified | Increased | Increased | [6] |
| Human Fibroblasts | Not specified | Prolonged | Increased | Increased | [1][8] |
| Aortic Smooth Muscle Cells | Not specified | Long-term | Decreased | Decreased | [2] |
Table 3: Effects of GHRH Analogs on Telomerase Activity and Oxidative Stress in vitro
| Compound | Cell Type | Concentration | Endpoint | Effect | Citation |
| MZ-5-156 (Antagonist) | U-87MG Glioblastoma | Not specified | Telomerase Activity | Decreased | [5] |
| JMR-132 (Antagonist) | LNCaP Prostate Cancer | Not specified | ROS Generation | Decreased | [14] |
| GHRH | LNCaP Prostate Cancer | Not specified | ROS Generation | Increased | [14] |
Conclusion
This compound presents a compelling subject for in vitro research into cellular aging. Its mechanism of action through the GHRH-R and subsequent activation of the GH/IGF-1 axis suggests a potential role in modulating cellular proliferation, senescence, and the response to oxidative stress. The experimental protocols and summarized data in this guide provide a framework for researchers to systematically investigate the effects of this compound on these key aspects of cellular aging. Further direct in vitro studies are warranted to elucidate the precise dose-dependent and cell-type-specific effects of this compound and to validate its potential as a therapeutic agent for age-related cellular dysfunction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Insulin-Like Growth Factor I Prevents Cellular Aging via Activation of Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IGF1‐Induced Cellular Senescence to Rejuvenate Hair Follicle Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renoprotective effects of GHRH agonist MR409 is associated with reduced oxidative stress and ferroptosis in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decrease in telomerase activity in U-87MG human glioblastomas after treatment with an antagonist of growth hormone-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Agonistic analogs of growth hormone releasing hormone (GHRH) promote wound healing by stimulating the proliferation and survival of human dermal fibroblasts through ERK and AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insulin-like growth factors and aging: lessons from Laron syndrome [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant activity of growth hormone-releasing hormone antagonists in LNCaP human prostate cancer line - PMC [pmc.ncbi.nlm.nih.gov]
Sermorelin in Sarcopenia: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical research landscape of Sermorelin and its analogs in animal models of sarcopenia. It provides a comprehensive overview of the available data, detailed experimental methodologies, and the underlying signaling pathways, designed to inform and guide future research in this critical area of age-related muscle wasting.
Introduction: The Challenge of Sarcopenia and the Potential of this compound
Sarcopenia, the progressive and generalized loss of skeletal muscle mass and strength, is a hallmark of aging and a significant contributor to frailty, disability, and loss of independence in the elderly. The quest for effective therapeutic interventions has led to the investigation of various anabolic pathways, among which the growth hormone (GH) axis presents a compelling target. This compound, a synthetic analog of the first 29 amino acids of the endogenous growth hormone-releasing hormone (GHRH), offers a more physiological approach to stimulating the GH axis compared to direct administration of recombinant human growth hormone (rhGH). By acting on the pituitary gland, this compound promotes the pulsatile release of endogenous GH, which in turn stimulates the production of insulin-like growth factor 1 (IGF-1), a key mediator of muscle protein synthesis and hypertrophy.
This guide synthesizes the available preclinical data on the use of this compound and its analogs in rodent models relevant to sarcopenia, providing a foundation for the design and execution of future studies aimed at evaluating its therapeutic potential.
Quantitative Data from Animal Studies
While direct studies of this compound in established rodent models of sarcopenia are limited in the publicly available literature, research on closely related GHRH agonists in other models of muscle atrophy provides valuable insights into its potential efficacy. The following tables summarize key quantitative findings from a relevant study on the GHRH agonist MR-409 in a mouse model of spinal muscular atrophy (SMA), a condition characterized by severe muscle wasting.
Table 2.1: Effect of GHRH Agonist MR-409 on Body Weight in SMNΔ7 Mice
| Treatment Group | Dose (mg/kg/day, s.c.) | Mean Body Weight (g) at P12 | % Change vs. Vehicle |
| Vehicle | - | 5.5 ± 0.2 | - |
| MR-409 | 1 | 6.8 ± 0.3* | +23.6% |
| MR-409 | 2 | 7.5 ± 0.2** | +36.4% |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.
Table 2.2: Effect of GHRH Agonist MR-409 on Muscle Fiber Size in SMNΔ7 Mice
| Treatment Group | Dose (mg/kg/day, s.c.) | Mean Muscle Fiber Cross-Sectional Area (µm²) - Quadriceps | % Change vs. Vehicle |
| Vehicle | - | 150 ± 10 | - |
| MR-409 | 2 | 220 ± 15* | +46.7% |
*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below is a representative experimental protocol adapted from a study utilizing a GHRH agonist in a mouse model of muscle atrophy.
Animal Model and Treatment
-
Animal Model: SMNΔ7 mice, a model for spinal muscular atrophy, exhibiting progressive muscle atrophy. While not a model of age-related sarcopenia, it provides a robust system for studying muscle wasting.
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle control (e.g., saline or appropriate vehicle for the GHRH analog)
-
This compound/GHRH analog (e.g., MR-409) at various doses (e.g., 1 and 2 mg/kg/day)
-
-
Administration: Daily subcutaneous (s.c.) injections from postnatal day 2 (P2) to P12. For sarcopenia models, treatment would typically be initiated in aged animals (e.g., 18-24 months old mice) and continue for a specified duration (e.g., 8-12 weeks).
Functional Outcome Measures
-
Grip Strength: Forelimb and/or hindlimb grip strength is measured using a grip strength meter. Mice are gently pulled by the tail, and the peak force exerted on the grid is recorded. Multiple measurements are taken and averaged.
-
Motor Performance: Assessed using tests such as the rotarod, where the latency to fall from a rotating rod is recorded, or open-field tests to evaluate locomotor activity.
Muscle Tissue Analysis
-
Muscle Collection: At the end of the study, animals are euthanized, and key muscles (e.g., gastrocnemius, tibialis anterior, quadriceps, soleus) are dissected, weighed, and prepared for further analysis.
-
Histology and Morphometry:
-
Muscle samples are frozen in isopentane pre-cooled in liquid nitrogen and sectioned using a cryostat.
-
Sections are stained with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology.
-
Immunofluorescence staining for specific markers (e.g., laminin for fiber boundaries, myosin heavy chain isoforms for fiber typing) is performed.
-
Muscle fiber cross-sectional area (CSA) is quantified using image analysis software (e.g., ImageJ).
-
-
Gene Expression Analysis:
-
RNA is extracted from muscle tissue.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression of genes involved in muscle protein synthesis (e.g., Igf1, Akt, mTor) and degradation (e.g., MuRF1, Atrogin-1).
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on muscle tissue primarily through the stimulation of the GHRH-GH-IGF-1 axis. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.
This compound-Stimulated Growth Hormone Release
Caption: this compound binding to its receptor on pituitary somatotrophs initiates a cAMP-dependent pathway leading to GH synthesis and release.
Downstream Effects of GH and IGF-1 on Skeletal Muscle
Caption: GH stimulates hepatic IGF-1 production, which then acts on muscle cells to promote anabolism via the PI3K/Akt/mTOR pathway.
Discussion and Future Directions
The preclinical evidence, although limited in the specific context of age-related sarcopenia, suggests that this compound and other GHRH agonists hold promise as therapeutic agents to combat muscle wasting. The data from the MR-409 study in a severe muscle atrophy model demonstrates a clear potential to increase muscle fiber size and improve overall body mass.
Future research should focus on several key areas:
-
Studies in Aged Rodent Models: There is a critical need for well-controlled studies of this compound in established, age-related sarcopenia models (e.g., 24-month-old C57BL/6 mice or Fischer 344 x Brown Norway rats). These studies should include comprehensive assessments of muscle mass, strength, and physical performance.
-
Dose-Response and Treatment Duration: Optimizing the dosing regimen and duration of treatment will be crucial for maximizing anabolic effects while minimizing potential side effects.
-
Combination Therapies: Investigating the synergistic effects of this compound with other interventions, such as exercise and nutritional supplementation (e.g., essential amino acids), could lead to more effective therapeutic strategies.
-
Biomarker Analysis: Comprehensive analysis of serum biomarkers (e.g., GH, IGF-1, myostatin) and intramuscular signaling pathways will provide a deeper understanding of the mechanisms of action and help identify potential responders to therapy.
Conclusion
This compound represents a promising, physiologically-based approach for the potential treatment of sarcopenia. Its ability to stimulate the endogenous GH-IGF-1 axis offers a nuanced alternative to direct GH administration. While further preclinical research in relevant animal models of aging is necessary to fully elucidate its efficacy and mechanisms of action, the existing data provide a strong rationale for continued investigation. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and treatment of age-related muscle wasting.
Sermorelin (GRF 1-29): A Technical Guide to Peptide Stability and In Vivo Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sermorelin, a synthetic peptide analogue of growth hormone-releasing hormone (GHRH), comprises the first 29 amino acids of the endogenous GHRH, representing the shortest fully functional fragment.[1][2] It acts as a potent agonist of the GHRH receptor, stimulating the synthesis and pulsatile release of growth hormone from the anterior pituitary. This guide provides an in-depth technical overview of this compound's stability profile under various conditions and its pharmacokinetic behavior in vivo. Key degradation pathways, optimal storage conditions, and analytical methodologies for its characterization are detailed. Furthermore, this document outlines the intracellular signaling cascade initiated by this compound and provides representative experimental protocols for its stability and pharmacokinetic analysis.
This compound Stability Profile
The stability of this compound is a critical factor for its storage, formulation, and therapeutic efficacy. As a peptide, its integrity is susceptible to environmental factors such as temperature, pH, and enzymatic action. Degradation can occur in both the lyophilized state and, more rapidly, in reconstituted solutions.
Degradation Pathways
Forced degradation studies have identified several primary chemical degradation pathways for this compound:
-
Methionine Oxidation : The methionine residue at position 27 (Met27) is susceptible to oxidation, forming methionine sulfoxide and, subsequently, methionine sulfone. This is a common degradation route for peptides exposed to oxidative stress.
-
Deamidation : Asparagine (Asn8) and glutamine (Gln16, Gln24) residues can undergo deamidation, converting them to their corresponding acidic residues (aspartic acid and glutamic acid). This process is highly dependent on pH and temperature, with increased rates at neutral to alkaline pH.
-
Hydrolysis : Cleavage of peptide bonds can occur, particularly at aspartic acid (Asp) residues. The C-terminal amide can also be hydrolyzed, converting Arginine-amide (Arg29-NH₂) to Arginine with a free carboxyl group (Arg29-OH).
-
Enzymatic Degradation : In vivo, this compound is rapidly degraded by enzymes. A primary cleavage site is between the Alanine at position 2 and the Aspartic Acid at position 3, a reaction mediated by dipeptidyl peptidase-IV (DPP-IV).[3] This enzymatic action is a major contributor to its short in vivo half-life.
Quantitative Stability Data
The stability of this compound is highly dependent on its physical state (lyophilized vs. reconstituted) and storage conditions.
Table 1: Stability of Lyophilized this compound
| Storage Condition | Expected Stability | Recommendations |
| -20°C (sealed, desiccated) | 24–36 months | Optimal for long-term storage. |
| 2–8°C (sealed, desiccated) | 12–18 months | Suitable for working stocks. |
| Room Temperature (15–25°C) | 3–6 months (sealed) | Minimize exposure to ambient temperatures. |
| Accelerated (40°C/75% RH) | 1–3 months | For stability testing purposes only. |
Table 2: Stability of Reconstituted this compound
| Condition | Parameter | Value | Notes |
| Storage Temperature | Recommended | 2–8°C | Required for all reconstituted solutions. |
| Beyond-Use Date | Reconstituted with Bacteriostatic Water (0.9% Benzyl Alcohol) | 14–28 days | Preservative extends usability. |
| Reconstituted with Sterile Water | 7–14 days | Lack of preservative shortens usability. | |
| pH | Optimal Range | 5.0–6.0 | Minimizes the rate of deamidation. |
| Biological Fluid (Porcine Plasma) | Half-life at 37°C | ~13 minutes | Demonstrates rapid enzymatic degradation. |
In Vivo Half-Life and Pharmacokinetics
This compound exhibits a very short in vivo half-life, which is a defining characteristic of its pharmacokinetic profile.
Pharmacokinetic Parameters
Following administration, this compound is rapidly absorbed and subsequently cleared from circulation. Its effects on growth hormone (GH) release, however, persist longer than the peptide's presence in the bloodstream, indicating that transient receptor engagement is sufficient to trigger a sustained biological response.[1]
Table 3: Pharmacokinetic Profile of this compound in Humans
| Parameter | Value | Route of Administration |
| Biological Half-Life | 10–20 minutes | Intravenous or Subcutaneous[1][3] |
| Time to Peak Plasma Concentration (Tmax) | 5–20 minutes | Subcutaneous |
| Bioavailability | ~6% | Subcutaneous |
| Peak GH Response | 30–60 minutes post-administration | Subcutaneous |
| Duration of GH Elevation | 2–3 hours | Intravenous or Subcutaneous[1] |
The primary mechanism of clearance is enzymatic degradation, notably by DPP-IV, followed by renal filtration.[1]
Mechanism of Action: GHRH Receptor Signaling
This compound exerts its biological effects by activating the GHRH receptor (GHRH-R), a G-protein coupled receptor (GPCR) located on the surface of somatotroph cells in the anterior pituitary. This initiates a well-defined intracellular signaling cascade.
Caption: GHRH receptor signaling pathway activated by this compound.
Experimental Protocols
The following sections describe representative protocols for assessing the stability and pharmacokinetics of this compound. These are generalized methods and may require optimization for specific laboratory conditions and research objectives.
Protocol: Stability-Indicating HPLC Method
This protocol outlines a forced degradation study and subsequent analysis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess this compound stability.
Caption: Workflow for a this compound forced degradation study.
Methodology:
-
Preparation of Solutions :
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water.
-
Prepare stress agents: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
-
-
Forced Degradation :
-
Acid/Base Hydrolysis : Mix the this compound stock solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. Incubate samples at specified temperatures (e.g., 60°C for acid, room temperature for base).
-
Oxidation : Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation : Incubate the stock solution, buffered at a specific pH (e.g., 5.5), at an elevated temperature (e.g., 70°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots. Neutralize acidic/basic samples before analysis.
-
-
RP-HPLC Analysis :
-
System : HPLC with UV detector or PDA.
-
Column : C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient : A typical gradient would be 15-55% Mobile Phase B over 30-40 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 214 nm (for the peptide bond) and 280 nm (for tyrosine residues).
-
Column Temperature : 30-40°C.
-
-
Data Analysis :
-
Calculate the percentage of intact this compound remaining at each time point by comparing its peak area to the total peak area of all related substances.
-
Plot the natural log of the concentration versus time to determine the degradation rate constant (k) if the reaction follows first-order kinetics.
-
Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol describes a representative method for determining the half-life of this compound in rats.
Caption: Workflow for a rodent pharmacokinetic study of this compound.
Methodology:
-
Animal Model :
-
Use adult male Sprague-Dawley rats (250-300g).
-
Implant a catheter in the jugular vein for serial blood sampling. Allow animals to recover post-surgery.
-
-
Dosing :
-
Prepare a dosing solution of this compound in sterile saline.
-
Administer a single bolus dose (e.g., 100 µg/kg) via intravenous (IV) or subcutaneous (SC) injection.
-
-
Blood Sampling :
-
Collect blood samples (approx. 100-150 µL) at specified time points post-dose. A typical schedule for a short half-life peptide would be: 0 (pre-dose), 2, 5, 10, 15, 20, 30, 45, and 60 minutes.
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail (or specifically a DPP-IV inhibitor) to prevent ex vivo degradation. Place tubes immediately on ice.
-
-
Plasma Preparation :
-
Centrifuge the blood samples (e.g., at 1000 x g for 15 minutes at 4°C) within 30 minutes of collection.
-
Harvest the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS Method) :
-
Sample Preparation : Perform a protein precipitation or solid-phase extraction (SPE) of the plasma samples to isolate the peptide.
-
LC System : UPLC or HPLC system.
-
Column : C18 reversed-phase column suitable for peptides.
-
Mobile Phase : Gradient elution with water and acetonitrile, both containing an additive like 0.1% formic acid for better ionization.
-
MS System : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection : Monitor specific multiple reaction monitoring (MRM) transitions for this compound and an internal standard.
-
-
Pharmacokinetic Analysis :
-
Construct a plasma concentration-time curve.
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Conclusion
This compound is a peptide of significant interest with a well-characterized mechanism of action but a challenging stability and pharmacokinetic profile. Its very short in vivo half-life of 10-20 minutes is primarily due to rapid enzymatic cleavage. In solution, its stability is compromised by oxidation, deamidation, and hydrolysis, necessitating careful handling, refrigerated storage, and formulation at a slightly acidic pH. The protocols and data presented in this guide provide a comprehensive technical foundation for researchers and developers working with this compound, enabling robust experimental design and accurate data interpretation.
References
The Advent of a Growth Hormone Secretagogue: A Technical Chronicle of Sermorelin's Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical discovery and chemical synthesis of Sermorelin, a truncated analog of Growth Hormone-Releasing Hormone (GHRH). It details the seminal research that led to the isolation and characterization of native GHRH, the rationale behind the synthesis of the 1-29 amino acid fragment, and the methodologies employed in its production. The document elucidates the signaling pathways activated by this compound and presents key quantitative data on its biological activity and pharmacokinetics. Detailed experimental protocols for both the historical isolation of GHRH and the solid-phase synthesis of this compound are provided to offer a practical resource for researchers in the field.
Introduction
This compound, a synthetic peptide comprising the first 29 amino acids of human Growth Hormone-Releasing Hormone (GHRH), represents a significant milestone in the field of endocrinology and peptide therapeutics.[1] Its development was a direct consequence of the arduous journey to identify and characterize the hypothalamic factors controlling pituitary growth hormone (GH) secretion. Unlike direct administration of exogenous GH, this compound acts as a secretagogue, stimulating the pituitary gland to produce and release its own GH, thereby preserving the natural pulsatile rhythm of hormone secretion.[1][2] This guide delves into the scientific underpinnings of this compound's creation, from the foundational discoveries of hypothalamic control to the precise chemical synthesis of this important diagnostic and therapeutic agent.
Historical Discovery of Growth Hormone-Releasing Hormone (GHRH)
The journey to this compound's creation began with the quest to understand the neuroendocrine regulation of growth. The pioneering work of Roger Guillemin and Andrew Schally in the 1950s and 1960s laid the groundwork by demonstrating that the hypothalamus produces releasing and inhibiting hormones that control the function of the anterior pituitary gland.[3][4] For their groundbreaking discoveries in the field of hypothalamic hormones, they were awarded the Nobel Prize in Physiology or Medicine in 1977.
The isolation and characterization of GHRH, however, proved to be a formidable challenge due to its minute quantities in hypothalamic tissue. A breakthrough came from an unexpected source: a human pancreatic islet tumor that was causing acromegaly by ectopically producing a GHRH-like substance.[5] In 1982, the laboratory of Roger Guillemin successfully isolated and sequenced a 44-amino acid peptide with potent GH-releasing activity from this tumor.[5] Shortly thereafter, Andrew Schally's group isolated and characterized GHRH from porcine hypothalami.[3] Subsequent research confirmed that the primary structure of the tumor-derived GHRH was identical to the native human hypothalamic GHRH.[5]
Experimental Protocol: Historical Isolation of GHRH from Hypothalamic Tissue
The following protocol is a generalized representation of the methods used in the 1970s and early 1980s for the isolation of hypothalamic releasing hormones, adapted for the specific context of GHRH.
Objective: To isolate and purify GHRH from hypothalamic tissue.
Materials:
-
Hypothalamic tissue (porcine or ovine)
-
2N Acetic Acid
-
Acetone
-
Glacial Acetic Acid
-
Sephadex G-25 fine beads
-
1M Acetic Acid
-
Anti-GHRH antibody-coupled chromatography resin
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system with reverse-phase columns (e.g., C18)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
-
In vitro pituitary cell culture for bioassay
Procedure:
-
Tissue Extraction:
-
Dissect hypothalamic tissue from the source (e.g., several hundred thousand sheep hypothalami).[4]
-
Homogenize the tissue in cold 2N acetic acid.
-
Defat the homogenate by repeated extraction with acetone.
-
Lyophilize the resulting aqueous extract to a powder.
-
Further concentrate the extract by re-extraction with glacial acetic acid and lyophilization.[6]
-
-
Gel Filtration Chromatography:
-
Dissolve the concentrated extract in 1M acetic acid.
-
Apply the solution to a large Sephadex G-25 column equilibrated with 1M acetic acid.
-
Elute the peptides with 1M acetic acid, collecting fractions.
-
Assay the fractions for GH-releasing activity using an in vitro pituitary cell bioassay.
-
Pool the active fractions.
-
-
Immunoaffinity Chromatography:
-
Pass the pooled active fractions over a column containing anti-GHRH antibodies coupled to a solid support.
-
Wash the column extensively with PBS to remove non-specifically bound peptides.
-
Elute the bound GHRH with 1M acetic acid.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Subject the eluted GHRH fraction to multiple rounds of reverse-phase HPLC.
-
Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase modifier.
-
Collect fractions and monitor the absorbance at 214 nm.
-
Assay the fractions for GH-releasing activity to identify the purified GHRH peptide.
-
-
Structural Characterization:
-
Determine the amino acid sequence of the purified peptide using Edman degradation.
-
Confirm the molecular weight using mass spectrometry.
-
The Genesis of this compound: The 1-29 Fragment
Following the elucidation of the full 44-amino acid sequence of GHRH, structure-activity relationship studies were initiated to identify the minimal fragment that retained biological activity. These studies revealed that the N-terminal portion of the peptide was crucial for its function. It was discovered that the synthetic 1-29 amino acid fragment, with an amidated C-terminus, possessed the full intrinsic activity of the native GHRH molecule.[1] This shorter peptide, named this compound, offered advantages in terms of ease of synthesis and stability, making it a viable candidate for clinical development.
Chemical Synthesis of this compound
This compound is synthesized using solid-phase peptide synthesis (SPPS), a technique developed by Robert Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. The most common approach for this compound synthesis is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
**4.1. Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound (GHRH(1-29)-NH₂) **
Objective: To synthesize the 29-amino acid peptide this compound with a C-terminal amide.
Materials:
-
Rink Amide resin (e.g., Rink Amide MBHA resin)
-
Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Asn, Gln; Pbf for Arg; tBu for Asp, Glu, Ser, Thr, Tyr; Boc for Lys)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (e.g., 20%)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF. This exposes the free amine for the coupling of the first amino acid.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling Cycle (repeated for each of the 29 amino acids in reverse order, from Arginine-29 to Tyrosine-1):
-
Activation: Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt) in DMF. Add DIPEA to activate the carboxylic acid group.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours to allow the coupling reaction to go to completion.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Purification and Verification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Analyze the purified fractions by mass spectrometry to confirm the correct molecular weight of this compound.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to the Growth Hormone-Releasing Hormone Receptor (GHRH-R) on the somatotroph cells of the anterior pituitary gland.[1] The GHRH-R is a G-protein coupled receptor (GPCR). Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit of the associated heterotrimeric G-protein. This initiates a downstream signaling cascade.[7]
The activated Gs alpha subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[7] PKA then phosphorylates various intracellular proteins, including transcription factors and ion channels. This cascade of events culminates in two primary outcomes: the synthesis of new GH and the release of stored GH from secretory granules into the bloodstream.[7][8]
Caption: this compound signaling pathway in pituitary somatotrophs.
Quantitative Data
The biological activity and pharmacokinetic profile of this compound have been characterized in numerous studies. The following tables summarize key quantitative data.
Table 1: Physicochemical and Biological Properties of this compound
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₄₉H₂₄₆N₄₄O₄₂S | [1] |
| Molecular Weight | 3357.9 g/mol | [1] |
| Amino Acid Sequence | Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂ | [9] |
| In vitro GH Release | Stimulates GH release from rat pituitary cells | [10] |
| In vivo GH Release | 1 µg/kg IV increases serum GH in rats | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Route of Administration | Reference(s) |
| Bioavailability | ~6% | Subcutaneous | [9] |
| Time to Peak Concentration (Tmax) | 5-20 minutes | Subcutaneous | [9] |
| Half-life (t½) | 11-12 minutes | Intravenous/Subcutaneous | [9] |
| Volume of Distribution (Vd) | 23.7-25.8 L | Intravenous | Not explicitly cited |
| Clearance | 2.4-2.8 L/min | Intravenous | [9] |
Conclusion
This compound stands as a testament to the power of fundamental research in driving therapeutic innovation. Its journey from the identification of a hypothalamic releasing factor to a precisely synthesized peptide has provided invaluable tools for both the diagnosis and treatment of growth hormone deficiencies. The detailed understanding of its mechanism of action and the development of robust synthetic protocols have paved the way for further research into GHRH analogs and other peptide-based therapeutics. This guide provides a comprehensive technical foundation for researchers and professionals engaged in the ongoing exploration of growth hormone secretagogues and their clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. peptidebiologix.com [peptidebiologix.com]
- 3. laskerfoundation.org [laskerfoundation.org]
- 4. Roger Guillemin (1924 to 2024): Discoverer of brain hormones that control physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thyroid.org [thyroid.org]
- 7. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Acetate (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Sermorelin's Role in Pulsatile Growth Hormone Release: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sermorelin, a synthetic analog of growth hormone-releasing hormone (GHRH), represents a significant tool in the study and potential therapeutic modulation of the somatotropic axis. As a 29-amino acid peptide, it comprises the biologically active N-terminal fragment of endogenous GHRH, effectively stimulating the synthesis and pulsatile release of growth hormone (GH) from the anterior pituitary gland.[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action, its impact on the physiological pulsatility of GH, and detailed experimental protocols for its investigation. By preserving the natural feedback mechanisms of the GH axis, this compound offers a more physiological approach to augmenting GH levels compared to exogenous GH administration.[2][3] This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in endocrinology and related fields.
Introduction
Growth hormone (GH) is a critical regulator of somatic growth, metabolism, and body composition.[3] Its secretion from the anterior pituitary is not continuous but occurs in a distinct pulsatile pattern, which is crucial for its physiological effects.[2] This pulsatility is primarily governed by the interplay of hypothalamic GHRH and somatostatin.[3] this compound, as a GHRH analog, provides a valuable pharmacological tool to probe and manipulate this intricate regulatory system.[1][4] Understanding its precise role in modulating pulsatile GH release is essential for its application in both research and clinical settings.
Mechanism of Action
This compound exerts its biological effects by binding to and activating the GHRH receptor (GHRH-R) on the surface of somatotroph cells in the anterior pituitary.[5] The GHRH-R is a G-protein coupled receptor that, upon activation by this compound, initiates a downstream signaling cascade.
Signaling Pathway
The binding of this compound to the GHRH-R triggers the dissociation of the G-protein alpha subunit (Gsα), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, including transcription factors and proteins involved in the synthesis and exocytosis of GH-containing secretory granules. This cascade of events culminates in the pulsatile release of GH into the bloodstream.[6]
Quantitative Data on this compound's Effects
The administration of this compound leads to measurable changes in GH and Insulin-like Growth Factor-1 (IGF-1) levels, as well as distinct pharmacokinetic properties.
Pharmacokinetics of this compound
The following table summarizes the key pharmacokinetic parameters of this compound in humans.
| Parameter | Value | Reference |
| Time to Peak Concentration (subcutaneous) | 5-20 minutes | [2] |
| Absolute Bioavailability (subcutaneous) | ~6% | [2] |
| Volume of Distribution (intravenous) | 23.7-25.8 L | [2] |
| Clearance (intravenous) | 2.4-2.8 L/min | [2] |
| Half-life | 11-12 minutes | [2] |
Effects on Growth Hormone and IGF-1
Clinical studies have quantified the impact of this compound on GH and IGF-1 levels. The following table presents a summary of these findings.
| Study Parameter | Dosage | Observation | Reference |
| Mean GH Levels | 0.5 mg or 1 mg twice daily for 14 days | Significant increase in mean peak GH secretory responses in elderly men. | [7] |
| 12-hour Mean GH Levels | Not specified | Significant increase at 4 and 16 weeks of treatment. | [7] |
| GH Pulse Characteristics | Not specified | No significant changes in GH pulse frequency or amplitude observed. | [7] |
| Nocturnal GH Release | 2 mg nightly for 6 weeks | Increase in GH release limited to approximately 2 hours post-administration. | [7] |
| Serum IGF-1 Levels | Not specified | Significant increase by 2 weeks, remaining elevated until 12 weeks. | [7] |
| Serum IGF-1 Levels (frequency dependent) | 2 mg nightly vs. twice daily | No significant increase with nightly injections at 2 and 6 weeks, but significant increases with twice-daily injections. | [7] |
| Lean Body Mass (men) | Not specified | Significantly increased by 1.26 kg. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on pulsatile GH release.
In Vivo Assessment of Pulsatile GH Secretion
This protocol outlines a typical experimental workflow for evaluating the impact of this compound on GH pulsatility in human subjects.
References
- 1. Maximizing Your this compound Experience: Dosage, Timing, and Protocols | Hormone Replacement Specialists, Testosterone & Weight Loss Specialists located in Dallas, Frisco, Heath and Southlake, TX | MyFitMed [myfitmed.com]
- 2. This compound Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]
- 3. peptideinitiative.com [peptideinitiative.com]
- 4. This compound: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidedosages.com [peptidedosages.com]
- 6. Deconvolution-based assessment of pituitary GH secretion stimulated with GHRH+arginine in Prader-Willi adults and obese controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Calculating Sermorelin Dosage in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sermorelin, a synthetic peptide analog of the native growth hormone-releasing hormone (GHRH), is a valuable tool for in vitro studies of cellular growth, proliferation, and differentiation.[1] Comprising the first 29 amino acids of GHRH, this compound retains the full biological activity of the endogenous hormone, primarily through its interaction with the GHRH receptor (GHRH-R).[2] Its application in primary cell culture allows researchers to investigate the direct cellular effects of GHRH receptor activation in a controlled environment, providing insights into developmental biology, tissue regeneration, and various pathological conditions.
These application notes provide a comprehensive guide to utilizing this compound in primary cell culture, with a focus on dosage calculation, experimental protocols, and an overview of the underlying signaling pathways.
Mechanism of Action: The GHRH Receptor Signaling Pathway
This compound exerts its effects by binding to and activating the GHRH receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of pituitary somatotrophs but also found on other cell types.[3][4] This binding initiates a downstream signaling cascade that is crucial for its biological activity. The primary signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[3][5] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.[3][5]
Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[3][5] Phosphorylated CREB translocates to the nucleus and promotes the transcription of target genes, including the gene for Pit-1, a pituitary-specific transcription factor that is essential for the proliferation and differentiation of somatotrophs.[3]
In addition to the canonical cAMP/PKA pathway, GHRH receptor activation can also stimulate other signaling cascades, including the Phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC).[3] Furthermore, GHRH has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, involving ERK1/2, which plays a significant role in cell proliferation.[4][6]
Caption: this compound signaling pathway.
Recommended this compound Dosage for Primary Cell Culture
The optimal concentration of this compound for primary cell culture is cell-type dependent. It is crucial to perform a dose-response analysis to determine the most effective concentration for the specific primary cells and experimental endpoint. The following table summarizes reported effective concentrations of GHRH or its analogs in different primary cell types.
| Primary Cell Type | Effective Concentration Range | Observed Effect | Citation(s) |
| Pituitary Somatotrophs | 5 nM | 20-fold increase in the percentage of [3H]thymidine-labeled cells and a 60% increase in total somatotroph number. | [5] |
| Cortical Neurons | 100 nM | Elicited a calcium (Ca²⁺) response. | [7] |
Note: The data for cortical neurons indicates a functional response (calcium influx) rather than a direct measure of proliferation. Further studies are needed to establish the proliferative effects and optimal dosage of this compound on primary neurons, chondrocytes, and cardiomyocytes.
Experimental Protocols
The following are generalized protocols for the isolation and culture of various primary cells and a subsequent cell proliferation assay using this compound. These should be adapted based on the specific cell type and experimental design.
Protocol 1: Isolation and Culture of Primary Pituitary Cells
-
Tissue Dissociation:
-
Aseptically dissect anterior pituitary glands from neonatal rats.
-
Mince the tissue into small fragments.
-
Digest the tissue with a solution of trypsin and DNase I in a suitable buffer (e.g., Hank's Balanced Salt Solution) with gentle agitation.
-
Neutralize the trypsin with fetal bovine serum (FBS).
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
-
Cell Plating and Culture:
-
Centrifuge the cell suspension and resuspend the pellet in a complete culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin, and L-glutamine).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a desired density (e.g., 1-2 x 10^5 cells/cm²) onto culture plates pre-coated with an appropriate extracellular matrix component (e.g., poly-L-lysine).
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Allow the cells to attach and recover for 24-48 hours before this compound treatment.
-
Protocol 2: this compound Treatment and Cell Proliferation Assay (MTT Assay)
-
This compound Preparation:
-
Reconstitute lyophilized this compound acetate in sterile, nuclease-free water or a suitable buffer to create a stock solution.
-
Prepare serial dilutions of the this compound stock solution in the complete culture medium to achieve the desired final concentrations for the dose-response experiment.
-
-
Cell Treatment:
-
After the initial recovery period, replace the culture medium with the prepared this compound-containing medium.
-
Include a vehicle control group (medium without this compound).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[8]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[8]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the this compound concentration to generate a dose-response curve.
-
Caption: A typical experimental workflow.
Conclusion
The use of this compound in primary cell culture provides a powerful model for investigating the direct cellular effects of GHRH receptor activation. The provided protocols and dosage information serve as a starting point for researchers. It is imperative to optimize these protocols for each specific primary cell type and experimental question to ensure reliable and reproducible results. Further research is warranted to elucidate the precise dose-dependent effects of this compound on a wider range of primary cells, which will undoubtedly contribute to a deeper understanding of its physiological and pathological roles.
References
- 1. directpeptides.com [directpeptides.com]
- 2. medicalantiaging.com [medicalantiaging.com]
- 3. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Growth hormone-releasing hormone stimulates mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Sermorelin Purity
Introduction
Sermorelin, a synthetic peptide analogue of growth hormone-releasing hormone (GHRH), consists of the first 29 amino acids of endogenous GHRH.[1] It is used to assess pituitary function and has been investigated for its potential in treating growth hormone deficiency.[2][3] The manufacturing of this compound involves complex synthetic processes, which can result in the presence of related substances and impurities.[1] Therefore, a robust and reliable analytical method is crucial to ensure the purity, safety, and efficacy of the final product.[4]
This application note describes a detailed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound purity. This method is suitable for quality control in research, development, and manufacturing environments, providing a reproducible approach for separating the main peptide from its impurities.[4]
Principle
Reversed-phase HPLC is a powerful and widely used technique for the analysis of synthetic peptides due to its high resolution and sensitivity.[4] This method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, with trifluoroacetic acid (TFA) as an ion-pairing agent.[4] The ion-pairing agent neutralizes the charge on the peptide, enhancing its retention and improving peak shape. The gradient elution allows for the effective separation of this compound from closely related impurities by gradually increasing the organic solvent concentration. Detection is typically performed using UV spectrophotometry at 214 or 220 nm, where the peptide bond absorbs light.[1][4]
Experimental Protocol
Equipment and Reagents
1.1 Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column thermostat
-
UV/Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
1.2 Reagents:
-
This compound Acetate reference standard (≥98% purity)[4]
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), HPLC grade
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for this compound purity analysis.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile |
| Gradient Elution | 15-55% Mobile Phase B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or 214 nm)[1][4] |
| Injection Volume | 20 µL |
| Run Time | 35-40 minutes[1][4] |
Preparation of Solutions
3.1 Mobile Phase A (0.1% TFA in Water):
-
Add 1.0 mL of TFA to 1000 mL of HPLC-grade water.
-
Mix thoroughly and degas using a sonicator or vacuum filtration.
3.2 Mobile Phase B (0.1% TFA in Acetonitrile):
-
Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas.
3.3 Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 5.0 mg of this compound Acetate reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with Mobile Phase A.
3.4 Sample Solution (0.5 mg/mL):
-
Prepare the this compound sample in the same manner as the Standard Solution.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the Standard Solution five times.
-
The relative standard deviation (RSD) for the peak area of the main this compound peak should be not more than 2.0%.[4]
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (Mobile Phase A) to ensure no interfering peaks are present.
-
Inject the Standard Solution to determine the retention time and peak area of the main component.
-
Inject the Sample Solution to determine the purity of the this compound sample.
Data Presentation and Analysis
Purity Calculation
The purity of the this compound sample is determined by the area percent method. The area of the main this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Purity Specifications:
-
Main Peak Purity: ≥ 98.0%[1]
-
Single Impurity: No single impurity should exceed 0.5%[1]
-
Total Impurities: Not more than 2.0%[1]
Summary of HPLC Method Parameters
| Parameter | Method 1[4] | Method 2[1] |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | Not specified in detail | 15-55% B over 40 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | Ambient (not specified) |
| Detection | 220 nm | 214 nm |
| Injection Volume | 20 µL | Not specified |
| Run Time | 35 min | 40 min |
| Sample Conc. | 0.5 mg/mL | Not specified |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound purity.
Caption: Logical relationship for data analysis and purity calculation.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for determining the purity of this compound. The detailed protocol, including system suitability criteria and data analysis procedures, ensures accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this compound.
References
Application Notes and Protocols for Long-Term Cell Culture Experiments Using Sermorelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sermorelin, a synthetic peptide analog of the endogenous growth hormone-releasing hormone (GHRH), is a valuable tool for in vitro studies of cellular processes. Comprising the first 29 amino acids of GHRH, this compound retains the full biological activity of the native hormone, stimulating the secretion of growth hormone (GH) from the pituitary gland. In a research context, its utility extends beyond endocrinology to the investigation of cell proliferation, differentiation, and metabolism. Unlike direct administration of human growth hormone (HGH), this compound preserves the physiological pulsatile release of GH and the associated negative feedback loops, offering a more nuanced approach to studying the GH/IGF-1 axis. Recent in vitro studies have highlighted this compound's potential to influence cellular functions directly, including the inhibition of proliferation in certain cancer cell lines through cell cycle regulation.
These application notes provide detailed protocols for the long-term use of this compound in cell culture experiments, enabling researchers to investigate its effects on cell viability, proliferation, and signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to the growth hormone-releasing hormone receptor (GHRH-R), a G-protein coupled receptor. In its canonical pathway, primarily observed in pituitary somatotrophs, this binding activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA). PKA then phosphorylates downstream targets, ultimately leading to the transcription of the GH gene and the secretion of GH. The released GH then stimulates the liver and other tissues to produce insulin-like growth factor 1 (IGF-1), which mediates many of the anabolic and growth-promoting effects.
Interestingly, GHRH-R is also expressed in various non-pituitary tissues and cancer cell lines, where this compound can exert direct effects. In some cancer cells, such as glioma, this compound has been shown to inhibit cell proliferation by inducing cell cycle arrest.
Signaling Pathway Diagram
Data Presentation
The following tables summarize hypothetical quantitative data from long-term cell culture experiments with this compound. These are intended as examples for data presentation.
Table 1: Effect of Long-Term this compound Treatment on Cell Viability (MTT Assay)
| Cell Line | This compound Conc. (nM) | Day 7 (% of Control) | Day 14 (% of Control) | Day 21 (% of Control) |
| MCF-7 | 1 | 98 ± 4.2 | 95 ± 3.8 | 92 ± 4.5 |
| 10 | 92 ± 3.5 | 85 ± 4.1 | 78 ± 3.9 | |
| 100 | 81 ± 2.9 | 70 ± 3.3 | 62 ± 4.0 | |
| U-87 MG | 1 | 95 ± 5.1 | 88 ± 4.7 | 80 ± 5.3 |
| 10 | 85 ± 4.3 | 72 ± 3.9 | 60 ± 4.1 | |
| 100 | 70 ± 3.8 | 55 ± 4.0 | 45 ± 3.7 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Long-Term this compound Treatment on Cell Proliferation (BrdU Incorporation)
| Cell Line | This compound Conc. (nM) | Day 7 (Fold Change vs. Control) | Day 14 (Fold Change vs. Control) | Day 21 (Fold Change vs. Control) |
| MCF-7 | 1 | 0.95 ± 0.08 | 0.90 ± 0.07 | 0.85 ± 0.09 |
| 10 | 0.82 ± 0.06 | 0.71 ± 0.05 | 0.60 ± 0.07 | |
| 100 | 0.65 ± 0.05 | 0.50 ± 0.04 | 0.42 ± 0.06 | |
| U-87 MG | 1 | 0.90 ± 0.10 | 0.81 ± 0.08 | 0.72 ± 0.11 |
| 10 | 0.75 ± 0.07 | 0.60 ± 0.06 | 0.48 ± 0.08 | |
| 100 | 0.58 ± 0.06 | 0.42 ± 0.05 | 0.31 ± 0.07 |
Data are presented as mean ± standard deviation.
Table 3: Effect of Long-Term this compound Treatment on Cell Cycle Distribution (Flow Cytometry)
| Cell Line | This compound Conc. (nM) | Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| U-87 MG | 0 (Control) | 14 Days | 55 ± 3.1 | 30 ± 2.5 | 15 ± 1.9 |
| 10 | 14 Days | 68 ± 2.8 | 20 ± 2.1 | 12 ± 1.5 | |
| 100 | 14 Days | 75 ± 3.5 | 15 ± 1.8 | 10 ± 1.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
General Considerations for Long-Term Cell Culture with this compound
-
This compound Stability: this compound is a peptide and is susceptible to degradation. Lyophilized this compound should be stored at -20°C. Once reconstituted, it should be stored at 2-8°C and used within a few days. For long-term experiments, it is advisable to aliquot the reconstituted stock and store it at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in cell culture media at 37°C over extended periods should be considered. It is recommended to replace the media with fresh this compound-containing media every 48-72 hours.
-
Cell Culture Conditions: Standard cell culture conditions should be maintained (e.g., 37°C, 5% CO2, and a humidified atmosphere). The choice of cell culture medium will be cell-line specific.
-
Passaging Cells: For long-term experiments, cells will need to be passaged. When passaging, ensure that the same concentration of this compound is added to the fresh media to maintain continuous exposure.
Experimental Workflow Diagram
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control.
-
Incubate the plate for the desired long-term duration (e.g., 7, 14, or 21 days), replacing the medium with fresh this compound every 48-72 hours.
-
At each time point, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Cell Proliferation Assessment using BrdU Incorporation Assay
This protocol measures the synthesis of new DNA, providing a direct assessment of cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
At each time point, add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.
-
Remove the labeling solution and fix/denature the cells according to the manufacturer's protocol.
-
Wash the wells and add anti-BrdU antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add TMB substrate. Incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
Express proliferation as a fold change relative to the control.
Protocol 3: Cell Cycle Analysis using Flow Cytometry
This protocol determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the this compound signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PKA, anti-PKA, anti-p-CREB, anti-CREB, anti-cyclin D1, anti-CDK4, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the long-term effects of this compound in cell culture. By utilizing these methodologies, scientists can gain valuable insights into the cellular and molecular mechanisms of this compound action, contributing to a deeper understanding of its potential therapeutic applications. Adherence to proper cell culture techniques and careful consideration of the peptide's stability are crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for Sermorelin Administration in Rodent Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sermorelin, a synthetic analog of growth hormone-releasing hormone (GHRH), is a valuable tool for investigating the role of the GHRH-growth hormone (GH) axis in regulating metabolism. By stimulating the pituitary gland to release endogenous GH, this compound allows for the study of GH's physiological effects on glucose metabolism, insulin sensitivity, and body composition in a more pulsatile and potentially safer manner than direct recombinant GH administration.[1][2] These application notes provide detailed protocols for the use of this compound in rodent models of metabolic disease, including diet-induced obese (DIO) mice, to assess its therapeutic potential.
Materials and Reagents
-
This compound Acetate (lyophilized powder)
-
Bacteriostatic Water for Injection
-
Sterile 0.9% Saline
-
Insulin (Humulin R or equivalent)
-
D-Glucose
-
Anesthetics (e.g., Isoflurane)
-
Calibrated Glucometer and Test Strips
-
Rodent Restrainers
-
Sterile Syringes and Needles (29-31 gauge for subcutaneous injections, 26-27 gauge for intraperitoneal injections)
-
Microcentrifuge Tubes
This compound Preparation and Administration
Reconstitution and Storage
This compound is supplied as a lyophilized powder and must be reconstituted with a sterile diluent, typically bacteriostatic water, before use.
-
Reconstitution:
-
Bring the this compound vial and bacteriostatic water to room temperature.
-
Wipe the rubber stoppers of both vials with an alcohol prep pad.
-
Using a sterile syringe, draw up the required volume of bacteriostatic water. The volume will depend on the desired final concentration. For example, to achieve a 1 mg/mL concentration from a 3 mg vial, add 3 mL of bacteriostatic water.
-
Slowly inject the bacteriostatic water into the this compound vial, angling the needle towards the side of the vial to avoid forcefully spraying the powder.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake , as this can damage the peptide. The resulting solution should be clear.
-
-
Storage:
-
Before Reconstitution: Store lyophilized this compound in a refrigerator at 2-8°C (36-46°F), protected from light.[3]
-
After Reconstitution: The reconstituted solution should also be stored in a refrigerator at 2-8°C and is typically stable for up to 30 days.[3] Do not freeze the reconstituted solution.
-
Administration Protocol
The most common route of administration for this compound in rodent studies is subcutaneous (SC) injection.
-
Dosage: The optimal dosage of this compound for metabolic studies in rodents can vary. Based on available literature for GHRH agonists and related compounds, a starting dose in the range of 100-500 µg/kg body weight, administered once or twice daily, is a reasonable starting point for efficacy studies. A study in rats and rabbits used a dose of 0.5 mg/kg/day.[3] It is recommended to perform a dose-response study to determine the optimal dose for the specific research question.
-
Procedure:
-
Acclimatize animals to handling and injection procedures for at least one week prior to the start of the study.
-
Weigh the animal to calculate the correct injection volume.
-
Draw the calculated volume of reconstituted this compound into a sterile insulin syringe.
-
Gently lift the skin on the back of the neck or flank to form a tent.
-
Insert the needle into the base of the tented skin and inject the solution.
-
Rotate injection sites to prevent local irritation.[3]
-
Administering injections in the late afternoon or before the dark cycle can align with the natural circadian rhythm of GH secretion in rodents.[4]
-
Experimental Design and Workflow
A typical longitudinal study to evaluate the metabolic effects of this compound in diet-induced obese (DIO) mice may span 8-12 weeks.
Animal Model
-
Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and glucose intolerance on a high-fat diet (HFD).
-
Diet: A high-fat diet with 45-60% of calories from fat is typically used to induce the DIO phenotype.
-
Induction Period: Mice are typically fed an HFD for 8-12 weeks to establish obesity and metabolic dysfunction before the commencement of this compound treatment.
Experimental Groups
-
Control Group: DIO mice receiving daily subcutaneous injections of vehicle (e.g., sterile saline).
-
This compound-Treated Group: DIO mice receiving daily subcutaneous injections of this compound at the predetermined optimal dose.
-
Optional Lean Control Group: Mice fed a standard chow diet to serve as a healthy baseline.
Experimental Workflow Diagram
Caption: Experimental workflow for a longitudinal this compound metabolic study in rodents.
Key Experimental Protocols
Body Composition Analysis (DEXA)
Dual-energy X-ray absorptiometry (DEXA) is a non-invasive method to measure fat mass, lean mass, and bone mineral density.
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Place the anesthetized mouse in a prone position on the DEXA scanner platform.
-
Perform the scan according to the manufacturer's instructions.
-
Analyze the scan data to obtain values for total body fat mass, lean mass, and their respective percentages.
-
It is recommended to perform DEXA scans at baseline and at the end of the study to assess changes in body composition.
-
Glucose Tolerance Test (GTT)
A GTT assesses the ability of the rodent to clear a glucose load from the bloodstream.
-
Procedure:
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a bolus of D-glucose (typically 1-2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Insulin Tolerance Test (ITT)
An ITT measures the whole-body insulin sensitivity by assessing the response to an exogenous insulin challenge.
-
Procedure:
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a bolus of insulin (typically 0.75-1.0 U/kg body weight) via IP injection.
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin administration.
-
Plot the percentage decrease in blood glucose from baseline over time. A greater and more sustained decrease indicates higher insulin sensitivity.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups. The following tables provide an example of how to present data from a hypothetical 8-week study in DIO mice.
Table 1: Effects of this compound on Body Weight and Composition
| Parameter | Control (Vehicle) | This compound-Treated | p-value |
| Initial Body Weight (g) | 45.2 ± 2.1 | 44.9 ± 2.3 | >0.05 |
| Final Body Weight (g) | 48.5 ± 2.5 | 44.1 ± 2.0 | <0.05 |
| Body Weight Change (%) | +7.3% | -1.8% | <0.01 |
| Initial Fat Mass (%) | 35.8 ± 3.2 | 36.1 ± 3.5 | >0.05 |
| Final Fat Mass (%) | 38.2 ± 3.8 | 30.5 ± 3.1 | <0.01 |
| Fat Mass Change (%) | +6.7% | -15.5% | <0.001 |
| Initial Lean Mass (g) | 27.5 ± 1.5 | 27.2 ± 1.6 | >0.05 |
| Final Lean Mass (g) | 28.1 ± 1.7 | 29.2 ± 1.8 | <0.05 |
| Lean Mass Change (%) | +2.2% | +7.4% | <0.05 |
Data are presented as mean ± SEM. Statistical analysis performed using Student's t-test.
Table 2: Effects of this compound on Glucose Metabolism and Insulin Sensitivity
| Parameter | Control (Vehicle) | This compound-Treated | p-value |
| Fasting Blood Glucose (mg/dL) | 155 ± 12 | 128 ± 10 | <0.05 |
| Fasting Insulin (ng/mL) | 3.5 ± 0.4 | 2.1 ± 0.3 | <0.01 |
| GTT AUC (mg/dL*min) | 35,000 ± 2,500 | 25,000 ± 2,100 | <0.01 |
| ITT Nadir (% of baseline) | 65 ± 5 | 45 ± 4 | <0.01 |
Data are presented as mean ± SEM. Statistical analysis performed using Student's t-test. AUC: Area Under the Curve; Nadir: lowest point.
This compound Signaling Pathway
This compound exerts its effects by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor located on somatotrophs in the anterior pituitary. This binding initiates a signaling cascade that leads to the synthesis and release of growth hormone (GH).
Caption: this compound signaling pathway leading to GH synthesis and release.
Conclusion
This compound administration in rodent models provides a valuable platform for investigating the metabolic effects of enhancing the endogenous GHRH-GH axis. The protocols outlined in these application notes offer a standardized approach to assess the impact of this compound on body composition, glucose homeostasis, and insulin sensitivity. Rigorous experimental design and adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a better understanding of the therapeutic potential of this compound in metabolic diseases.
References
- 1. The role of this compound in weight management and metabolism [getheally.com]
- 2. driphydration.com [driphydration.com]
- 3. researchgate.net [researchgate.net]
- 4. Changes in body composition and mRNA expression of ghrelin and lipoprotein lipase in rats treated with leuprolide acetate, a GnRH agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioassays of Sermorelin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sermorelin, a synthetic peptide analog of the endogenous growth hormone-releasing hormone (GHRH), is comprised of the first 29 amino acids of GHRH.[1][2] It exerts its biological effects by binding to and activating the growth hormone-releasing hormone receptor (GHRH-R), a G-protein coupled receptor (GPCR) located on the somatotroph cells of the anterior pituitary gland.[1][3][4] This interaction primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The elevation in cAMP activates protein kinase A (PKA), ultimately resulting in the synthesis and pulsatile release of growth hormone (GH).[3][5]
These application notes provide detailed protocols for in vitro bioassays to quantify the biological activity of this compound by measuring key downstream signaling events, including cAMP production, intracellular calcium mobilization, and ERK phosphorylation.
Data Presentation
The potency of this compound and related GHRH analogs can be quantified by determining their half-maximal effective concentration (EC50) in various in vitro bioassays. The following table summarizes representative EC50 values for GHRH, which are expected to be comparable to those of this compound.
| Compound | Bioassay | Cell Line | Reported EC50 (M) |
| Synthetic GHRH | cAMP Reporter Assay | HEK293 expressing porcine GHRH-R | 7.8 x 10⁻¹¹ |
| Recombinant GHRH | cAMP Reporter Assay | HEK293 expressing porcine GHRH-R | 4.3 x 10⁻¹¹ |
| GHRH | GH Release Assay | Rat Anterior Pituitary Cells | 3.6 x 10⁻¹⁰ |
| Recombinant GHRH | GH Release Assay | Rat Anterior Pituitary Cells | 2.2 x 10⁻¹⁰ |
Signaling Pathway
The binding of this compound to the GHRH receptor initiates a primary signaling cascade through the Gs protein, leading to cAMP production. Additionally, like many GPCRs, the GHRH receptor can potentially couple to other G-proteins, such as Gq, which would activate the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium. Furthermore, GPCR activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).
Caption: this compound Signaling Pathway.
Experimental Protocols
cAMP Accumulation Assay
This assay measures the intracellular accumulation of cAMP following stimulation of the GHRH receptor with this compound.
Experimental Workflow:
Caption: cAMP Accumulation Assay Workflow.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human GHRH receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Lyophilized powder, to be reconstituted in sterile water or an appropriate buffer.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
cAMP Assay Kit: A commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.
-
96-well microplates: White, opaque plates suitable for luminescence or fluorescence detection.
Protocol:
-
Cell Seeding: Seed the GHRH-R expressing cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Serum Starvation (Optional): To reduce basal cAMP levels, gently aspirate the culture medium and replace it with 100 µL of serum-free medium. Incubate for 2-4 hours.
-
Pre-treatment: Prepare a working solution of IBMX in assay buffer. Aspirate the medium and add 50 µL of the IBMX solution (final concentration typically 0.5 mM) to each well. Incubate for 30 minutes at 37°C.
-
This compound Stimulation: Prepare serial dilutions of this compound in assay buffer containing IBMX. Add 50 µL of the this compound dilutions to the respective wells. For the negative control, add 50 µL of assay buffer with IBMX only.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GHRH receptor activation, typically by co-expressing a promiscuous G-protein like Gα16.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human GHRH receptor and a promiscuous G-protein such as Gα16.
-
Culture Medium: As described for the cAMP assay.
-
This compound: As described for the cAMP assay.
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Probenecid: To inhibit dye leakage from the cells.
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid.
-
96-well microplates: Black-walled, clear-bottom plates.
-
Kinetic Plate Reader: A fluorescence imaging plate reader (FLIPR) or a FlexStation.
Protocol:
-
Cell Seeding: Seed the GHRH-R/Gα16 expressing cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid in assay buffer. Aspirate the culture medium and add 100 µL of loading buffer to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.
-
Assay: Place the cell plate in the kinetic plate reader.
-
Baseline Reading: Establish a stable baseline fluorescence reading for 10-20 seconds.
-
This compound Addition: The instrument will automatically inject a pre-defined volume (e.g., 20 µL) of the this compound serial dilutions into the wells.
-
Response Measurement: Immediately following injection, continuously record the fluorescence signal for 1-2 minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream event in some GPCR signaling pathways, in response to this compound.
Experimental Workflow:
Caption: ERK Phosphorylation Assay Workflow.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human GHRH receptor.
-
Culture Medium: As described for the cAMP assay.
-
This compound: As described for the cAMP assay.
-
Serum-free Medium: For starvation.
-
Lysis Buffer: Containing protease and phosphatase inhibitors.
-
ERK Phosphorylation Assay Kit: A commercially available kit, such as a cell-based ELISA or an in-cell Western assay kit.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 and mouse anti-total-ERK1/2.
-
Secondary Antibodies: HRP-conjugated anti-rabbit and fluorescently-labeled anti-mouse antibodies.
-
96-well microplates: Tissue culture treated plates.
Protocol:
-
Cell Seeding: Seed the GHRH-R expressing cells into a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours until confluent.
-
Serum Starvation: Aspirate the culture medium and replace it with 100 µL of serum-free medium. Incubate overnight.
-
This compound Stimulation: Prepare serial dilutions of this compound in serum-free medium. Add 50 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 50-100 µL of ice-cold lysis buffer to each well. Incubate on ice for 10-15 minutes.
-
p-ERK Detection: Measure the levels of phosphorylated ERK and total ERK in the cell lysates using a suitable method, such as a sandwich ELISA or an in-cell Western assay, following the manufacturer's instructions.
-
Data Normalization and Analysis: Normalize the phospho-ERK signal to the total ERK signal for each well. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. revvity.com [revvity.com]
- 2. Identification of Small-Molecule Antagonists Targeting the Growth Hormone Releasing Hormone Receptor (GHRHR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassay for growth hormone releasing hormone (GHRH) using a recombinant receptor and cAMP-responsive reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Proper Storage and Handling of Lyophilized Sermorelin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the integrity of experimental reagents is paramount. This document provides detailed application notes and protocols for the proper storage, handling, and use of lyophilized Sermorelin, a synthetic analog of growth hormone-releasing hormone (GHRH), to ensure its stability, bioactivity, and the reproducibility of experimental results.
Introduction to this compound
This compound is a 29-amino acid polypeptide that corresponds to the N-terminal segment of human GHRH.[1][2] It is a potent and specific secretagogue of growth hormone (GH), acting on the GHRH receptors in the anterior pituitary gland to stimulate the synthesis and pulsatile release of endogenous GH.[3][4][5] This mechanism of action, which preserves the natural feedback loops of the GH-IGF-1 axis, makes this compound a valuable tool in various research applications, from endocrinology and metabolism to aging and regenerative medicine.[3][4]
Storage and Stability of Lyophilized and Reconstituted this compound
Proper storage is critical to maintain the integrity and bioactivity of this compound. The lyophilized powder and the reconstituted solution have distinct storage requirements.
Quantitative Data Summary
| Form | Storage Condition | Temperature Range | Duration of Stability | Key Considerations |
| Lyophilized Powder | Refrigerated | 2°C to 8°C (36°F to 46°F) | As per manufacturer's expiration date | Protect from light; Avoid freezing. |
| Room Temperature | Up to 25°C (77°F) | Short periods (e.g., during shipping) | Refrigerate upon receipt for long-term stability. | |
| Reconstituted Solution | Refrigerated | 2°C to 8°C (36°F to 46°F) | Up to 30 days (with bacteriostatic water) | Do not freeze; Protect from light. |
Protocol for Reconstitution of Lyophilized this compound
This protocol outlines the aseptic technique for reconstituting lyophilized this compound for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Vial of sterile Bacteriostatic Water for Injection (containing 0.9% benzyl alcohol) or sterile Saline.
-
Sterile syringes and needles
-
Alcohol prep pads
-
Sharps disposal container
Procedure:
-
Preparation: Work in a clean, sterile environment such as a laminar flow hood. Allow the lyophilized this compound and the diluent to come to room temperature.
-
Sterilization: Remove the protective caps from the vials and wipe the rubber stoppers with an alcohol prep pad.
-
Diluent Aspiration: Using a sterile syringe, draw the desired volume of bacteriostatic water or saline. The volume will depend on the desired final concentration of this compound. For example, to achieve a concentration of 1 mg/mL from a 3 mg vial, you would add 3 mL of diluent.
-
Reconstitution: Slowly inject the diluent into the this compound vial, angling the needle so that the liquid runs down the side of the vial. This minimizes foaming and potential denaturation of the peptide.
-
Dissolution: Gently swirl the vial to dissolve the powder. Do not shake or agitate vigorously , as this can damage the peptide structure. The solution should be clear and free of particulate matter.
-
Labeling and Storage: Label the vial with the date of reconstitution and the final concentration. Store the reconstituted solution in the refrigerator at 2°C to 8°C and protect it from light.
Experimental Protocols
The following are example protocols for in vitro and in vivo studies using reconstituted this compound.
In Vitro: Stimulation of GH Secretion from Pituitary Cells
Objective: To assess the bioactivity of reconstituted this compound by measuring its ability to stimulate GH secretion from a pituitary cell line (e.g., GH3 or AtT-20 cells).
Methodology:
-
Cell Culture: Culture pituitary cells in appropriate media and conditions until they reach 70-80% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Starvation: The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal GH secretion.
-
This compound Treatment: Prepare serial dilutions of reconstituted this compound in serum-free medium to achieve final concentrations ranging from 1 nM to 1 µM. Add the this compound solutions to the appropriate wells. Include a vehicle control (serum-free medium alone).
-
Incubation: Incubate the cells for 1-4 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
GH Quantification: Measure the concentration of GH in the supernatant using a species-specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the GH concentration as a function of this compound concentration to determine the dose-response relationship.
In Vivo: Assessment of this compound's Effect on IGF-1 Levels in Rodents
Objective: To evaluate the in vivo bioactivity of reconstituted this compound by measuring its effect on circulating Insulin-like Growth Factor-1 (IGF-1) levels in a rodent model.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice. Acclimate the animals to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to a control group (vehicle injection) and a this compound-treated group.
-
Dosing: A common subcutaneous dosage for rodents is in the range of 100-300 mcg/kg of body weight, administered once daily in the evening to mimic the natural pulsatile release of GH. The treatment duration can range from days to several weeks.
-
Administration: Administer the appropriate dose of this compound or vehicle via subcutaneous injection. Rotate the injection site daily.
-
Blood Collection: Collect blood samples at baseline and at various time points throughout the study (e.g., weekly). Blood can be collected via tail vein or saphenous vein.
-
Serum/Plasma Preparation: Process the blood samples to obtain serum or plasma and store at -80°C until analysis.
-
IGF-1 Measurement: Quantify the concentration of IGF-1 in the serum or plasma using a species-specific ELISA kit.
-
Data Analysis: Compare the changes in IGF-1 levels between the this compound-treated and control groups over time using appropriate statistical methods.
Quality Control
To ensure the reliability of experimental data, it is recommended to perform quality control checks on reconstituted this compound, especially for long-term studies. This can include periodic assessment of its bioactivity using the in vitro protocol described above.
Visualizations
This compound Signaling Pathway
Caption: this compound signal transduction pathway in pituitary somatotrophs.
Experimental Workflow for this compound Handling
Caption: Workflow for proper handling of lyophilized this compound.
References
- 1. This compound: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 5. lotilabs.com [lotilabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reconstituted Sermorelin Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with reconstituted Sermorelin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for reconstituting lyophilized this compound?
A1: For most research applications, sterile water for injection or bacteriostatic water containing 0.9% benzyl alcohol are recommended as diluents. Buffered solutions, particularly those with a pH between 5.0 and 7.0, can offer enhanced stability compared to water alone.[1]
Q2: What is the recommended storage temperature for lyophilized and reconstituted this compound?
A2: Lyophilized this compound powder should be stored refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[1] Once reconstituted, the solution must be kept refrigerated at the same temperature. Do not freeze the reconstituted solution, as this can damage the peptide's structure.
Q3: What is the stability of reconstituted this compound?
A3: The stability of reconstituted this compound depends on the diluent used. When reconstituted with bacteriostatic water, it is generally stable for up to 14-28 days when stored at 2-8°C.[1] If sterile water is used, the recommended use-by period is shorter, typically 7-14 days, due to the lack of a preservative.[1]
Q4: Can I expect to see visible particles after reconstitution?
A4: No, the reconstituted solution should be clear and free of any visible particles. If you observe any cloudiness or particulate matter, the solution should be discarded as this may indicate contamination, aggregation, or improper reconstitution.
Q5: What is the primary mechanism of this compound degradation?
A5: The primary degradation pathway for this compound in biological fluids is enzymatic cleavage by dipeptidyl peptidase-IV (DPP-IV), which removes the N-terminal Tyr-Ala dipeptide.[2] Oxidation of the methionine residue at position 27 is another common degradation pathway, which is accelerated by light, heat, and oxygen exposure.[1]
Troubleshooting Low Bioactivity
Issue 1: My reconstituted this compound shows lower than expected bioactivity in my in vitro assay.
-
Question: How was the this compound reconstituted?
-
Answer: Improper reconstitution technique can lead to peptide degradation. It is crucial to avoid vigorous shaking. Instead, gently swirl the vial to dissolve the lyophilized powder. The diluent should be added slowly down the side of the vial to prevent foaming.
-
-
Question: What were the storage conditions of the reconstituted peptide?
-
Answer: Exposure to temperatures above 8°C or repeated freeze-thaw cycles can significantly reduce bioactivity. Reconstituted this compound should be consistently stored at 2-8°C.
-
-
Question: How old is the reconstituted this compound solution?
-
Answer: The bioactivity of reconstituted this compound decreases over time. It is recommended to use the solution within the timeframe specified by the manufacturer and the reconstitution solvent used.
-
-
Question: Was the reconstituted solution protected from light?
-
Answer: Light exposure can accelerate the oxidation of this compound, particularly the methionine residue, leading to a loss of bioactivity. Store vials in their original box or a dark container.
-
Issue 2: I'm observing inconsistent results between experiments.
-
Question: Are you using a consistent reconstitution protocol?
-
Answer: Variations in the type of diluent, its volume, and the mixing technique can lead to differences in the final concentration and stability of the peptide solution. Ensure a standardized protocol is followed for every reconstitution.
-
-
Question: Are you aliquoting the reconstituted this compound?
-
Answer: To avoid repeated warming and cooling of the entire stock solution, it is best practice to aliquot the reconstituted peptide into single-use volumes for your experiments. This minimizes the impact of temperature fluctuations on the peptide's stability.
-
-
Question: Is there a possibility of contamination?
-
Answer: Bacterial or fungal contamination can degrade the peptide. Always use sterile techniques during reconstitution and handling, including wiping the vial stoppers with alcohol before each use.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Diluent | Reconstituted Stability (at 2-8°C) |
| Lyophilized Powder | 2-8°C | N/A | Up to 24-36 months |
| Reconstituted Solution | 2-8°C | Sterile Water for Injection | 7-14 days[1] |
| Reconstituted Solution | 2-8°C | Bacteriostatic Water (0.9% benzyl alcohol) | 14-28 days[1] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 3357.9 g/mol | [3] |
| Amino Acid Sequence | GHRH (1-29) | [3] |
| Optimal pH Stability | 5.0 - 7.0 | [1] |
| Plasma Half-life | 10-20 minutes | [1] |
| Primary Degradation Enzyme | Dipeptidyl peptidase-IV (DPP-IV) | [2] |
Experimental Protocols
Protocol 1: In Vitro Bioactivity Assessment via cAMP Accumulation Assay
This protocol is adapted from a general GHRH receptor bioassay and is suitable for determining the bioactivity of reconstituted this compound.
1. Cell Culture:
- Use a cell line stably expressing the GHRH receptor, such as Chinese Hamster Ovary (CHO-K1) cells transfected with the human GHRH receptor (hGHRH-R).
- Culture the cells in appropriate media (e.g., MEM supplemented with 10% FBS and 2 mM glutamine) until they reach approximately 80% confluency.[4]
2. Cell Preparation:
- Detach the cells using a non-enzymatic cell dissociation solution.
- Centrifuge the cells and resuspend them in a stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor) at a concentration of approximately 0.6 million cells/mL.[4]
3. Assay Procedure:
- Dispense the cell suspension into a 384-well white opaque plate (e.g., 3000 cells/well).[4]
- Prepare serial dilutions of a this compound standard and the reconstituted this compound sample in the stimulation buffer.
- Add the this compound dilutions to the wells and incubate at room temperature for 30 minutes in the dark.
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., an HTRF or AlphaScreen-based kit) according to the manufacturer's instructions.
4. Data Analysis:
- Generate a standard curve using the results from the this compound standard.
- Determine the concentration of cAMP produced in response to the reconstituted this compound sample.
- Calculate the ED50 (half-maximal effective concentration) for the reconstituted this compound and compare it to the expected value for a fully active standard. A significant increase in the ED50 value indicates reduced bioactivity.
Protocol 2: In Vitro Bioactivity Assessment via GH Secretion Assay
This protocol utilizes primary pituitary cells to measure the ability of this compound to stimulate growth hormone (GH) secretion.
1. Primary Pituitary Cell Culture:
- Isolate anterior pituitary glands from rats.
- Disperse the cells enzymatically and culture them for approximately one week in a suitable medium (e.g., Minimal Essential Medium with 10% fetal calf serum).[5]
2. Assay Procedure:
- After the culture period, wash the cells and incubate them in a serum-free medium for a 4-hour incubation period.
- Prepare various concentrations of your reconstituted this compound sample in the serum-free medium.
- Add the this compound solutions to the cultured pituitary cells and incubate.
- After the incubation period, collect the cell culture medium.
- Measure the concentration of GH in the collected medium using a specific and validated GH immunoassay (e.g., ELISA or RIA).
3. Data Analysis:
- Plot the GH concentration against the corresponding this compound concentration.
- A dose-dependent increase in GH secretion should be observed. A rightward shift in the dose-response curve or a lower maximal GH secretion compared to a reference standard indicates reduced bioactivity of the reconstituted this compound.
Mandatory Visualizations
Caption: this compound signaling pathway leading to Growth Hormone release.
References
- 1. peptidebiologix.com [peptidebiologix.com]
- 2. Qualitative identification of growth hormone-releasing hormones in human plasma by means of immunoaffinity purification and LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Growth hormone secretion by cultured rat anterior pituitary cells. Effects of culture conditions and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Sermorelin Degradation in Cell Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Sermorelin degradation in cell culture media.
Troubleshooting Guide
Issue: Rapid loss of this compound bioactivity in my cell culture experiments.
This is a common issue stemming from the inherent instability of peptides in biological solutions. The loss of activity is likely due to enzymatic or chemical degradation.
Q1: My experiments with serum-containing media show a rapid decline in this compound's effectiveness. What is the likely cause?
A1: The most probable cause is enzymatic degradation by proteases present in the serum supplement of your cell culture media[1]. Fetal bovine serum (FBS) and other blood-derived products are rich in various proteases[1]. For this compound, the primary enzymatic degradation pathway involves the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminal Tyr-Ala dipeptide[2]. This cleavage results in the inactive metabolite GRF(3-29)-NH2[3].
Q2: How can I prevent enzymatic degradation of this compound in my experiments?
A2: There are several strategies to mitigate enzymatic degradation:
-
Use of Protease Inhibitor Cocktails: Supplementing your cell culture media with a broad-spectrum protease inhibitor cocktail can inhibit a wide range of proteases, including serine, cysteine, and metalloproteinases[1][2]. Some cocktails are specifically designed for use in tissue culture media and have been shown to be non-toxic to various cell lines[2].
-
Heat Inactivation of Serum: Heating your serum supplement (e.g., FBS) to 56°C for 30 minutes can inactivate heat-labile proteases, including components of the complement system[1][2][4][5]. However, be aware that this process may not inactivate all proteases and could potentially affect the growth-promoting properties of the serum[2].
-
Use of Specific DPP-IV Inhibitors: For targeted protection of this compound, consider using a specific DPP-IV inhibitor. Several are commercially available, such as Sitagliptin, Saxagliptin, and Linagliptin[6][7][8]. It is crucial to determine the optimal, non-toxic concentration of these inhibitors for your specific cell line through dose-response experiments.
-
Reduce Serum Concentration or Use Serum-Free Media: If your cell line can be maintained in low-serum or serum-free conditions, this will significantly reduce the proteolytic environment.
Q3: I'm observing a gradual loss of this compound activity even in serum-free media. What could be the cause?
A3: In the absence of significant proteolytic activity, chemical degradation is the likely culprit. The two primary non-enzymatic degradation pathways for peptides like this compound are oxidation and deamidation[9].
-
Oxidation: this compound contains a methionine residue at position 27, which is susceptible to oxidation, forming methionine sulfoxide[10][11]. This can be accelerated by exposure to light and reactive oxygen species that may be present in the culture media[9][12]. Oxidation can alter the peptide's conformation and reduce its biological activity[13].
-
Deamidation: The asparagine (Asn) residue at position 8 in this compound's sequence is a potential site for deamidation, especially at neutral to basic pH and physiological temperatures[14][15][16]. This reaction converts the asparagine to aspartic acid or isoaspartic acid, introducing a negative charge and altering the peptide's structure and function[14][15]. The deamidation of Asn8 in a similar GHRH analog has been shown to significantly reduce its potency[14].
Q4: How can I minimize chemical degradation of this compound in my cell culture media?
A4: To reduce chemical degradation, consider the following:
-
pH Control: Maintain a stable, slightly acidic pH (if compatible with your cells) to slow down the rate of deamidation, which is accelerated at neutral and basic pH[14][16][17].
-
Use of Antioxidants: To prevent oxidation, you can supplement your media with antioxidants. Ascorbic acid (Vitamin C) is a common antioxidant, but it is unstable in solution and may require frequent replenishment or the use of a more stable derivative like ascorbate-2-phosphate[12][18][19]. The effective concentration of ascorbic acid can range from 5 µM to 200 µM, depending on the cell type and media composition[12].
-
Minimize Light Exposure: Protect your media and stock solutions from light to reduce photo-oxidation[9].
-
Fresh Preparation: Prepare fresh this compound-containing media for each experiment, or at least daily, to minimize the duration of exposure to degradative conditions.
Frequently Asked Questions (FAQs)
Q5: What are the primary degradation pathways for this compound in cell media?
A5: The primary degradation pathways for this compound in cell media are:
-
Enzymatic Cleavage: Primarily by dipeptidyl peptidase-IV (DPP-IV) present in serum, which removes the N-terminal Tyr-Ala dipeptide[2][7][8].
-
Oxidation: The methionine residue at position 27 can be oxidized to methionine sulfoxide[10][11].
-
Deamidation: The asparagine residue at position 8 can undergo deamidation to form aspartic or isoaspartic acid[14][15].
| Degradation Pathway | Cause | Prevention Strategies |
| Enzymatic Cleavage | Proteases (especially DPP-IV) from serum supplement[1][2]. | Use of protease inhibitor cocktails, specific DPP-IV inhibitors, or heat-inactivated serum[1][2][4][6]. |
| Oxidation | Reactive oxygen species in media, exposure to light[9][12]. | Addition of antioxidants (e.g., ascorbic acid or its stable derivatives), protection from light[12][18][19]. |
| Deamidation | Spontaneous chemical reaction, accelerated at neutral/basic pH and 37°C[14][15][16]. | Maintain optimal pH of the media, prepare fresh solutions, and store stock solutions at recommended conditions[14][16]. |
Q6: How should I prepare and store my this compound stock solution?
A6: To ensure the stability of your this compound stock solution, follow these guidelines:
-
Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or a buffer compatible with your experimental design.
-
Aliquoting: After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide[9].
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable, but degradation will still occur over time. Reconstituted solutions are generally stable for a limited time even when refrigerated[20][21][22].
Q7: Can I use heat-inactivated serum to prevent this compound degradation?
A7: Yes, heat-inactivating serum at 56°C for 30 minutes is a standard procedure to denature heat-labile components, including some proteases[1][2][4][5]. This can reduce the rate of enzymatic degradation of this compound. However, this method may not eliminate all proteolytic activity and can potentially impact the performance of the serum[2].
Q8: Are there any cell-compatible peptide stabilizers I can use?
A8: Besides protease inhibitors and antioxidants, certain amino acids or small peptides can sometimes act as stabilizers. For instance, arginine and trehalose have been mentioned as potential stabilizers for this compound formulations[21]. Additionally, novel peptide- and peptoid-based surfactants, termed "Peptonics," have been developed to protect cells and proteins in culture and have shown biocompatibility with mammalian cells[23]. The suitability of these for your specific application would need to be empirically determined.
Experimental Protocols
Protocol 1: this compound Stability Assay in Cell Culture Media using RP-HPLC
This protocol allows for the quantification of intact this compound over time in cell culture media.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Cell culture medium (e.g., DMEM) with and without 10% FBS
-
Incubator (37°C, 5% CO₂)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Quenching solution: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare the test media (e.g., DMEM + 10% FBS) and pre-warm to 37°C.
-
Spike the media with this compound to a final concentration of 10 µg/mL. Mix gently.
-
Immediately take a "time zero" (T0) sample. For this, transfer 100 µL of the spiked media into a tube containing 200 µL of cold quenching solution to precipitate proteins and stop degradation[24][25].
-
Incubate the remaining spiked media at 37°C in a 5% CO₂ incubator.
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), collect 100 µL aliquots and immediately quench as described in step 3[24][25].
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by RP-HPLC. A typical gradient would be a linear increase in mobile phase B over 20-30 minutes. Monitor the elution of this compound by UV absorbance at 214 or 280 nm.
-
Quantify the peak area of the intact this compound at each time point and normalize to the T0 sample to determine the percentage of remaining peptide.
Protocol 2: Sample Preparation for LC-MS/MS Quantification of this compound in Cell Media
This protocol is for the preparation of samples for more sensitive and specific quantification of this compound and its degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell culture media samples containing this compound
-
Internal standard (optional, but recommended for accurate quantification)
-
Protein precipitation solution: Acetonitrile containing 0.1% formic acid[3].
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Collect 100 µL of the cell culture media sample at each desired time point.
-
If using an internal standard, spike it into the sample.
-
Add 300 µL of cold protein precipitation solution (a 3:1 ratio of acetonitrile to sample)[3].
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate on ice for 10 minutes.
-
Centrifuge at >10,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the this compound, and transfer it to a new tube or an LC-MS vial.
-
Evaporate the solvent under a stream of nitrogen if concentration is needed, and reconstitute in a smaller volume of the initial mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system. A nano-ultra-high-performance liquid chromatography (nano-UHPLC) system coupled with a high-resolution mass spectrometer can provide high sensitivity for detection[20][21][26][27].
Visualizations
References
- 1. Technical Tips - UNC Lineberger [unclineberger.org]
- 2. researchgate.net [researchgate.net]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. atlasbio.com [atlasbio.com]
- 5. seraprime.com [seraprime.com]
- 6. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 7. DPP-IV Inhibitors - The Johns Hopkins Patient Guide to Diabetes [hopkinsdiabetesinfo.org]
- 8. diatribe.org [diatribe.org]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mammals Reduce Methionine-S-sulfoxide with MsrA and Are Unable to Reduce Methionine-R-sulfoxide, and This Function Can Be Restored with a Yeast Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Degradation of growth hormone releasing factor analogs in neutral aqueous solution is related to deamidation of asparagine residues. Replacement of asparagine residues by serine stabilizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of amino acids, peptides and related compounds on the autooxidation of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. LC–MS Based Detection of Differential Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Qualitative identification of growth hormone-releasing hormones in human plasma by means of immunoaffinity purification and LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effect of amino acids, peptides and related compounds on the autooxidation of ascorbic acid | Scilit [scilit.com]
Sermorelin Experimental Results: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Sermorelin experimental results. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in experimental settings?
This compound is a synthetic peptide analogue of the endogenous growth hormone-releasing hormone (GHRH).[1][2] It consists of the first 29 amino acids of GHRH, which is the shortest fully functional fragment.[3] In experimental models, this compound stimulates the anterior pituitary gland to produce and release growth hormone (GH).[4][5] This action is mediated through its binding to the GHRH receptor (GHRHR) on somatotroph cells.[6] Unlike direct administration of exogenous GH, this compound preserves the body's natural pulsatile release of GH and the negative feedback loop regulated by somatostatin.[2]
Q2: What are the common causes of variability in this compound experimental results?
Variability in this compound experiments can arise from several factors, including:
-
Peptide Quality and Integrity: Purity, aggregation, and degradation of the this compound peptide can significantly impact its biological activity.
-
Storage and Handling: Improper storage temperatures, exposure to light, and repeated freeze-thaw cycles can degrade the peptide.[7][8][9]
-
Reconstitution Technique: Incorrect diluent, improper mixing, and final concentration can affect the stability and efficacy of the reconstituted solution.[10][11]
-
Experimental Protocol: Variations in dosing, administration route, timing, and frequency can lead to inconsistent results.[12][13][14]
-
Biological Factors: Age, sex, and individual metabolic state of the experimental subjects can influence the response to this compound.[1]
-
Lifestyle and Environmental Factors: Diet, exercise, and stress levels of in vivo subjects can alter the physiological response to this compound.[13]
Q3: How should this compound be stored to ensure its stability?
Proper storage is critical for maintaining this compound's potency.
-
Lyophilized Powder: Before reconstitution, the lyophilized powder should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[8][9] It should be protected from light and moisture.[7][8]
-
Reconstituted Solution: Once reconstituted, the solution must be kept refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[8][10] It is generally recommended to use the reconstituted solution within a specific timeframe, often 30 to 90 days, depending on the pharmacy's guidelines.[10] Freezing the reconstituted solution should be avoided as it can damage the peptide structure.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent or No Response to this compound in Cell Culture (In Vitro)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded this compound Peptide | 1. Verify Storage: Ensure lyophilized this compound was stored at 2-8°C and protected from light. 2. Check Reconstitution: Confirm the correct diluent (e.g., sterile water or cell culture medium) was used and the solution was mixed gently without shaking.[10] 3. Use a Fresh Vial: If degradation is suspected, reconstitute a new vial of this compound. |
| Suboptimal Cell Culture Conditions | 1. Cell Health: Ensure cells are healthy, within a low passage number, and not confluent. 2. Serum Concentration: Serum in the culture medium can contain factors that interfere with the assay. Consider reducing the serum concentration or using a serum-free medium during the experiment. |
| Incorrect Assay Protocol | 1. Concentration Range: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. 2. Incubation Time: Optimize the incubation time to capture the peak response. |
| Cell Line Unresponsive | 1. Receptor Expression: Verify that the cell line expresses the GHRH receptor. 2. Positive Control: Use a known positive control to confirm the assay is working correctly. |
Issue 2: High Variability in Animal Studies (In Vivo)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Dosing and Administration | 1. Accurate Dosing: Double-check dose calculations based on the animal's body weight. 2. Consistent Administration: Use a consistent route of administration (e.g., subcutaneous) and rotate injection sites to avoid local tissue reactions.[1] 3. Timing of Injection: Administer this compound at the same time each day, preferably during the animal's resting phase to mimic the natural circadian rhythm of GH release.[1][12] |
| Biological Variability | 1. Subject Homogeneity: Use animals of the same age, sex, and genetic background. 2. Acclimatization: Allow sufficient time for animals to acclimatize to the housing conditions before starting the experiment. |
| Environmental and Lifestyle Factors | 1. Standardized Diet: Provide a consistent and controlled diet to all animals. 2. Controlled Environment: Maintain a stable environment with consistent light-dark cycles, temperature, and humidity. 3. Minimize Stress: Handle animals minimally and consistently to reduce stress, which can affect GH secretion. |
| Peptide Instability | 1. Fresh Preparation: Prepare fresh dilutions of this compound from a refrigerated stock solution for each set of injections. 2. Proper Handling: Avoid vigorous shaking or vortexing of the reconstituted peptide.[10] |
Experimental Protocols
This compound Reconstitution Protocol
-
Preparation: Before starting, ensure your work area is clean. Wash your hands thoroughly. You will need the vial of lyophilized this compound, a vial of bacteriostatic water (or another appropriate sterile diluent), alcohol prep pads, and a sterile syringe.[15]
-
Sterilization: Wipe the rubber stoppers of both the this compound and bacteriostatic water vials with an alcohol prep pad.[15]
-
Drawing the Diluent: Using a sterile syringe, draw the recommended volume of bacteriostatic water. The volume will depend on the desired final concentration.
-
Reconstitution: Slowly inject the bacteriostatic water into the this compound vial, aiming the stream against the side of the vial to avoid foaming.[11]
-
Mixing: Gently swirl the vial until the powder is completely dissolved. Do not shake or vortex the vial , as this can damage the peptide.[10]
-
Storage: Label the vial with the date of reconstitution and store it in the refrigerator at 2°C to 8°C, protected from light.[16]
Table of Reconstitution Volumes for Common Vial Sizes:
| This compound Vial Size | Volume of Bacteriostatic Water to Add | Final Concentration |
| 3 mg | 3.0 mL | 1.0 mg/mL |
| 6 mg | 3.0 mL | 2.0 mg/mL |
| 9 mg | 4.5 mL | 2.0 mg/mL |
| 15 mg | 7.5 mL | 2.0 mg/mL |
Note: These are common examples; always follow the specific instructions provided with your this compound kit or by the manufacturer.[15]
In Vivo Subcutaneous Administration Protocol
-
Dosage Calculation: Calculate the required dose of this compound based on the animal's body weight and the desired dosage (e.g., in mcg/kg). A typical starting dose for research purposes is in the range of 200-300 mcg per day.[17]
-
Preparation of Injection: Withdraw the calculated volume of the reconstituted this compound solution into a sterile insulin syringe.
-
Injection Site: Choose a subcutaneous injection site, such as the scruff of the neck or the flank. Rotate injection sites with subsequent administrations.[1]
-
Injection: Pinch a fold of skin and insert the needle at a 45-degree angle. Inject the solution slowly and then withdraw the needle.
-
Timing: For optimal results that mimic natural physiological rhythms, administer the injection at the same time each day, typically before the subject's sleep cycle.[12][14]
Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action in the anterior pituitary.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. lotilabs.com [lotilabs.com]
- 2. This compound: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. directpeptides.com [directpeptides.com]
- 4. gamedaymenshealth.com [gamedaymenshealth.com]
- 5. Understanding this compound Clinical Trials: A Comprehensive Review of Scientific Research - Zappy Health [zappyhealth.com]
- 6. risemenshealth.com [risemenshealth.com]
- 7. mitvas-srl.com [mitvas-srl.com]
- 8. droracle.ai [droracle.ai]
- 9. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 10. healthon.com [healthon.com]
- 11. This compound-peptide.com [this compound-peptide.com]
- 12. Maximizing Your this compound Experience: Dosage, Timing, and Protocols | Hormone Replacement Specialists, Testosterone & Weight Loss Specialists located in Dallas, Frisco, Heath and Southlake, TX | MyFitMed [myfitmed.com]
- 13. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 14. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 15. defymedical.com [defymedical.com]
- 16. peptidedosages.com [peptidedosages.com]
- 17. tryeden.com [tryeden.com]
Sermorelin Technical Support Center: Troubleshooting and FAQs for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Sermorelin in experimental settings. Below you will find frequently asked questions and troubleshooting guides to address common solubility issues and other challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: The recommended solvent for reconstituting lyophilized this compound is sterile Bacteriostatic Water for Injection (BWFI), which contains 0.9% benzyl alcohol as a preservative.[1][2] This is particularly important for multi-dose vials as the benzyl alcohol inhibits bacterial growth.[2][3] For single-use applications where the entire vial will be used immediately, Sterile Water for Injection can be used.
Q2: What is the solubility of this compound acetate in various solvents?
A2: this compound acetate is a hydrophilic peptide.[4] Its solubility in common laboratory solvents is summarized in the table below. It is important to note that for most biological applications, reconstitution in aqueous-based sterile solutions is standard.
| Solvent | Solubility | Reference |
| Water | >5 mg/mL | [5] |
| Phosphate-Buffered Saline (PBS) | >5 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6][7] |
| Formic Acid (1 mg/mL) | Soluble | [6] |
Q3: What are the proper storage conditions for this compound before and after reconstitution?
A3: Before reconstitution, lyophilized this compound powder should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[8][9] Some sources suggest long-term storage at -20°C.[10] Once reconstituted with bacteriostatic water, the solution should be stored refrigerated at 2°C to 8°C and protected from light.[8][9] The reconstituted solution can be stable for up to 90 days under these conditions.[9] It is critical to avoid freezing the reconstituted solution, as this can damage the peptide.[9]
Q4: How long is reconstituted this compound stable at room temperature?
A4: Reconstituted this compound can remain stable at room temperature for a short period, generally up to 72 hours, if protected from light and heat.[9][11] However, for optimal potency and to prevent degradation, it is strongly recommended to maintain consistent refrigeration.[9]
Troubleshooting Guide
Issue 1: The reconstituted this compound solution appears cloudy.
A cloudy solution may indicate several potential issues, from improper reconstitution technique to problems with the diluent or the peptide itself.
-
Possible Cause 1: Improper Reconstitution Technique. Vigorous shaking of the vial during reconstitution can cause the peptide to aggregate, leading to a cloudy appearance.
-
Solution: Always mix gently by swirling or slowly inverting the vial until the powder is fully dissolved.[1]
-
-
Possible Cause 2: Issues with the Diluent. The pH of the bacteriostatic water may be suboptimal, or the water may be old or oxidized, causing the peptide to precipitate.
-
Solution: Use a new, unopened vial of bacteriostatic water. Ensure the diluent is within its expiration date.
-
-
Possible Cause 3: Peptide Aggregation. The inherent properties of the peptide sequence can sometimes lead to aggregation, especially at high concentrations.
-
Solution: If the solution remains cloudy after gentle mixing, brief sonication (3 sessions of 10 seconds, chilling on ice in between) may help to dissolve the peptide.[12] If cloudiness persists, it is recommended not to use the solution.
-
Issue 2: Precipitate forms in the this compound solution after storage.
Precipitation that occurs after a period of storage is often related to the stability of the peptide in the solution.
-
Possible Cause 1: Temperature Fluctuations. Storing the reconstituted vial in a location with significant temperature swings (e.g., the refrigerator door) can affect its stability.
-
Solution: Store the vial in the main body of the refrigerator to ensure a consistent temperature.
-
-
Possible Cause 2: Extended Storage. Even under ideal conditions, the peptide will eventually degrade.
-
Solution: Use the reconstituted solution within the recommended timeframe (up to 90 days when refrigerated). It is good practice to label the vial with the reconstitution date.
-
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol outlines the standard procedure for reconstituting lyophilized this compound for research applications.
-
Preparation:
-
Allow the vial of lyophilized this compound and the bacteriostatic water to come to room temperature.
-
Sanitize the rubber stoppers of both vials with 70% isopropyl alcohol.
-
-
Reconstitution:
-
Using a sterile syringe, draw up the desired volume of bacteriostatic water. A common reconstitution ratio is to add a volume of water that results in a final concentration of 1mg/mL to 2mg/mL.[13]
-
Slowly inject the bacteriostatic water into the vial of lyophilized this compound, angling the needle so that the water runs down the side of the vial.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake.
-
-
Storage:
-
Once dissolved, the solution should be clear and colorless.
-
Store the reconstituted solution in the refrigerator at 2°C to 8°C, protected from light.
-
Visualizations
This compound Signaling Pathway
This compound, an analog of Growth Hormone-Releasing Hormone (GHRH), initiates its biological effects by binding to the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary gland.[14][15] This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[16][17] The increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the synthesis and pulsatile release of Growth Hormone (GH).[17]
Caption: this compound signal transduction cascade in pituitary somatotrophs.
Troubleshooting Workflow for Cloudy this compound Solution
This workflow provides a logical sequence of steps to diagnose and address the issue of a cloudy reconstituted this compound solution.
Caption: Decision tree for troubleshooting cloudy this compound solutions.
References
- 1. defymedical.com [defymedical.com]
- 2. arpovohealth.com [arpovohealth.com]
- 3. elementsarms.com [elementsarms.com]
- 4. oxfordpeptides.com [oxfordpeptides.com]
- 5. peptidebiologix.com [peptidebiologix.com]
- 6. This compound Acetate - LKT Labs [lktlabs.com]
- 7. 114466-38-5 CAS MSDS (this compound acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. droracle.ai [droracle.ai]
- 9. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 10. trexyne.com [trexyne.com]
- 11. tryeden.com [tryeden.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. joyrichhealthcarecenters.com [joyrichhealthcarecenters.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]
- 16. Growth-hormone-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 17. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Sermorelin Stability: A Technical Guide to Freeze-Thaw Cycles
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource addressing the critical impact of handling and storage on Sermorelin integrity.
This technical support center provides in-depth guidance on the stability of this compound, with a specific focus on the detrimental effects of freeze-thaw cycles. Below, you will find frequently asked questions, detailed troubleshooting protocols, and visual guides to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of freeze-thaw cycles on reconstituted this compound?
A1: Repeated freeze-thaw cycles are strongly discouraged for reconstituted this compound solutions. The primary consequence is the promotion of physical and chemical degradation. Physically, the formation of ice crystals can disrupt the peptide's secondary and tertiary structure, leading to the formation of soluble and insoluble aggregates.[1] Chemically, these cycles can accelerate degradation pathways such as oxidation.
Q2: What are the main degradation pathways for this compound?
A2: The principal degradation pathways for this compound include:
-
Oxidation: The methionine residue at position 27 is particularly susceptible to oxidation, forming methionine sulfoxide and sulfone derivatives.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation.
-
Aggregation: This is a significant issue, especially at high concentrations or following repeated freeze-thaw cycles, where peptide molecules clump together.[1]
Q3: How should I properly store lyophilized and reconstituted this compound?
A3:
-
Lyophilized Powder: Before reconstitution, this compound should be stored in a refrigerator at 2°C to 8°C.
-
Reconstituted Solution: Once reconstituted with a sterile diluent (e.g., bacteriostatic water), the solution must be kept refrigerated at 2°C to 8°C and protected from light. It is crucial to avoid freezing the reconstituted solution. The stability of the reconstituted solution can vary, but it is generally recommended to be used within a specific timeframe as per the manufacturer's instructions.
Q4: Can I use a frost-free freezer to store my peptide solutions?
A4: It is advisable to avoid using frost-free freezers for storing any peptide solutions. These freezers have temperature fluctuations during their defrost cycles, which can be detrimental to the stability of peptides, effectively subjecting them to multiple, uncontrolled freeze-thaw cycles.
Q5: What are the visual indicators of this compound degradation?
A5: Before administration, always visually inspect the reconstituted solution. Any presence of particulates, cloudiness, or discoloration is an indication of potential degradation or contamination, and the vial should be discarded.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced bioactivity or inconsistent experimental results. | Peptide degradation due to improper storage or handling (e.g., freeze-thaw cycles). | 1. Review storage and handling procedures. 2. Aliquot the reconstituted peptide into single-use vials to avoid repeated temperature cycling of the stock solution. 3. Perform a stability analysis of a new vial using a stability-indicating method like RP-HPLC. |
| Visible particulates or cloudiness in the reconstituted solution. | Aggregation or precipitation of the peptide. This can be induced by freeze-thaw cycles, improper pH of the reconstitution buffer, or high peptide concentration. | 1. Discard the vial immediately. 2. When reconstituting a new vial, ensure the diluent is at the correct pH and gently swirl the vial to dissolve the peptide; do not shake vigorously. 3. Consider reconstituting at a lower concentration if aggregation persists. |
| Loss of peptide concentration over time. | Adsorption of the peptide to the vial surface or degradation. | 1. Use low-protein-binding polypropylene vials for storage. 2. Include a carrier protein (e.g., BSA) in the buffer if compatible with the experimental design, although this is not common for therapeutic peptides. 3. Re-quantify the peptide concentration using a suitable method like UV spectroscopy or a validated HPLC method. |
Data Presentation: Impact of Freeze-Thaw Cycles on this compound Integrity
The following table provides illustrative data on the expected impact of multiple freeze-thaw cycles on the stability of a reconstituted this compound solution. Note: This data is representative and the actual degradation rates may vary depending on the specific formulation, concentration, and experimental conditions.
| Number of Freeze-Thaw Cycles | Purity (%) (by RP-HPLC) | Aggregate Formation (%) (by SEC-HPLC) | Relative Potency (%) |
| 0 (Initial) | 99.5 | < 0.5 | 100 |
| 1 | 98.8 | 0.8 | 97 |
| 3 | 96.2 | 2.5 | 91 |
| 5 | 92.5 | 5.8 | 83 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment of Reconstituted this compound
Objective: To evaluate the impact of repeated freeze-thaw cycles on the purity and aggregation of reconstituted this compound.
Materials:
-
Lyophilized this compound
-
Sterile bacteriostatic water for injection
-
Low-protein-binding polypropylene microcentrifuge tubes
-
-20°C freezer (non-frost-free) and refrigerator (2-8°C)
-
RP-HPLC and SEC-HPLC systems
Procedure:
-
Reconstitution: Reconstitute a vial of lyophilized this compound to a final concentration of 1 mg/mL with sterile bacteriostatic water. Gently swirl to dissolve.
-
Aliquoting: Immediately after reconstitution, aliquot the solution into multiple single-use, low-protein-binding microcentrifuge tubes (e.g., 50 µL per tube).
-
Initial Analysis (Cycle 0): Analyze one aliquot immediately for purity by RP-HPLC and aggregation by SEC-HPLC. This serves as the baseline.
-
Freeze-Thaw Cycling:
-
Place the remaining aliquots in a -20°C freezer for at least 4 hours.
-
Thaw the aliquots at room temperature until completely liquid.
-
This completes one freeze-thaw cycle.
-
-
Analysis after Cycles: After 1, 3, and 5 freeze-thaw cycles, take a designated aliquot for each time point and analyze for purity and aggregation using RP-HPLC and SEC-HPLC, respectively.
-
Data Analysis: Compare the results from the cycled samples to the baseline (Cycle 0) to determine the percentage decrease in purity and the percentage increase in aggregate formation.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To quantify the purity of this compound and detect degradation products.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
References
Technical Support Center: Troubleshooting Contamination in Sermorelin Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating sources of contamination in Sermorelin experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants found in synthetic this compound?
A1: Synthetic peptides like this compound can contain several types of impurities. These primarily fall into three categories:
-
Synthesis-Related Impurities: These arise during the solid-phase synthesis process and can include deletion sequences (missing amino acids), truncated sequences, and products of side reactions or incomplete deprotection of amino acids.[1][2] Oxidation and deamidation can also occur, further adding to the complexity of the impurity profile.[1]
-
Microbial Contaminants: The most significant microbial contaminants are endotoxins, which are lipopolysaccharides from the cell membranes of Gram-negative bacteria like E. coli.[3][4] These are common in recombinant protein production and can be introduced through contaminated water, buffers, equipment, or personnel during the purification process.[4][5] Other microbial contaminants can include bacteria and fungi.
-
Handling-Related Contaminants: Cross-contamination with other synthetic peptides being manufactured or handled in the same laboratory is a potential issue.[6] Even trace amounts of a highly potent peptide can interfere with experimental results.[6][7]
Q2: How can I be sure that the this compound I purchased is pure?
A2: Reputable suppliers provide a Certificate of Analysis (COA) with their peptides.[8] This document should detail the purity of the this compound, typically determined by High-Performance Liquid Chromatography (HPLC), and confirm its identity using Mass Spectrometry (MS).[8][9] For critical experiments, it is advisable to perform your own analytical validation.
Q3: What are endotoxins and why are they a concern in this compound experiments?
A3: Endotoxins are components of the outer membrane of Gram-negative bacteria.[3] They are a major concern in experiments involving parenteral administration or cell cultures because even minute amounts can trigger strong inflammatory and immune responses, potentially leading to erroneous or misleading experimental results.[3][10][11] Many commercially available recombinant proteins are produced in E. coli, making endotoxin contamination a significant possibility.[10]
Q4: What are the acceptable limits for impurities in a this compound preparation?
A4: For research-grade this compound, a purity of ≥98% is generally expected.[12] Typically, no single impurity should exceed 0.5%, and the total impurities should not be more than 2.0%.[12] For pharmaceutical-grade products, these specifications are even more stringent and are governed by regulatory bodies.
Troubleshooting Guide: Identifying the Source of Contamination
Unexpected or inconsistent experimental results with this compound may be due to contamination. This guide will help you systematically identify the potential source.
Issue 1: Inconsistent or unexpected biological activity in cell-based assays.
Possible Cause:
-
Endotoxin Contamination: Endotoxins can activate immune cells and other cell types, leading to off-target effects that can mask or alter the specific effects of this compound.[3][10] Even low levels of endotoxin contamination can generate erroneous data, especially when working with sensitive cell lines.[10]
-
Cross-Contamination with Other Peptides: If your lab works with multiple peptides, cross-contamination is a risk. A potent, unrelated peptide could be responsible for the observed biological activity.[6][7]
-
Synthesis-Related Impurities: Structurally related peptide impurities could have different biological activities, either agonistic or antagonistic, leading to unpredictable results.
Troubleshooting Steps:
-
Quantify Endotoxin Levels: Use a Limulus Amebocyte Lysate (LAL) test to determine the endotoxin concentration in your this compound stock and final experimental solutions.[10] There are several LAL-based methods, including gel-clot, turbidimetric, and chromogenic assays.[5]
-
Verify Peptide Purity and Identity:
-
Review Laboratory Practices:
-
Ensure strict aseptic techniques are used when preparing solutions and handling cell cultures.[16]
-
Use dedicated and properly sterilized equipment for each peptide to avoid cross-contamination.
-
Issue 2: Poor solubility or visible particulates in reconstituted this compound.
Possible Cause:
-
Improper Reconstitution: Using the wrong solvent or an incorrect pH can lead to aggregation and precipitation.
-
Presence of Insoluble Impurities: Contaminants from the synthesis or purification process may not be soluble in the reconstitution buffer.
-
Bacterial or Fungal Contamination: Microbial growth can cause turbidity and the formation of visible colonies.
Troubleshooting Steps:
-
Check Reconstitution Protocol: Refer to the supplier's instructions for the recommended solvent. For many peptides, sterile water or a specific buffer is appropriate.
-
Perform Sterility Testing: To check for microbial contamination, you can use methods like membrane filtration or direct inoculation into culture media.[17][18][19] The membrane filtration method is often preferred for injectable solutions.[17]
-
Analyze Particulates: If possible, isolate the particulate matter and analyze it using techniques like microscopy or spectroscopy to determine its nature.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to separate this compound from its impurities.
Table 1: HPLC Parameters for this compound Purity Analysis [12][13]
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient | 15-55% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm or 220 nm |
| Injection Volume | 20 µL |
| Sample Concentration | 0.5 mg/mL in Mobile Phase A |
Mass Spectrometry (MS) for Impurity Identification
MS is used to determine the molecular weight of the peptide and its impurities, which helps in their identification.[1][14][15]
Table 2: General Mass Spectrometry Parameters
| Parameter | Specification |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, or Orbitrap |
| Mode | Positive Ion Mode |
| Data Acquisition | Full Scan and/or Tandem MS (MS/MS) |
Sterility Testing: Membrane Filtration Method
This method is used to detect microbial contamination in injectable solutions.[17][19]
Table 3: Membrane Filtration Sterility Test Protocol [19]
| Step | Procedure |
| 1. Preparation | Aseptically assemble a sterile membrane filtration unit with a ≤ 0.45 µm pore size filter. |
| 2. Filtration | Filter the this compound solution through the membrane. |
| 3. Rinsing | Rinse the membrane with a sterile diluent to remove any antimicrobial properties of the sample. |
| 4. Incubation | Aseptically transfer the membrane to suitable culture media (e.g., Fluid Thioglycollate Medium for anaerobes and Soybean-Casein Digest Medium for aerobes and fungi). |
| 5. Observation | Incubate for a specified period (typically 14 days) and observe for microbial growth (turbidity). |
Visualizations
Caption: this compound signaling pathway in the anterior pituitary.
Caption: Workflow for troubleshooting contamination in this compound experiments.
References
- 1. lcms.cz [lcms.cz]
- 2. Investigation of Impurities in Peptide Pools [mdpi.com]
- 3. listlabs.com [listlabs.com]
- 4. rdworldonline.com [rdworldonline.com]
- 5. genscript.com [genscript.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Contamination Risks in Work with Synthetic Peptides: flg22 as an Example of a Pirate in Commercial Peptide Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aminousa.com [aminousa.com]
- 9. omizzur.com [omizzur.com]
- 10. Residual Endotoxin Contaminations in Recombinant Proteins Are Sufficient to Activate Human CD1c+ Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptideforge.com [peptideforge.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 17. Sterility testing of antimicrobial-containing injectable solutions prepared in the pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rocker.com.tw [rocker.com.tw]
- 19. certified-laboratories.com [certified-laboratories.com]
Technical Support Center: Sermorelin Dosage and Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Sermorelin dosage to avoid receptor desensitization during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic peptide analogue of the endogenous growth hormone-releasing hormone (GHRH).[1][2] It consists of the first 29 amino acids of GHRH and is the shortest fully functional fragment.[2] this compound stimulates the pituitary gland to produce and secrete growth hormone (GH) by binding to the GHRH receptor (GHRH-R).[2][3][4] This action mimics the natural physiological process of GH release.[1][5]
Q2: What is GHRH receptor desensitization?
GHRH receptor desensitization is a phenomenon where the pituitary gland's response to GHRH or its analogues, like this compound, diminishes over time with continuous or prolonged exposure.[3][6][7] This leads to a reduced secretion of GH despite ongoing stimulation.[3] The primary mechanism involves the uncoupling of the GHRH receptor from its intracellular signaling pathway, specifically the G protein that activates adenylate cyclase.[3] This is a protective mechanism to prevent overstimulation of the receptor.[8]
Q3: What are the primary signs of receptor desensitization in an experimental setting?
The primary indicator of receptor desensitization is a blunted or attenuated GH response to a consistent dose of this compound.[3][9] Researchers may observe a decline in the peak or total GH secretion after repeated administrations.[9] Monitoring downstream markers such as Insulin-like Growth Factor-1 (IGF-1) can also be indicative, although IGF-1 levels may not show significant changes for several weeks.[10]
Q4: How can this compound dosage be adjusted to avoid receptor desensitization?
To mitigate receptor desensitization, it is crucial to adopt a dosing strategy that mimics the natural pulsatile release of GHRH.[4][11] This can be achieved through:
-
Pulsatile Dosing: Administering this compound in a pulsatile fashion rather than continuous infusion is more effective at stimulating growth and can help prevent desensitization.[12]
-
Cyclical Administration: Implementing "on" and "off" cycles is a common strategy. A typical protocol involves administering this compound for 5 consecutive days followed by a 2-day break each week.[13][14] For longer-term studies, a cycle of 3 months of administration followed by a 1-month washout period is often recommended.[1][14][15]
-
Nighttime Administration: Dosing before the subject's sleep cycle aligns with the natural circadian rhythm of GH release, potentially enhancing efficacy and reducing the risk of desensitization.[1][13][16]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Diminished GH response to this compound administration. | GHRH receptor desensitization due to continuous or high-frequency dosing. | 1. Implement a cyclical dosing regimen (e.g., 5 days on, 2 days off).[13][14]2. Introduce a washout period (e.g., 1-3 months) between longer treatment cycles.[1][14]3. Switch to a pulsatile administration protocol if continuous infusion is being used.[12] |
| Inconsistent or variable results between experimental subjects. | Individual physiological differences in GH axis sensitivity. | 1. Ensure consistent dosing times, preferably at the beginning of the subject's rest period to align with natural GH pulses.[1][13]2. Titrate the dose for individual subjects based on initial GH response and IGF-1 levels.[17]3. Monitor for and address any underlying conditions that could affect GH response, such as hypothyroidism.[18] |
| Lack of significant increase in IGF-1 levels despite GH release. | Delayed response of IGF-1 to GH stimulation. | 1. Continue the experimental protocol for at least 2-6 weeks to allow for a significant increase in IGF-1 levels.[10]2. Assess both GH and IGF-1 levels to get a complete picture of the this compound response. |
Quantitative Data Summary
| Parameter | Dosage Range | Frequency | Cycle Recommendations | Key Outcomes & Notes |
| Standard Research Dosage | 200 - 1000 mcg/day[1] | Once daily, subcutaneous injection[16][18] | 5 days on, 2 days off weekly[13][14] | Aims to mimic natural GH pulsatility. |
| Clinical Dosage Range | 100 - 500 mcg/day[13][17][19] | Once daily, typically at bedtime[13][16][18] | 3-6 month cycles followed by a 1-3 month break[1][13][14] | Balances efficacy with minimizing receptor desensitization. |
| Muscle Growth Protocols | 300 - 500 mcg/day (men)100 - 300 mcg/day (women)[19] | Once daily, before sleep[15] | Minimum 8-week cycles[15] | Higher doses may be used for specific endpoints. |
Experimental Protocols
Protocol 1: Assessment of GHRH Receptor Desensitization
Objective: To determine the onset and degree of GHRH receptor desensitization following continuous this compound administration.
Methodology:
-
Animal Model: Use an appropriate animal model (e.g., adult male Sprague-Dawley rats).
-
Groups:
-
Control Group: Receives vehicle (e.g., saline) infusion.
-
Experimental Group: Receives a continuous intravenous infusion of this compound at a specified dose (e.g., 0.15 microgram/kg/h).[9]
-
-
Procedure:
-
Analysis:
-
Measure serum GH concentrations in all samples using a species-specific ELISA kit.
-
Compare the peak and total GH area under the curve (AUC) between the control and experimental groups. A significantly blunted response in the experimental group indicates receptor desensitization.[9]
-
Protocol 2: Evaluation of a Pulsatile Dosing Regimen to Mitigate Desensitization
Objective: To assess the efficacy of a pulsatile this compound dosing regimen in maintaining GHRH receptor sensitivity.
Methodology:
-
Cell Culture Model: Utilize primary rat pituitary cells or a cell line expressing the human GHRH receptor.[6][20]
-
Treatment Groups:
-
Control Group: No this compound treatment.
-
Continuous Exposure Group: Cells are continuously incubated with a fixed concentration of this compound (e.g., 0.5 nM).[7]
-
Pulsatile Exposure Group: Cells are exposed to the same concentration of this compound in pulses (e.g., 1 hour of exposure followed by a 3-hour washout period, repeated over 24 hours).
-
-
Procedure:
-
After the initial treatment period (e.g., 24 hours), wash all cells.
-
Challenge all groups with a standard dose of this compound (e.g., 10 nM).
-
Measure the downstream signaling response, such as cyclic AMP (cAMP) production using a cAMP assay kit, or GH release into the culture medium via ELISA.[20]
-
-
Analysis:
-
Compare the cAMP levels or GH concentrations between the groups. A significantly higher response in the pulsatile group compared to the continuous exposure group suggests that pulsatile dosing mitigates receptor desensitization.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. lotilabs.com [lotilabs.com]
- 2. tryeden.com [tryeden.com]
- 3. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximizing Your this compound Experience: Dosage, Timing, and Protocols | Hormone Replacement Specialists, Testosterone & Weight Loss Specialists located in Dallas, Frisco, Heath and Southlake, TX | MyFitMed [myfitmed.com]
- 6. The growth hormone-releasing hormone receptor: desensitisation following short-term agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desensitization to growth hormone-releasing factor (GRF) is associated with down-regulation of GRF-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The effect of pulsatile administration, continuous infusion, and diurnal variation on the growth hormone (GH) response to GH-releasing hormone in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 11. careers.universalair.aero [careers.universalair.aero]
- 12. Comparison of pulsatile vs. continuous administration of human placental growth hormone in female C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tryeden.com [tryeden.com]
- 14. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 15. swolverine.com [swolverine.com]
- 16. droracle.ai [droracle.ai]
- 17. This compound Dosage Guide For Safe Treatment [getheally.com]
- 18. This compound Acetate (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. This compound Dosage for Muscle Growth (Men & Women's Guide) [ivyrx.com]
- 20. Bioassay for growth hormone releasing hormone (GHRH) using a recombinant receptor and cAMP-responsive reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Injection Site Reactions with Sermorelin in Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the mitigation of injection site reactions (ISRs) in animal studies involving Sermorelin.
Troubleshooting Guide: Managing Injection Site Reactions
This guide provides a systematic approach to identifying and mitigating common causes of injection site reactions during in vivo studies with this compound.
Issue 1: Observation of Erythema, Edema, or Pain at the Injection Site
Researchers may observe redness (erythema), swelling (edema), or signs of pain in animal subjects following subcutaneous administration of this compound. These reactions can range from mild and transient to more severe, potentially impacting animal welfare and data integrity.
Potential Causes & Corrective Actions
| Potential Cause | Recommended Solution |
| Formulation Issues | |
| Suboptimal pH | The reconstituted solution of this compound typically has a pH of 5.0 to 5.5.[1] While this is generally acceptable, subcutaneous injections with a pH outside the physiological range of 7.4 can cause irritation.[2] Consider adjusting the pH of the final formulation to be closer to neutral (pH 6.0-8.0) using a biocompatible buffer system.[3] |
| Hypertonicity | Formulations with high osmolality can lead to localized pain and irritation.[4] If not already isotonic, adjust the tonicity of the this compound formulation using excipients like sodium chloride or mannitol. |
| Inadequate Dissolution | Incomplete dissolution of the lyophilized powder can result in the injection of particulate matter, leading to an inflammatory response. Ensure the peptide is fully dissolved by gently swirling the vial during reconstitution; avoid vigorous shaking to prevent aggregation.[5] |
| Injection Technique | |
| Improper Needle Gauge | Using a needle with too large a gauge for the animal model can cause unnecessary tissue damage. For subcutaneous injections in mice, 25-27 gauge needles are recommended, while 25 gauge is suitable for rats. |
| High Injection Volume | Large injection volumes can distend the subcutaneous space, causing pain and irritation. For mice, the recommended maximum subcutaneous injection volume is typically < 3 ml, and for rats, < 10 ml per site.[3] If a large dose is required, consider splitting it into multiple injection sites. |
| Rapid Injection Speed | A fast injection rate can increase pressure at the injection site, leading to discomfort and potential leakage. Administer the injection at a slow and steady pace. |
| Repeated Injections at the Same Site | Repeated administration at the same location can lead to cumulative irritation and inflammation. It is best to rotate injection sites, for example, in the abdomen, hip, thigh, or upper arm.[6] |
| Animal-Specific Factors | |
| Hypersensitivity | In rare cases, individual animals may exhibit hypersensitivity to this compound or excipients in the formulation.[7] If reactions are severe and persist despite optimizing formulation and technique, consider excluding the affected animal from the study and documenting the event. |
Frequently Asked Questions (FAQs)
Formulation and Handling
-
Q1: How should I reconstitute and store lyophilized this compound for my animal studies?
-
A1: Lyophilized this compound should be reconstituted with a sterile diluent, most commonly bacteriostatic water for injection or sterile sodium chloride injection.[1] Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.[5] The reconstituted solution should be stored refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light. The stability of the reconstituted solution can vary, so it is crucial to follow the manufacturer's specific recommendations.
-
-
Q2: What excipients are commonly used in this compound formulations, and can they help reduce injection site reactions?
-
A2: Mannitol is a frequently used excipient in this compound formulations.[1] It acts as a bulking agent and can help in creating an isotonic solution.[8] Using a formulation that is isotonic with physiological fluids is crucial for minimizing injection site pain and irritation.[4] Other potential excipients for peptide formulations include buffers (e.g., phosphate) to maintain an optimal pH and stabilizers like arginine or trehalose.[3]
-
-
Q3: What is the optimal pH for a subcutaneous this compound formulation to minimize irritation?
-
A3: The reconstituted commercial formulation of this compound has a pH of 5.0 to 5.5.[1] While this is tolerated, a pH closer to the physiological pH of 7.4 is generally associated with better local tolerance for subcutaneous injections.[2] For research purposes, adjusting the pH of the final formulation to a range of 6.0-8.0 may help reduce injection site reactions.[3]
-
Injection Procedure
-
Q4: What is the recommended injection volume and needle size for subcutaneous this compound administration in rodents?
-
A4: The appropriate volume and needle size depend on the animal model. The following table provides general guidelines.
-
| Animal Model | Recommended Needle Gauge | Maximum Injection Volume per Site |
| Mouse | 25-27 G | < 3 mL |
| Rat | 25 G | < 10 mL |
-
Q5: How can I minimize pain and distress to the animals during injection?
-
A5: In addition to using the correct needle size and injection volume, ensure the animal is properly restrained to prevent movement during the injection. Administer the solution at a slow, controlled rate. Rotating injection sites for repeated dosing is also critical to prevent cumulative irritation.[6]
-
Assessment of Injection Site Reactions
-
Q6: How can I systematically assess and score injection site reactions in my study?
-
A6: A common method for assessing dermal reactions is a modified Draize test, which involves visual scoring of erythema (redness) and edema (swelling) at specified time points after injection.[9][10] A scoring system, such as the one below, can be used to quantify the observations. Additionally, histopathological examination of the injection site can provide a more detailed assessment of the local tissue response.[11][12]
-
| Reaction | Score | Description |
| Erythema | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) | |
| Edema | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a sterile this compound solution for subcutaneous injection.
Materials:
-
Vial of lyophilized this compound
-
Sterile diluent (e.g., Bacteriostatic Water for Injection, USP)
-
Sterile syringes and needles
-
Alcohol swabs
Procedure:
-
Remove the protective cap from the this compound vial and the diluent vial.
-
Clean the rubber stoppers of both vials with an alcohol swab.
-
Using a sterile syringe, draw up the required volume of diluent. The volume will depend on the desired final concentration.
-
Slowly inject the diluent into the this compound vial, directing the stream against the side of the vial to avoid frothing.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless.
-
Store the reconstituted solution in a refrigerator at 2°C to 8°C, protected from light.
Protocol 2: Assessment of Local Tolerance Following Subcutaneous Injection
Objective: To macroscopically and microscopically evaluate injection site reactions.
Materials:
-
Prepared this compound formulation
-
Control vehicle (e.g., sterile saline)
-
Animal model (e.g., Sprague-Dawley rats)
-
Clippers for hair removal
-
Calipers for measuring erythema and edema
-
Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain)
Procedure:
-
Acclimatize animals to the housing conditions.
-
One day prior to injection, carefully clip the fur from the dorsal or flank area to expose the skin.
-
Administer a single subcutaneous injection of the this compound formulation or control vehicle at a designated site.
-
Macroscopic Observation: At predetermined time points (e.g., 1, 24, and 48 hours post-injection), visually inspect the injection sites for signs of erythema and edema.
-
Score the reactions based on a standardized scale (e.g., the modified Draize scoring system provided in the FAQ section). Use calipers to measure the diameter of any erythema or edema.
-
Microscopic Observation: At the end of the observation period, euthanize the animals.
-
Excise the skin and underlying tissue at the injection site.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
-
A veterinary pathologist should examine the slides for evidence of inflammation, necrosis, hemorrhage, and other pathological changes.[12]
Visualizations
Caption: this compound signaling pathway in pituitary somatotrophs.
Caption: Troubleshooting workflow for injection site reactions.
References
- 1. Mannitol an Adjuvant in Local Anaesthetic Solution: Recent Concept & Changing Trends (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 503pharma.com [503pharma.com]
- 4. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. conciergemdla.com [conciergemdla.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Draize test - Wikipedia [en.wikipedia.org]
- 10. criver.com [criver.com]
- 11. Histomorphology and vascular lesions in dorsal rat skin used as injection sites for a subcutaneous toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute Histopathologic Findings Related to Needle Puncture Trauma during Subcutaneous Injection in the Sprague-Dawley Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sermorelin vs. GHRP-6: A Comparative Analysis of Growth Hormone Release
This guide provides an objective comparison of Sermorelin and Growth Hormone-Releasing Peptide-6 (GHRP-6), focusing on their distinct mechanisms and effects on endogenous growth hormone (GH) release. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental findings, outlines common research protocols, and visualizes the underlying biological pathways.
Introduction and Overview
This compound is a synthetic peptide analog of the naturally occurring Growth Hormone-Releasing Hormone (GHRH).[1][2][3] It consists of the first 29 amino acids of human GHRH, which constitutes the biologically active portion of the hormone.[1][3] Its primary function is to stimulate the pituitary gland to produce and secrete growth hormone in a manner that preserves the body's natural pulsatile release patterns and negative feedback loops.[1][2][4]
GHRP-6 is a synthetic hexapeptide, classified as a growth hormone secretagogue (GHS).[5][6] Unlike this compound, it is not an analog of GHRH. Instead, it functions as an agonist for the Growth Hormone Secretagogue Receptor (GHSR-1a), which is also the endogenous receptor for the hormone ghrelin.[5][7] This allows GHRP-6 to stimulate GH release through a separate and complementary pathway.[8] The co-administration of this compound and GHRP-6 is a common research practice to study their powerful synergistic effects on GH secretion.[8][9][10][11]
Mechanisms of Action and Signaling Pathways
This compound and GHRP-6 elicit growth hormone release from pituitary somatotrophs via two distinct intracellular signaling pathways.
-
This compound (GHRH Pathway): this compound binds to the GHRH receptor (GHRH-R), a G-protein coupled receptor. This interaction activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, activation of Protein Kinase A (PKA), and ultimately, the synthesis and release of growth hormone.[12][13] This mechanism is the primary physiological pathway for stimulating GH release.
-
GHRP-6 (Ghrelin/GHS Pathway): GHRP-6 binds to the GHSR-1a receptor, which is coupled to a Gq protein.[6][14] Activation of this pathway stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This cascade results in an increase in intracellular calcium (Ca2+) concentrations and activation of Protein Kinase C (PKC), potent triggers for the exocytosis of GH-containing vesicles.[5][6][12]
The engagement of these separate pathways explains the strong synergistic effect observed when the two peptides are administered together.[5][11]
Comparative Data on Growth Hormone Release
While specific quantitative outcomes vary based on the experimental model (animal vs. human), dosage, and administration frequency, the literature consistently demonstrates a clear hierarchy and synergistic relationship in GH release. The following table summarizes these comparative effects based on published findings.
| Compound Administered | Receptor Target | Primary Signaling Pathway | Relative GH Peak | Synergy | References |
| This compound | GHRH-R | Adenylyl Cyclase / cAMP | Moderate | N/A | [1][4] |
| GHRP-6 | GHSR-1a (Ghrelin) | Phospholipase C / Ca²⁺ | High | N/A | [5][6][15] |
| This compound + GHRP-6 | GHRH-R & GHSR-1a | Both | Very High (Synergistic) | Yes | [5][8][9][11] |
Key Findings:
-
Potency: GHRP-6 generally elicits a more potent GH pulse compared to this compound when administered alone at standard research doses.
-
Synergy: The co-administration of this compound and GHRP-6 produces a GH release that is significantly greater than the additive effect of either peptide used individually.[5][11] This synergy is attributed to the simultaneous stimulation of two distinct and complementary intracellular mechanisms.[8]
-
IGF-1 Levels: Sustained stimulation with these peptides, particularly in combination, has been shown to increase serum levels of Insulin-like Growth Factor-1 (IGF-1), a downstream marker of integrated GH secretion.[1][11] The frequency of administration appears to significantly impact the magnitude of the IGF-1 response.[16]
Experimental Protocols
The following section describes a generalized protocol for a growth hormone stimulation test, a common experimental procedure used to evaluate the efficacy of GH secretagogues like this compound and GHRP-6.
Objective: To measure the acute growth hormone response following the administration of this compound, GHRP-6, or a combination thereof.
Materials:
-
This compound Acetate for injection
-
GHRP-6 for injection
-
Sterile saline for reconstitution
-
Intravenous (IV) catheters
-
Blood collection tubes (e.g., EDTA tubes)
-
Centrifuge
-
Equipment for hormone analysis (e.g., ELISA or RIA kits for GH)
Methodology:
-
Subject Preparation:
-
Baseline Sampling:
-
Blood samples are drawn at two baseline time points (e.g., -15 minutes and 0 minutes) to establish basal GH levels.
-
-
Peptide Administration:
-
Post-Administration Sampling:
-
Blood samples are collected at regular intervals following the injection. A typical schedule includes samples at +30, +60, +90, and +120 minutes.[17]
-
-
Sample Processing and Analysis:
-
Blood samples are immediately centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Plasma GH concentrations are measured using a validated immunoassay.
-
-
Data Interpretation:
-
The primary endpoints are the peak (maximum) GH concentration achieved and the area under the curve (AUC) for GH release over the sampling period. These values are compared between different treatment groups (this compound alone, GHRP-6 alone, and combination).
-
Ethical Considerations: All experimental protocols involving human or animal subjects must be approved by an appropriate Institutional Review Board (IRB) or Animal Care and Use Committee (IACUC). A physician's presence is required during human trials due to potential side effects.[17]
Conclusion
This compound and GHRP-6 are valuable research tools for investigating the regulation of the growth hormone axis. They stimulate GH release through distinct, well-characterized pathways: this compound via the GHRH receptor and the cAMP pathway, and GHRP-6 via the ghrelin receptor and the PLC/Ca²⁺ pathway. While both are effective, GHRP-6 demonstrates higher acute potency. Their most significant characteristic for research is their powerful synergy, which allows for a robust and amplified stimulation of growth hormone secretion. This makes the combination a potent tool for studying the downstream physiological effects of enhanced GH pulsatility in various preclinical and clinical settings.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]
- 3. This compound Peptide | Growth Hormone Support [paragonsportsmedicine.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. thoroughbredlabs.co.uk [thoroughbredlabs.co.uk]
- 6. peptideslabuk.com [peptideslabuk.com]
- 7. nordscipeptides.com [nordscipeptides.com]
- 8. cyprus.direct-sarms.com [cyprus.direct-sarms.com]
- 9. germany.pharmalabglobal.com [germany.pharmalabglobal.com]
- 10. muscleandbrawn.com [muscleandbrawn.com]
- 11. Growth Hormone Secretagogue Treatment in Hypogonadal Men Raises Serum Insulin-Like Growth Factor-1 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of GH-releasing peptide-6 (GHRP-6) and GHRP-2 on intracellular adenosine 3',5'-monophosphate (cAMP) levels and GH secretion in ovine and rat somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
A Comparative Guide to the In Vivo Efficacy of Synthetic Sermorelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of synthetic Sermorelin against other common growth hormone (GH) secretagogues. The information presented is collated from various scientific studies to aid in research and development decisions. We will delve into the experimental data, detailed protocols, and underlying signaling pathways to offer a comprehensive overview of this compound's performance relative to its alternatives.
Overview of this compound and its Alternatives
This compound is a synthetic peptide, an analog of the naturally occurring growth hormone-releasing hormone (GHRH), encompassing the first 29 amino acids of GHRH.[1] Its primary function is to stimulate the pituitary gland to produce and release endogenous growth hormone.[2][3] This mechanism of action is considered a more physiological approach to elevating GH levels compared to direct administration of recombinant human growth hormone (rhGH).[4]
Key alternatives to this compound in research and clinical settings include other GHRH analogs like Tesamorelin and CJC-1295, as well as rhGH itself. Tesamorelin is a 44-amino acid GHRH analog,[5] while CJC-1295 is a modified GHRH analog, often available with or without a Drug Affinity Complex (DAC) which extends its half-life.[6][7]
Comparative Efficacy: Quantitative Data
The in vivo efficacy of this compound and its alternatives is typically assessed by their impact on growth hormone and insulin-like growth factor 1 (IGF-1) levels, as well as changes in body composition, such as increased lean body mass and reduced adipose tissue.
| Compound | Outcome Measure | Result | Study Population |
| This compound | Lean Body Mass | ▲ 1.26 kg | Elderly men[8] |
| Body Fat | ▼ ~5 lbs | Meta-analysis of hGH treatments[9] | |
| Growth Rate (in children) | Increased in 74% of children after 6 months | Children with hGH deficiency[1] | |
| Tesamorelin | Visceral Adipose Tissue | ▼ up to 20% over 6 months | Individuals with HIV-associated lipodystrophy[5][10] |
| IGF-1 Levels | ▲ | Healthy adults | |
| CJC-1295 | GH and IGF-1 Levels | Sustained increase | Healthy adults[11] |
| Lean Body Mass | ▲ | GHRHKO murine models[12] | |
| rhGH | Lean Body Mass | ▲ ~4.6 lbs | Meta-analysis[9] |
| Fat Mass | ▼ | Meta-analysis[13] |
Experimental Protocols
Detailed experimental design is crucial for interpreting the efficacy data. Below are representative protocols for in vivo studies of this compound and its alternatives.
This compound Administration Protocol
-
Objective: To assess the effect of this compound on body composition in adults.
-
Dosage: 0.2 - 0.3 mg administered subcutaneously once daily at bedtime.[14][15] Some protocols may titrate the dosage up to 500 mcg.[16][17]
-
Frequency: Daily injections, often on a 5-days-on, 2-days-off cycle to mimic natural GH pulsatility and prevent receptor desensitization.[16]
-
Duration: Typically 3 to 6 months for adult studies.[18]
-
Administration: Subcutaneous injection into the abdomen, thigh, or upper arm, with rotation of injection sites.[17]
-
Monitoring: Serum IGF-1 levels are monitored to assess the biological response.
Tesamorelin Administration Protocol
-
Objective: To evaluate the effect of Tesamorelin on visceral adipose tissue.
-
Dosage: 2 mg administered subcutaneously once daily.[5]
-
Frequency: Daily injections.
-
Duration: Studies have ranged from 26 to 52 weeks.[19]
-
Administration: Subcutaneous injection.
-
Monitoring: Visceral adipose tissue is quantified using computed tomography (CT) scans.
CJC-1295 Administration Protocol
-
Objective: To determine the pharmacokinetic and pharmacodynamic profile of CJC-1295.
-
Dosage: 30-60 mcg/kg administered subcutaneously.[11]
-
Frequency: Once or twice weekly for CJC-1295 with DAC due to its extended half-life of about 8 days.[11][12] More frequent, daily or multi-daily injections for CJC-1295 without DAC, which has a half-life of about 30 minutes.[6][]
-
Duration: Varies depending on the research objectives.
-
Administration: Subcutaneous injection.
-
Monitoring: Serum GH and IGF-1 levels are measured at various time points post-injection.
Signaling Pathways and Mechanism of Action
The biological effects of this compound and its GHRH analog alternatives are initiated by their binding to the GHRH receptor on the somatotroph cells of the anterior pituitary gland. This interaction triggers a downstream signaling cascade.
This compound and GHRH Analogs Signaling Pathway
This compound, Tesamorelin, and CJC-1295 all act as agonists for the GHRH receptor.[21][22] Binding to this G protein-coupled receptor activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[6] Elevated cAMP activates protein kinase A (PKA), leading to the phosphorylation of transcription factors and ultimately stimulating the synthesis and pulsatile release of growth hormone.[6]
GHRH Analog Signaling Pathway
Experimental Workflow for Efficacy Validation
The general workflow for validating the in vivo efficacy of a synthetic GHRH analog like this compound involves several key stages, from subject selection to data analysis.
In Vivo Efficacy Validation Workflow
Concluding Remarks
Synthetic this compound demonstrates efficacy in stimulating the endogenous production of growth hormone, leading to measurable improvements in body composition. Its primary advantage lies in its physiological mechanism of action, which maintains the body's natural feedback loops for GH regulation.[4]
When compared to its alternatives, the choice of agent depends on the specific research or therapeutic goals. Tesamorelin has shown pronounced effects on visceral fat reduction.[5][10] CJC-1295 with DAC offers the benefit of a significantly longer half-life, reducing the frequency of administration.[11][12] Recombinant human growth hormone provides a direct and potent method for increasing GH levels, though with a potentially higher risk of side effects due to bypassing the body's natural regulatory systems.[2][13]
The selection of a GHRH analog or rhGH should be based on a thorough evaluation of the desired outcomes, the required duration and frequency of administration, and the safety profile of each compound. Further head-to-head clinical trials with standardized protocols are needed to provide a more definitive comparative analysis of the in vivo efficacy of these compounds.
References
- 1. medisearch.io [medisearch.io]
- 2. hydramed.com [hydramed.com]
- 3. veranmedical.com [veranmedical.com]
- 4. This compound: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tryeden.com [tryeden.com]
- 6. CJC-1295 Peptide | Growth Hormone & Performance [paragonsportsmedicine.com]
- 7. trtmd.com [trtmd.com]
- 8. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 9. driphydration.com [driphydration.com]
- 10. thehcginstitute.com [thehcginstitute.com]
- 11. one-kinetic.com [one-kinetic.com]
- 12. corepeptides.com [corepeptides.com]
- 13. tryeden.com [tryeden.com]
- 14. This compound Acetate (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. swolverine.com [swolverine.com]
- 16. tryeden.com [tryeden.com]
- 17. This compound Dosage Guide For Safe Treatment [getheally.com]
- 18. peptidedosages.com [peptidedosages.com]
- 19. peptidesciences.com [peptidesciences.com]
- 21. What is the mechanism of Tesamorelin Acetate? [synapse.patsnap.com]
- 22. liquivida.com [liquivida.com]
The Critical Role of Negative Controls in Sermorelin Cell-Based Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of cell-based assays is paramount. When investigating the bioactivity of Sermorelin, a synthetic analog of growth hormone-releasing hormone (GHRH), the use of appropriate negative controls is not just a matter of good practice—it is essential for the generation of valid and interpretable data. This guide provides a comprehensive comparison of negative controls used in this compound cell-based assays, supported by experimental data and detailed protocols.
This compound exerts its biological effects by binding to the GHRH receptor (GHRH-R) on pituitary somatotrophs, initiating a signaling cascade that leads to the synthesis and secretion of growth hormone (GH). Consequently, cell-based assays for this compound typically measure downstream events such as the accumulation of cyclic adenosine monophosphate (cAMP), the release of GH, or changes in cell proliferation. To ensure that these observed effects are specifically due to this compound's interaction with its receptor, a variety of negative controls can and should be employed.
Comparison of Negative Controls
The choice of a negative control depends on the specific question being addressed in the assay. The most common and effective negative controls for this compound cell-based assays include vehicle controls, GHRH receptor antagonists, and scrambled peptides. Each serves a distinct purpose in validating the specificity of the observed effects.
| Negative Control Type | Principle | Key Advantages | Typical Application |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO, PBS). | Establishes the baseline response of the cells in the absence of the active peptide. Simple and cost-effective. | Essential in all experiments to control for any effects of the solvent on cell viability, signaling, or proliferation. |
| GHRH Receptor Antagonists | Molecules that bind to the GHRH receptor but do not elicit a biological response, thereby blocking this compound's action. | Provides strong evidence for receptor-mediated effects of this compound. Allows for the investigation of competitive binding. | Confirming that the observed effects of this compound are specifically mediated through the GHRH receptor. |
| Scrambled Peptide | A peptide with the same amino acid composition as this compound but in a randomized sequence. | Controls for non-specific effects of the peptide itself, such as effects related to charge or hydrophobicity, independent of receptor binding. | Ideal for demonstrating that the specific amino acid sequence of this compound is required for its biological activity. |
Quantitative Data Comparison
The following tables summarize representative quantitative data from in vitro studies, illustrating the differential effects of this compound and various negative controls on key cellular responses.
Table 1: Effect on cAMP Production in Pituitary Cells
| Treatment | Concentration | Mean cAMP Level (pmol/well) | % of this compound Response |
| Vehicle Control (DMSO) | 0.1% | 5.2 ± 0.8 | 0% |
| This compound | 100 nM | 85.6 ± 7.3 | 100% |
| GHRH Antagonist (MIA-690) | 100 nM | 6.1 ± 1.0 | ~1% |
| This compound + GHRH Antagonist | 100 nM each | 8.3 ± 1.2 | ~3.5% |
| Scrambled GHRH Peptide | 100 nM | 5.5 ± 0.9 | ~0.3% |
Data are hypothetical and compiled for illustrative purposes based on typical experimental outcomes.
Table 2: Effect on Growth Hormone (GH) Release from Pituitary Cells
| Treatment | Concentration | Mean GH Concentration (ng/mL) | % of this compound Response |
| Vehicle Control (PBS) | - | 12.5 ± 2.1 | 0% |
| This compound | 100 nM | 158.3 ± 15.2 | 100% |
| GHRH Antagonist (JV-1-36) | 1 µM | 14.2 ± 2.5 | ~1.2% |
| This compound + GHRH Antagonist | 100 nM + 1 µM | 20.1 ± 3.0 | ~5.2% |
| Scrambled GHRH Peptide | 100 nM | 13.1 ± 2.3 | ~0.4% |
Data are hypothetical and compiled for illustrative purposes based on typical experimental outcomes.
Table 3: Effect on Cell Proliferation of GHRH-R Expressing Cells
| Treatment | Concentration | Mean Cell Viability (% of Vehicle) |
| Vehicle Control (DMSO) | 0.1% | 100 ± 5.0 |
| This compound | 1 µM | 135 ± 8.2 |
| GHRH Antagonist ("Antagonist G") | 1 µM | 98 ± 4.5 |
| Scrambled GHRH Peptide | 1 µM | 102 ± 5.3 |
Data are hypothetical and compiled for illustrative purposes based on typical experimental outcomes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key this compound cell-based assays, incorporating the use of negative controls.
cAMP Accumulation Assay
-
Cell Culture: Plate pituitary-derived cells (e.g., GH3 or primary pituitary cells) in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Pre-treatment: Wash the cells with serum-free media and pre-incubate with 100 µM of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Treatment:
-
This compound: Add this compound to final concentrations ranging from 0.1 nM to 1 µM.
-
Vehicle Control: Add the same volume of the vehicle used to dissolve this compound.
-
GHRH Antagonist: Pre-incubate cells with the antagonist (e.g., 1 µM MIA-690) for 30 minutes before adding this compound.
-
Scrambled Peptide: Add the scrambled peptide at the same concentrations as this compound.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP ELISA or HTRF assay kit, following the manufacturer's instructions.
Growth Hormone (GH) Release Assay
-
Cell Culture: Plate primary pituitary cells or a GH-secreting cell line in a 24-well plate and culture to 70-80% confluency.
-
Wash and Starve: Wash the cells twice with serum-free medium and then incubate in serum-free medium for 2 hours.
-
Treatment: Replace the medium with fresh serum-free medium containing the treatments:
-
This compound: Add this compound at various concentrations.
-
Vehicle Control: Add the corresponding vehicle.
-
GHRH Antagonist: Pre-incubate with the antagonist for 1 hour before adding this compound.
-
Scrambled Peptide: Add the scrambled peptide at the same concentrations as this compound.
-
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Sample Collection and Analysis: Collect the supernatant from each well and measure the concentration of GH using a specific ELISA kit according to the manufacturer's protocol.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed GHRH-R expressing cells (e.g., certain cancer cell lines) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing the test compounds:
-
This compound: Add this compound at various concentrations.
-
Vehicle Control: Add the vehicle (e.g., DMSO at a final concentration of ≤0.1%).
-
GHRH Antagonist: Add the antagonist at various concentrations.
-
Scrambled Peptide: Add the scrambled peptide at the same concentrations as this compound.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the this compound signaling pathway and a generalized experimental workflow.
Caption: this compound signaling pathway in pituitary somatotrophs.
Caption: Generalized workflow for this compound cell-based assays.
Assessing Lot-to-Lot Variability of Commercial Sermorelin: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the systematic assessment of lot-to-lot variability in commercial preparations of Sermorelin. Given the nature of synthetic peptides, variations in manufacturing processes can lead to differences in purity, impurity profiles, and biological activity between production batches. For researchers and drug development professionals, understanding and quantifying this variability is critical for ensuring the reproducibility of experimental results and the safety and efficacy of potential therapeutic applications.
This compound is a 29-amino acid polypeptide analogue of the N-terminal fragment of human growth hormone-releasing hormone (GHRH).[1][2][3] It acts as a secretagogue, stimulating the pituitary gland to produce and release growth hormone.[4][5][6] This mechanism makes it a valuable tool in research and a potential therapeutic agent for various conditions. However, its efficacy and safety are intrinsically linked to its quality. This guide outlines the key analytical methods and experimental protocols necessary to conduct a thorough comparative analysis of different commercial lots of this compound.
Key Quality Attributes for Comparative Analysis
A comprehensive assessment of this compound lot-to-lot variability should focus on the following critical quality attributes:
-
Identity and Primary Structure: Confirmation of the correct amino acid sequence and molecular weight.
-
Purity: Quantification of the target peptide relative to any impurities.
-
Impurity Profile: Identification and quantification of related substances, such as truncated or modified peptides, and process-related impurities.
-
Peptide Content (Net Peptide Content): Determination of the actual amount of peptide in the lyophilized powder, accounting for counter-ions and water content.
-
Biological Activity (Potency): Measurement of the peptide's ability to elicit a biological response, typically through an in vitro cell-based assay.
-
Physical and Chemical Properties: Characterization of appearance, solubility, and moisture content.
Data Presentation for Comparative Analysis
To facilitate a clear comparison between different lots of commercial this compound, all quantitative data should be summarized in well-structured tables. Below are template tables for organizing the results of the analytical assessments.
Table 1: Physical and Chemical Properties
| Lot Number | Appearance | Solubility (in specified solvent) | Moisture Content (% w/w by Karl Fischer) |
| Lot A | White to off-white lyophilized powder | Specify solvent and concentration | |
| Lot B | White to off-white lyophilized powder | Specify solvent and concentration | |
| Lot C | White to off-white lyophilized powder | Specify solvent and concentration |
Table 2: Identity, Purity, and Peptide Content
| Lot Number | Molecular Weight (by Mass Spectrometry) | Purity (% by RP-HPLC) | Peptide Content (% by AAA or UV Spec) |
| Lot A | |||
| Lot B | |||
| Lot C |
Table 3: Impurity Profile
| Lot Number | Total Impurities (% by RP-HPLC) | Individual Impurity > 0.5% (% by RP-HPLC) |
| Lot A | ||
| Lot B | ||
| Lot C |
Table 4: Biological Activity
| Lot Number | In Vitro Potency (EC50 in nM) | Relative Potency (%) |
| Lot A | ||
| Lot B | ||
| Lot C | ||
| Reference Standard | 100% |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following protocols for key experiments are provided as a guide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Impurity Profiling
This method is fundamental for assessing the purity of this compound and identifying any peptide-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: A linear gradient from 15% to 55% Mobile Phase B over 40 minutes is a typical starting point, which may require optimization.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm for the peptide backbone and 280 nm for the tyrosine residue.[8]
-
Sample Preparation: Dissolve the this compound standard and samples in Mobile Phase A to a concentration of 1 mg/mL.
-
Analysis: Inject equal volumes of the standard and sample solutions. Purity is calculated based on the area of the main peak relative to the total peak area. Impurities are identified by their retention times relative to the main peak.
Mass Spectrometry (MS) for Identity Confirmation
MS is used to confirm the molecular weight of this compound, thereby verifying its primary structure.
-
Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[8]
-
Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the theoretical molecular weight of this compound (C149H246N44O42S).
Amino Acid Analysis (AAA) for Peptide Content
AAA provides an accurate measure of the peptide content by hydrolyzing the peptide into its constituent amino acids and quantifying them.
-
Methodology:
-
Accurately weigh a sample of this compound.
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours.
-
Analyze the resulting amino acid mixture using an amino acid analyzer or by a derivatization method followed by HPLC or GC.
-
-
Calculation: The peptide content is calculated by comparing the measured amounts of the stable amino acids to the theoretical amounts based on the this compound sequence.
In Vitro Bioassay for Potency Assessment
A cell-based assay is essential for determining the biological activity of this compound. This typically involves measuring the release of growth hormone (GH) or a secondary messenger like cAMP from pituitary cells.
-
Cell Line: A rat or mouse pituitary cell line (e.g., GH3 or AtT-20) or primary pituitary cells.
-
Assay Principle: Cells are stimulated with varying concentrations of this compound from different lots and a reference standard. The amount of GH released into the cell culture medium is then quantified using an ELISA kit.
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of the this compound reference standard and test samples.
-
Replace the cell culture medium with a serum-free medium containing the different concentrations of this compound.
-
Incubate for a defined period (e.g., 15 minutes to several hours).[8]
-
Collect the supernatant and measure the GH concentration using a validated GH ELISA kit.
-
-
Data Analysis: Plot the GH concentration against the logarithm of the this compound concentration to generate dose-response curves. The EC50 (half-maximal effective concentration) is calculated for each lot and compared to the reference standard to determine relative potency.
Mandatory Visualizations
This compound (GHRH) Signaling Pathway
The biological activity of this compound is initiated by its binding to the GHRH receptor on somatotroph cells in the anterior pituitary. This interaction triggers a downstream signaling cascade that ultimately leads to the synthesis and release of growth hormone.
Caption: this compound signal transduction pathway in pituitary somatotrophs.
Experimental Workflow for Lot-to-Lot Variability Assessment
A structured workflow is essential for a systematic comparison of this compound lots. The following diagram outlines the key steps, from sample acquisition to data analysis and reporting.
References
- 1. medkoo.com [medkoo.com]
- 2. GSRS [precision.fda.gov]
- 3. This compound: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Acetate Injection | Empower Pharmacy [empowerpharmacy.com]
- 6. This compound Peptide: Guide for Practitioners and Patients [rupahealth.com]
- 7. peptideforge.com [peptideforge.com]
- 8. peptidebiologix.com [peptidebiologix.com]
A Comparative Guide to Quantifying Sermorelin Activity: In Vitro Bioassay vs. Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methodologies for assessing the biological activity of Sermorelin: the in vitro bioassay, which directly measures its effect on Growth Hormone (GH) secretion, and the immunoassay (ELISA), which quantifies the downstream markers of this compound's action, namely GH and Insulin-like Growth Factor 1 (IGF-1). Direct cross-validation of a this compound ELISA (for quantification of the peptide itself) and a bioassay is not a standard practice due to this compound's short half-life and rapid metabolism in vivo. Therefore, this guide focuses on comparing the methods used to evaluate its biological potency and physiological response.
Data Presentation: Comparison of Assay Methodologies
| Feature | In Vitro Bioassay (GH Secretion Assay) | Immunoassay (ELISA for GH/IGF-1) |
| Principle | Measures the biological activity of this compound by quantifying its ability to stimulate GH secretion from cultured pituitary cells. | Quantifies the concentration of GH or IGF-1 in a biological sample using specific antibodies in an enzyme-linked immunosorbent assay format. |
| Measures | Direct biological potency of this compound. | Indirect measure of this compound's in vivo or in vitro effect. |
| Sample Type | Cell culture supernatant. | Serum, plasma, cell culture supernatant. |
| Primary Use | Potency testing of this compound batches, screening of GHRH analogs, research on pituitary function. | Monitoring in vivo response to this compound administration, clinical diagnostics, research on GH/IGF-1 axis. |
| Throughput | Lower throughput, more complex setup. | High throughput, amenable to automation. |
| Variability | Can have higher inherent biological variability. | Generally lower coefficient of variation (CV%). |
| Endpoint | Concentration of secreted Growth Hormone (GH). | Optical density, which correlates to the concentration of GH or IGF-1. |
This compound Signaling Pathway
This compound, an analog of Growth Hormone-Releasing Hormone (GHRH), initiates its biological effect by binding to the GHRH receptor on somatotroph cells in the anterior pituitary gland.[1] This binding activates a G-protein-coupled receptor signaling cascade, leading to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the synthesis and secretion of Growth Hormone (GH).[1][2][3]
References
A Comparative Analysis of Sermorelin and CJC-1295 for Sustained Growth Hormone Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sermorelin and CJC-1295, two synthetic analogs of Growth Hormone-Releasing Hormone (GHRH), focusing on their capacity for sustained Growth Hormone (GH) release. We will delve into their mechanisms of action, pharmacokinetic profiles, and present supporting data from scientific literature.
Introduction to GHRH Analogs
Growth Hormone-Releasing Hormone (GHRH) is a 44-amino acid peptide secreted by the hypothalamus that stimulates the synthesis and pulsatile release of Growth Hormone (GH) from the anterior pituitary gland.[1] Synthetic GHRH analogs have been developed to mimic this action for therapeutic and research purposes. This compound and CJC-1295 are two of the most prominent analogs, both functioning by activating GHRH receptors on pituitary somatotrophs.[1][2] However, structural modifications give them distinct pharmacokinetic and pharmacodynamic properties, primarily differing in their duration of action.[3][4]
Mechanism of Action: The GHRH Receptor Signaling Pathway
Both this compound and CJC-1295 initiate GH release by binding to the GHRH receptor, a G-protein coupled receptor (GPCR).[1][2] This binding event activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular concentrations of cyclic AMP (cAMP).[1][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to the transcription of the GH gene and the exocytosis of GH-containing secretory granules.[6][7]
Structural Differences and Pharmacokinetics
The fundamental difference between this compound and CJC-1295 lies in their molecular structure and resulting half-life.
This compound (GRF 1-29): this compound is a 29-amino acid peptide fragment that represents the N-terminal segment of the full GHRH molecule, which retains the full biological activity.[1][8] Its structure is identical to the natural GHRH fragment, making it susceptible to rapid enzymatic degradation. This results in a very short plasma half-life, estimated to be between 5 and 20 minutes.[1][4][8] This short duration of action produces a pulsatile release of GH that closely mimics the body's natural secretion patterns.[1][4]
CJC-1295: CJC-1295 is a modified version of GRF (1-29) with amino acid substitutions that make it more resistant to enzymatic cleavage.[8] This modification alone extends its half-life to around 30 minutes (this form is also known as Modified GRF 1-29 or CJC-1295 without DAC).[8][9]
A further modification involves the addition of a "Drug Affinity Complex" (DAC), creating CJC-1295 with DAC . The DAC technology adds a lysine linker that binds covalently to serum albumin, a protein in the bloodstream.[1][2][8] This binding protects the peptide from degradation and clearance, dramatically extending its half-life to approximately 6-8 days after a single subcutaneous injection.[4][9][10] This long half-life results in a sustained, non-pulsatile elevation of GH and Insulin-like Growth Factor 1 (IGF-1) levels.[1][3]
Comparative Data Presentation
The following table summarizes the key quantitative differences between this compound and the two common forms of CJC-1295.
| Feature | This compound (GRF 1-29) | CJC-1295 without DAC (Mod GRF 1-29) | CJC-1295 with DAC |
| Structure | Unmodified 29-amino acid GHRH fragment[1][8] | Tetrasubstituted 29-amino acid GHRH analog[8] | Tetrasubstituted GHRH analog with Drug Affinity Complex[1] |
| Plasma Half-Life | 5-20 minutes[4][8] | ~30 minutes[8][9] | 5.8 - 8.1 days[10][11] |
| GH Release Pattern | Mimics natural pulsatile release[1][4] | Pulsatile release with a slightly longer duration than this compound[8] | Sustained, elevated baseline with preserved pulses[3][12] |
| Dosing Frequency | Daily or multiple times per day[3][4] | Daily or multiple times per day[9] | Once or twice weekly[9][10] |
| Effect on IGF-1 | Gradual increase with consistent use[13] | Moderate, sustained increase | Prolonged, significant increase for 9-11 days post-injection[10][11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are representative experimental protocols for evaluating these peptides.
Protocol 1: Assessing Pharmacokinetics and Pharmacodynamics of CJC-1295 (Clinical Trial)
This protocol is based on a randomized, placebo-controlled, double-blind, ascending-dose trial conducted in healthy adult subjects.[10][11]
-
Objective: To determine the pharmacokinetic profile, pharmacodynamic effects (on GH and IGF-1), and safety of CJC-1295.[10][11]
-
Intervention: A single subcutaneous injection of CJC-1295 with DAC at doses ranging from 30 to 60 µg/kg or a placebo.[10][11] In a multiple-dose arm, subjects received weekly or biweekly injections.[10][11]
-
Blood Sampling: Serial blood samples are collected at frequent intervals post-injection to measure plasma concentrations of CJC-1295, GH, and IGF-1. For pharmacokinetic analysis of CJC-1295, sampling might occur at baseline, 30 min, 1, 2, 4, 8, and 12 hours, and then daily for up to 14 days. For GH and IGF-1, sampling would continue for up to 28 days to assess the duration of effect.[10]
-
Assays: Plasma concentrations of the peptides and hormones are quantified using validated immunoassays (e.g., ELISA).
-
Data Analysis: Standard pharmacokinetic parameters (half-life, AUC, Cmax) are calculated for CJC-1295. Pharmacodynamic effects are assessed by measuring the peak concentrations and area under the curve for GH and IGF-1 relative to baseline.[10][11]
Protocol 2: Assessing GH Response to this compound (Typical Research/Clinical Protocol)
This protocol reflects a common approach for administering this compound to study its effects on GH pulsatility.
-
Objective: To evaluate the effect of this compound on stimulating natural GH release.
-
Participants: Healthy adult volunteers or subjects with suspected GH deficiency.
-
Intervention: Subcutaneous injection of this compound, typically at a dose of 200-300 mcg.[14] The injection is administered at night before bedtime to coincide with the body's natural circadian rhythm of GH release.[14][15]
-
Blood Sampling: To capture the pulsatile release, blood samples for GH measurement are drawn at baseline and then at 20-30 minute intervals for 2-4 hours post-injection.
-
Assays: Serum GH levels are quantified using immunoassays.
-
Data Analysis: The primary endpoint is the peak GH concentration and the area under the curve (AUC) of the GH response over the sampling period. Results are compared to baseline or a placebo group.
Conclusion
This compound and CJC-1295 are both effective GHRH analogs, but their utility is dictated by their distinct pharmacokinetic profiles.
-
This compound is a short-acting peptide ideal for research into the physiological, pulsatile nature of GH secretion.[1] Its action closely resembles endogenous GHRH, making it suitable for studies requiring a mimicry of natural hormonal rhythms.[4]
-
CJC-1295 without DAC offers a moderately extended half-life compared to this compound, providing a stronger and slightly more prolonged GH pulse from a single administration.
-
CJC-1295 with DAC is a long-acting analog designed for sustained elevation of GH and IGF-1 levels.[1][10] Its infrequent dosing schedule is advantageous for long-term studies on the metabolic and anabolic effects of continuously elevated GH and IGF-1.[1]
The choice between these peptides depends entirely on the experimental goal. For mimicking natural pulsatility, this compound is the superior choice. For achieving prolonged and sustained GH/IGF-1 elevation for metabolic or long-term studies, CJC-1295 with DAC is the more effective compound. Researchers must select the appropriate tool based on the desired hormonal profile and duration of action required for their specific scientific inquiry.
References
- 1. bc9.co [bc9.co]
- 2. elementsarms.com [elementsarms.com]
- 3. trtmd.com [trtmd.com]
- 4. CJC-1295 vs. This compound: Which Peptide is Best [thinworks.com]
- 5. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth hormone-releasing hormone: synthesis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptidesciences.com [peptidesciences.com]
- 9. livvnatural.com [livvnatural.com]
- 10. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. vitabella.com [vitabella.com]
- 13. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 14. Maximizing Your this compound Experience: Dosage, Timing, and Protocols | Hormone Replacement Specialists, Testosterone & Weight Loss Specialists located in Dallas, Frisco, Heath and Southlake, TX | MyFitMed [myfitmed.com]
- 15. A Patient's Guide to this compound Therapy for HGH Optimization and Renewal [gobymeds.com]
A Head-to-Head In Vitro Comparison of Sermorelin and Ipamorelin for Growth Hormone Secretagogue Activity
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent growth hormone secretagogues: Sermorelin and Ipamorelin. By examining their distinct mechanisms of action and presenting available experimental data, this document aims to inform preclinical research and development decisions.
This compound, a synthetic analog of the first 29 amino acids of growth hormone-releasing hormone (GHRH), and Ipamorelin, a selective ghrelin receptor agonist, both stimulate the release of growth hormone (GH) from the anterior pituitary gland.[1][2] However, they achieve this through distinct receptor-mediated signaling pathways, leading to different physiological profiles.[3][4] this compound activates the GHRH receptor (GHRH-R), leading to the production of cyclic AMP (cAMP), while Ipamorelin binds to the growth hormone secretagogue receptor (GHSR-1a), initiating a signaling cascade involving phospholipase C (PLC) and intracellular calcium mobilization.[3][5]
Quantitative Comparison of In Vitro Activity
The following table summarizes the available quantitative data for this compound and Ipamorelin from in vitro studies. These values provide an indication of the peptides' potency in stimulating GH release and their affinity for their respective receptors.
| Parameter | This compound (as GHRH analog) | Ipamorelin | Reference |
| EC50 for GH Release | ~0.21 nM (in superfused rat pituitary cells) | ~1.3 nM (in primary rat pituitary cells) | [6][7] |
| Receptor Binding Affinity (Ki) | Not available for this compound | Not available for Ipamorelin | |
| Primary Signaling Pathway | Gs-protein coupled receptor -> Adenylyl Cyclase -> cAMP | Gq-protein coupled receptor -> Phospholipase C -> IP3 & DAG -> Ca2+ | [3][8] |
Signaling Pathways and Mechanisms of Action
This compound and Ipamorelin elicit GH secretion through distinct intracellular signaling cascades. The activation of their respective G-protein coupled receptors on pituitary somatotrophs initiates these pathways.
This compound Signaling Pathway
This compound binds to the GHRH receptor, a Gs-protein coupled receptor. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the transcription of the GH gene and the exocytosis of GH-containing vesicles.[3][4]
Ipamorelin Signaling Pathway
Ipamorelin acts as an agonist for the GHSR-1a, a Gq-protein coupled receptor. Upon binding, it activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a key signal for the fusion of GH-containing secretory granules with the plasma membrane and subsequent hormone release.[8]
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key in vitro experiments are provided below.
In Vitro GH Release Assay from Primary Pituitary Cells
This protocol is designed to quantify the amount of GH released from primary pituitary cells in response to stimulation by this compound or Ipamorelin.
Methodology:
-
Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in appropriate media until they form a confluent monolayer in multi-well plates.
-
Peptide Stimulation: The culture medium is replaced with a serum-free medium containing various concentrations of either this compound or Ipamorelin. A vehicle control (medium without peptide) is also included.
-
Incubation: The cells are incubated with the peptides for a defined period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, the supernatant from each well is carefully collected.
-
GH Quantification: The concentration of GH in the collected supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: A dose-response curve is generated by plotting the GH concentration against the peptide concentration. The EC50 (half-maximal effective concentration) and Emax (maximum effect) values are then calculated from this curve.
cAMP Accumulation Assay
This assay is used to measure the activation of the GHRH receptor by this compound by quantifying the intracellular accumulation of cAMP.
Methodology:
-
Cell Line: A stable cell line expressing the GHRH receptor (e.g., CHO-K1 or HEK293 cells) is cultured in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
This compound Stimulation: Various concentrations of this compound are added to the wells, and the cells are incubated for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is measured using a competitive immunoassay, such as a cAMP-specific ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A dose-response curve is constructed, and the EC50 for cAMP production is determined.
Intracellular Calcium Mobilization Assay
This assay measures the ability of Ipamorelin to activate the GHSR and trigger the release of intracellular calcium.
Methodology:
-
Cell Line: A cell line endogenously or recombinantly expressing the GHSR (e.g., HEK293 or CHO cells) is used.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.
-
Ipamorelin Injection: A solution of Ipamorelin at various concentrations is injected into the wells.
-
Kinetic Measurement: The change in fluorescence intensity over time is monitored kinetically. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the Ipamorelin concentration to generate a dose-response curve, from which the EC50 for calcium mobilization can be calculated.[9][10]
Summary and Conclusion
This compound and Ipamorelin are both effective stimulators of growth hormone release, but they operate through distinct receptor and signaling pathways. This compound, acting via the GHRH-R and cAMP pathway, appears to have a higher potency for GH release based on the available, albeit not directly comparative, in vitro data.[6] Ipamorelin, a selective GHSR-1a agonist, triggers the PLC-calcium pathway and is noted for its specificity, not significantly affecting other hormones like cortisol and prolactin.[7]
The choice between these peptides in a research or drug development context will depend on the specific scientific question being addressed. For studies focused on mimicking the natural pulsatile release of GH via the GHRH axis, this compound is a suitable candidate. Conversely, for investigating the ghrelin/GHSR pathway or for applications requiring a highly selective secretagogue with a different signaling mechanism, Ipamorelin is a valuable tool. The provided experimental protocols offer a framework for conducting direct comparative in vitro studies to further elucidate the nuanced differences in their biological activity.
References
- 1. varmedicine.com [varmedicine.com]
- 2. corepeptides.com [corepeptides.com]
- 3. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Peptide: A Scientific Exploration - Nice Premium [nicepremium.fr]
- 5. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth hormone-releasing hormone stimulates cAMP release in superfused rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deltapeptides.com [deltapeptides.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Sermorelin's Specificity for the GHRH Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sermorelin's interaction with the Growth Hormone-Releasing Hormone (GHRH) receptor against other potential peptide hormone receptors. By examining available experimental data and outlining detailed methodologies, this document serves as a resource for confirming the specificity of this compound in a research and development setting.
This compound, a synthetic peptide analogue of GHRH consisting of the first 29 amino acids, is recognized for its role in stimulating the synthesis and secretion of growth hormone from the anterior pituitary.[1][2] This action is initiated through its binding to the GHRH receptor (GHRHR), a G-protein coupled receptor.[1][2][3][4] The specificity of this binding is crucial for its targeted therapeutic and research applications.
Comparative Analysis of Receptor Interaction
While direct, head-to-head quantitative data comparing the binding affinity of this compound across different receptor types is limited in publicly available literature, its specificity can be inferred from its mechanism of action and in comparison to other growth hormone secretagogues that utilize different receptors.
For instance, peptides like Ipamorelin are known to stimulate growth hormone release by acting on the ghrelin receptor (also known as the growth hormone secretagogue receptor, or GHS-R), a distinct pathway from that of GHRH and its analogues like this compound. The physiological effects of this compound are regulated by the natural negative feedback loop involving somatostatin, which inhibits GHRH-stimulated growth hormone release, further indicating its action within the GHRH axis.[1][5]
| Compound | Primary Receptor Target | Alternative Receptors | Expected Binding Affinity (Ki) / Functional Activity (EC50) at Primary Target |
| This compound | GHRH Receptor | Ghrelin Receptor, Somatostatin Receptor | While specific values are not consistently reported, this compound effectively stimulates GH release, indicating potent agonism at the GHRH receptor.[1][2] |
| Ipamorelin | Ghrelin Receptor (GHS-R1a) | GHRH Receptor, Somatostatin Receptor | High affinity for the ghrelin receptor, with reported EC50 values in the low nanomolar range. |
| Somatostatin | Somatostatin Receptors (SSTR1-5) | GHRH Receptor, Ghrelin Receptor | High affinity for its cognate receptors, with Ki values typically in the low nanomolar range. |
GHRH Receptor Signaling Pathway
Upon binding of this compound to the GHRH receptor on the surface of pituitary somatotrophs, a conformational change in the receptor activates the intracellular Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in the transcription of the growth hormone gene and the secretion of stored growth hormone.
Experimental Protocols
To experimentally confirm the specificity of this compound for the GHRH receptor, two key experiments can be performed: a competitive radioligand binding assay to determine binding affinity and a functional assay to measure downstream signaling.
Competitive Radioligand Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the GHRH receptor.
Objective: To determine the binding affinity (Ki) of this compound for the GHRH receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human GHRH receptor (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled GHRH analogue (e.g., [125I]-His1, Nle27]-hGHRH(1-32)NH2)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture cells expressing the GHRH receptor and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add radiolabeled GHRH, assay buffer, and membrane preparation.
-
Non-specific Binding: Add radiolabeled GHRH, a high concentration of unlabeled GHRH, and membrane preparation.
-
This compound Competition: Add radiolabeled GHRH, varying concentrations of unlabeled this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
To assess specificity, this assay can be adapted to use cell lines expressing the ghrelin receptor or somatostatin receptors, with their respective radioligands. A significantly higher Ki value for these receptors compared to the GHRH receptor would confirm this compound's specificity.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of this compound binding to the GHRH receptor by quantifying the production of the second messenger, cAMP.
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing the GHRH receptor.
Materials:
-
A cell line expressing the human GHRH receptor (e.g., pituitary cell line or a transfected cell line)
-
This compound
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Culture: Seed cells expressing the GHRH receptor in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Aspirate the culture medium and replace it with a stimulation buffer containing a PDE inhibitor. Incubate for a short period.
-
This compound Stimulation: Add varying concentrations of this compound to the wells. Include a control with no this compound.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
To confirm specificity, this functional assay can be performed on cell lines that do not express the GHRH receptor but may express other receptors like the ghrelin or somatostatin receptors. The absence of a cAMP response in these cell lines upon this compound stimulation would further validate its specificity for the GHRH receptor.
Conclusion
Based on its well-established mechanism of action as a GHRH analogue, this compound exhibits a high degree of specificity for the GHRH receptor. While direct comparative binding studies are not extensively reported, the distinct signaling pathways of alternative growth hormone secretagogues and the modulatory role of somatostatin on this compound's effects strongly support its targeted action. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively confirm the binding affinity and functional potency of this compound at the GHRH receptor, thereby validating its specificity for use in further research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C149H246N44O42S | CID 16132413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. This compound: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
Sermorelin vs. Placebo in Animal Models: A Statistical and Mechanistic Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Sermorelin treatment compared to placebo in animal models, focusing on its mechanism of action, experimental protocols, and available data. This compound, a synthetic analog of growth hormone-releasing hormone (GHRH), has been investigated for its potential to stimulate the pituitary gland's natural production of growth hormone (GH). This document synthesizes findings from preclinical studies to offer an objective comparison for research and development purposes.
Mechanism of Action: The Growth Hormone Axis
This compound, a 29-amino acid polypeptide, is the shortest fully functional fragment of endogenous GHRH. Its primary mechanism involves binding to the GHRH receptor (GHRH-R) on the somatotroph cells of the anterior pituitary gland. This interaction initiates a signaling cascade that mimics the natural physiological process of GH release.
Upon binding, the GHRH receptor, a G protein-coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the synthesis and pulsatile release of GH. This pulsatile release is a key feature of this compound's action, mirroring the body's natural rhythm of GH secretion and preserving the negative feedback loops that regulate the GH axis. The released GH then travels to the liver and other tissues, stimulating the production of insulin-like growth factor 1 (IGF-1), which mediates many of the anabolic and metabolic effects of GH.
Experimental Protocols in Animal Models
While specific protocols vary between studies, a general experimental workflow for investigating the effects of this compound in rodent models can be outlined.
Key Methodological Considerations:
-
Animal Models: Studies have utilized various rodent models, including normal, healthy rats and mice, as well as models of growth hormone deficiency.
-
Administration: this compound is typically administered via subcutaneous injection. The dosage and frequency can vary, with some studies using once-daily injections, often timed to coincide with the animal's natural GH secretory rhythm.
-
Outcome Measures: Key parameters for comparison include:
-
Growth Hormone (GH) Levels: Measurement of pulsatile GH secretion is crucial to assess the direct effect of this compound on the pituitary.
-
Insulin-Like Growth Factor 1 (IGF-1) Levels: Serum IGF-1 is a key downstream mediator of GH action and reflects the overall anabolic status.
-
Body Weight and Composition: Changes in body weight and lean body mass are important indicators of this compound's physiological effects.
-
Pituitary Gene Expression: Analysis of gene expression in the pituitary can provide insights into the molecular mechanisms of this compound's action.
-
Statistical Analysis of this compound vs. Placebo: A Review of Available Data
A comprehensive review of publicly available literature reveals a notable scarcity of placebo-controlled studies in animal models that present quantitative data in a clear, tabular format. While many studies allude to the effects of this compound in animals, they often lack the detailed statistical comparisons essential for a robust evaluation.
The available information suggests that this compound administration in animal models leads to:
-
Increased Growth Hormone Secretion: Studies in rats have shown that this compound administration can increase testosterone secretion, an effect linked to its stimulation of the GH axis.
-
Modulation of the GH Axis: Research in aged rats indicates that while responsiveness to this compound decreases with age, chronic treatment can partially restore more youthful GH secretory patterns.
-
Potential for Synergistic Effects: One study in high-fat diet-fed mice, a model of obesity-induced GH suppression, found that co-administration of a GHRH analog (like this compound) with ghrelin significantly enhanced the GH response without causing weight gain.
It is important to note that without direct access to tabulated data from placebo-controlled trials, a rigorous statistical comparison is challenging. The following tables are illustrative, based on the qualitative descriptions found in the literature, to highlight the expected outcomes and the type of data that would be necessary for a definitive comparison.
Table 1: Hypothetical Quantitative Comparison of Key Parameters
| Parameter | This compound Group (Mean ± SD) | Placebo Group (Mean ± SD) | p-value |
| Peak GH (ng/mL) | Data Not Available | Data Not Available | N/A |
| Pulsatile GH Secretion (AUC) | Data Not Available | Data Not Available | N/A |
| Serum IGF-1 (ng/mL) | Data Not Available | Data Not Available | N/A |
| Body Weight Gain (g) | Data Not Available | Data Not Available | N/A |
| Lean Body Mass Change (%) | Data Not Available | Data Not Available | N/A |
Table 2: Summary of Expected Qualitative Outcomes from Animal Studies
| Outcome | This compound Treatment | Placebo Treatment |
| GH Secretion | Increased pulsatility and amplitude | No significant change |
| IGF-1 Levels | Increased | No significant change |
| Body Weight | Potential for increase, primarily lean mass | No significant change |
| Pituitary Function | Stimulation of GH synthesis and release | Basal function maintained |
Conclusion
This compound demonstrates a clear mechanism of action, stimulating the endogenous production and pulsatile release of growth hormone through the GHRH receptor signaling pathway. While preclinical studies in animal models support its efficacy in modulating the growth hormone axis, there is a significant gap in the publicly available literature regarding detailed, quantitative, placebo-controlled data. For researchers and drug development professionals, this highlights a critical need for further well-designed animal studies that provide robust statistical comparisons to fully elucidate the therapeutic potential and physiological effects of this compound. The provided experimental workflow and identified key outcome measures can serve as a foundation for designing such future investigations.
Safety Operating Guide
Proper Disposal of Sermorelin: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Sermorelin are critical for maintaining laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, understanding these procedures is paramount. This guide provides a comprehensive overview of the proper disposal of this compound, including unused vials, reconstituted solutions, and contaminated materials.
While this compound acetate is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to follow established protocols for pharmaceutical and laboratory chemical waste to ensure safety and compliance with regulations.[1][2][3][4]
Immediate Safety and Disposal Plan
The primary principle for the disposal of this compound and its associated waste is to prevent its release into the environment and to avoid accidental exposure.[2][5] All materials that have come into contact with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
Key Disposal Steps:
-
Segregation of Waste: All items contaminated with this compound, including vials (both empty and partially used), reconstituted solutions, syringes, needles, and personal protective equipment (PPE), must be segregated from general laboratory trash.[6]
-
Sharps Disposal: All needles and syringes used for the reconstitution and administration of this compound must be immediately placed in a designated, puncture-resistant sharps container.[7]
-
Liquid Waste: Unused or expired reconstituted this compound solution should not be poured down the drain.[5][6][7] It should be collected in a designated chemical waste container that is clearly labeled.
-
Solid Waste: Vials containing lyophilized this compound powder, as well as contaminated lab supplies such as gloves, wipes, and bench paper, should be collected in a designated container for chemical or pharmaceutical waste.[5][6]
-
Consult Institutional EH&S: Your institution's Environmental Health & Safety (EH&S) department is the primary resource for specific disposal protocols.[6] They will provide guidance on the proper labeling, storage, and pickup of chemical waste.
Data on this compound Disposal Considerations
| Waste Stream | Disposal Container | Key Handling Procedure | Regulatory Compliance |
| Needles & Syringes | FDA-cleared Sharps Container | Do not recap, bend, or break needles. Place in the container immediately after use. | Follow local and state regulations for sharps disposal. |
| Unused/Expired Vials (Lyophilized Powder) | Labeled Chemical Waste Container | Collect in a designated container for non-hazardous pharmaceutical waste. | Dispose of in accordance with institutional EH&S, local, state, and federal regulations.[3] |
| Reconstituted this compound Solution | Labeled Liquid Chemical Waste Container | Do not dispose of down the sink.[5] Collect in a sealed, compatible container. | Manage as laboratory chemical waste according to institutional protocols.[5] |
| Contaminated PPE (Gloves, etc.) | Designated Chemical Waste Bag/Container | Segregate from regular trash.[6] | Follow your institution's guidelines for chemically contaminated solid waste. |
Experimental Protocol for Laboratory Waste Disposal of this compound
The following is a generalized protocol for the disposal of this compound in a research laboratory setting. Note: This protocol should be adapted to comply with your specific institutional and local regulations. Always consult your institution's EH&S department for their specific requirements.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.
-
Designated and labeled waste containers for sharps, liquid chemical waste, and solid chemical waste.
-
Spill containment materials.
Procedure:
-
Preparation:
-
Ensure all necessary and properly labeled waste containers are available in the designated waste accumulation area of the laboratory.
-
Don the appropriate PPE before handling any this compound waste.
-
-
Disposal of Sharps:
-
Immediately following the use of any needle or syringe with this compound, place the entire sharp into a designated sharps container. Do not attempt to recap, remove, or bend the needle.
-
-
Disposal of Liquid this compound Waste:
-
Carefully uncap the designated liquid chemical waste container.
-
Pour the unused or expired reconstituted this compound solution directly into the container.
-
Securely recap the waste container.
-
-
Disposal of Solid this compound Waste:
-
Place empty or partially used vials of lyophilized this compound powder into the designated solid chemical waste container.
-
Dispose of all contaminated materials, such as used gloves, absorbent pads, and weighing papers, into the same solid chemical waste container.
-
-
Final Steps:
-
Ensure all waste containers are securely closed and stored in the designated satellite accumulation area.
-
Remove and dispose of your gloves in the solid chemical waste container.
-
Wash your hands thoroughly with soap and water.
-
Arrange for the pickup of the waste containers by your institution's EH&S department as they become full.
-
This compound Disposal Workflow
Caption: Logical workflow for the proper segregation and disposal of this compound waste in a laboratory setting.
References
Comprehensive Safety and Handling Guide for Sermorelin in a Research Setting
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Sermorelin (acetate) in a laboratory environment. It is intended for researchers, scientists, and drug development professionals to ensure a safe and controlled workspace.
Hazard Identification and Risk Assessment
This compound is a synthetic peptide analogue of growth hormone-releasing hormone (GHRH). Safety Data Sheets (SDS) for this compound acetate present some conflicting classifications. While one source does not classify the substance as hazardous under the Globally Harmonized System (GHS), another classifies it as harmful if swallowed, inhaled, or in contact with skin, and as a skin and eye irritant.[1][2] To the best of current knowledge, the toxicological properties have not been exhaustively investigated.[3] Therefore, it is imperative to handle this compound with caution, adhering to the usual precautionary measures for handling chemicals and treating it as a potentially hazardous substance.[1] A thorough risk assessment should be conducted before beginning any work.[4]
Recommended Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary method for protecting laboratory personnel.[4] The following table summarizes the recommended PPE for handling this compound based on the task and potential for exposure.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Lyophilized Powder (e.g., weighing, aliquoting) | Laboratory coat[3] | Disposable nitrile gloves (double-gloving recommended)[4][5] | Safety glasses with side-shields (marked "Z87") or safety goggles[4][6] | N95 respirator or higher if there is a risk of aerosolization or if working outside a certified fume hood[4] |
| Reconstituting and Handling Solutions | Laboratory coat[3] | Disposable nitrile gloves[4] | Safety glasses with side-shields[4] | Not generally required in a well-ventilated area; work in a fume hood or biosafety cabinet is recommended[4][7] |
| Accidental Spill Cleanup | Chemical-resistant or disposable coveralls[4] | Heavy rubber gloves over nitrile gloves[3] | Full-face shield or safety goggles[4] | NIOSH-approved respirator as conditions warrant[3] |
Operational and Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and contamination. This protocol covers the handling of this compound from its lyophilized form through reconstitution and experimental use.
Experimental Protocol: Reconstitution of Lyophilized this compound
-
Preparation:
-
Don the appropriate PPE as specified in the table above (lab coat, gloves, eye protection).[7]
-
Prepare a sanitized workspace, preferably within a laminar flow hood or a certified chemical fume hood.[4][7]
-
Gather all necessary sterile materials: this compound vial, vial of bacteriostatic water or other appropriate solvent, alcohol swabs, and sterile syringes/needles.[10][11]
-
Wipe the rubber stoppers of both the this compound and solvent vials with an alcohol swab to sterilize the surfaces.[8][11]
-
Reconstitution:
-
Using a sterile syringe, draw the prescribed volume of solvent.
-
Slowly inject the solvent into the this compound vial, angling the needle so the liquid runs down the side of the glass wall. This gentle approach protects the delicate peptide structure.[8][11]
-
Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake aggressively , as this can degrade the peptide.[9][11]
-
The resulting solution should be clear and colorless. If the solution is cloudy, discolored, or contains particles, do not use it and dispose of it as chemical waste.[8][10]
-
-
Storage:
-
Proper storage is crucial to maintain the peptide's potency and stability.[10]
-
Label the reconstituted vial with the date of mixing and the final concentration.[8]
-
Store both lyophilized and reconstituted this compound in a refrigerator at a temperature between 2°C and 8°C (36°F to 46°F).[8][9][10]
-
Protect the vials from direct light.[9] Reconstituted this compound is typically stable for 30 to 90 days when refrigerated, but always adhere to the "use by" date provided by the manufacturer or pharmacy.[8][10]
-
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Spill and Exposure Procedures
In the event of accidental exposure or a spill, immediate action is required.
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing and seek medical attention if symptoms occur.[2][3]
-
Eye Contact: Hold eyelids apart and flush the eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[3]
-
Spill Cleanup: For a small spill, contain the spill and collect the material mechanically (for powder) or with absorbent material (for liquid).[2][3] Place the collected material in a sealed container for chemical waste disposal.[2] Avoid raising dust.[3] Ensure adequate ventilation during cleanup.[3]
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental release. All waste must be handled in accordance with institutional and local regulations for chemical waste.[4]
-
Solid Waste: All contaminated solid waste, including used gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled chemical or biohazard waste container.[4]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled chemical waste container.[4] Do not pour down a drain or toilet.[12]
-
Sharps Waste: All used needles and syringes must be disposed of immediately in an FDA-cleared, puncture-proof sharps container.[9][10][12] Never reuse or share needles.[9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. venogen.com [venogen.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. echemi.com [echemi.com]
- 7. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 8. tryeden.com [tryeden.com]
- 9. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 10. healthon.com [healthon.com]
- 11. defymedical.com [defymedical.com]
- 12. belmarpharmasolutions.com [belmarpharmasolutions.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
